molecular formula C28H43N6NaO9S B8004025 Imipenem and cilastatin sodium

Imipenem and cilastatin sodium

Cat. No.: B8004025
M. Wt: 662.7 g/mol
InChI Key: ZUYXKOGCKYEFON-LGGAYGRDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Imipenem and Cilastatin Sodium is a combined antibacterial agent provided for non-clinical research purposes. This combination is integral for in-vitro studies on bacterial resistance, pharmacokinetics, and the mechanisms of action of beta-lactam antibiotics. The product consists of two components: Imipenem, a broad-spectrum carbapenem antibiotic, and Cilastatin Sodium, a potent inhibitor of the renal enzyme dehydropeptidase-I. Imipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It demonstrates a high binding affinity to specific penicillin-binding proteins (PBPs), including PBP-2 and PBP-1, in organisms such as Escherichia coli , leading to rapid cell lysis and death . Its spectrum of research activity encompasses a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Cilastatin Sodium is co-formulated not for its own antibacterial activity, but to protect Imipenem from degradation by dehydropeptidase-I . This inhibition significantly prolongs the half-life and tissue penetration of Imipenem in pre-clinical models, making it a stable subject for pharmacokinetic and metabolic studies . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYXKOGCKYEFON-LGGAYGRDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N6NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imipenem and Cilastatin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, in combination with cilastatin (B194054) sodium, a renal dehydropeptidase-I inhibitor, represents a powerful therapeutic strategy against severe bacterial infections. This technical guide elucidates the synergistic mechanism of action of this combination. Imipenem exerts its bactericidal effect by irreversibly binding to and inactivating essential penicillin-binding proteins (PBPs), thereby disrupting the synthesis of the bacterial peptidoglycan cell wall. Cilastatin plays a crucial, non-antimicrobial role by preventing the renal metabolism of imipenem. It competitively inhibits dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules, which would otherwise hydrolyze and inactivate imipenem. This inhibition not only ensures therapeutically effective concentrations of active imipenem in the urinary tract but also mitigates potential nephrotoxicity associated with high concentrations of imipenem metabolites. This document provides a detailed examination of their molecular interactions, pharmacokinetic profiles, relevant experimental methodologies, and the quantitative data underpinning their clinical efficacy.

Imipenem: The Antimicrobial Agent

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Imipenem is a potent bactericidal agent that belongs to the carbapenem class of beta-lactam antibiotics.[1][2] Its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3][4][5] The structural integrity of bacteria is maintained by the peptidoglycan layer, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]

Imipenem mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind with high affinity to the active site of these PBPs.[3] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP.[6] The inhibition of the PBP's transpeptidase activity prevents the necessary cross-linking of the peptidoglycan matrix.[1][7] This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3] Imipenem is notably stable against hydrolysis by most common beta-lactamases, which contributes to its broad spectrum of activity.[1]

imipenem_mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Cross-linking Blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis Imipenem Imipenem Imipenem->PBP Irreversibly Binds & Inhibits PBPs Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Imipenem's mechanism of action on bacterial cell wall synthesis.
Penicillin-Binding Protein (PBP) Specificity

Imipenem exhibits a high binding affinity for several essential PBPs, which contributes to its potent bactericidal activity. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly strong affinity for PBP-2 and PBP-4, with significant affinity for PBP-1a and PBP-1b.[8][9] The binding to multiple essential PBPs enhances its efficacy and reduces the likelihood of resistance developing through single PBP mutations. The preferential binding to PBP-2 is associated with the formation of spherical cells (spheroplasts), leading to rapid cell lysis.[8]

PBP Target Organism IC₅₀ (µg/mL) Reference
PBP 1a/1bE. coli~0.5 - 1.0[10]
PBP 2E. coli0.01[11]
PBP 3E. coli0.04[11]
PBP 4P. aeruginosa0.1[1]
PBP 2P. aeruginosa≤0.3[10]
PBP 3P. aeruginosa≤0.3[10]

Table 1: 50% Inhibitory Concentrations (IC₅₀) of Imipenem for various Penicillin-Binding Proteins (PBPs). Lower values indicate higher binding affinity.

Cilastatin Sodium: The Protective Partner

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin sodium has no intrinsic antibacterial activity.[12] Its clinical utility is derived from its function as a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I).[13][14] DHP-I is a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules in the kidneys.[14][15] This enzyme is responsible for the hydrolysis and inactivation of imipenem.[4][5]

When imipenem is administered alone, DHP-I rapidly metabolizes it, leading to low and variable concentrations of the active antibiotic in the urine.[16][17] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem.[5][13] This inhibition ensures that a greater proportion of the administered imipenem dose remains in its active form, significantly increasing its urinary concentration and recovery to approximately 70%.[4][16] This is critical for treating urinary tract infections and allows for systemic efficacy without the need for excessively high doses.

cilastatin_mechanism cluster_kidney Renal Proximal Tubule DHP1 Dehydropeptidase-I (DHP-I) Enzyme Imipenem_Inactive Inactive Metabolite DHP1->Imipenem_Inactive Hydrolysis Imipenem_Active Active Imipenem Imipenem_Active->DHP1 Metabolized by DHP-I High_Urinary_Imipenem High Concentration of Active Imipenem in Urine Imipenem_Active->High_Urinary_Imipenem Metabolism Blocked Cilastatin Cilastatin Cilastatin->DHP1 Competitively Inhibits

Caption: Cilastatin's competitive inhibition of DHP-I in the kidney.
Additional Nephroprotective Effects

Beyond its primary role in preventing imipenem degradation, cilastatin has demonstrated broader nephroprotective effects.[9][10] Studies suggest it can mitigate drug-induced kidney injury through mechanisms that include the reduction of reactive oxygen species (ROS) production, suppression of apoptosis in renal tubular cells, and attenuation of leukotriene-mediated inflammation.[9][10][18] These properties suggest cilastatin may help protect the kidneys from the potential toxicity of imipenem metabolites and other nephrotoxic agents.[9][19]

Synergistic Pharmacokinetics

The co-administration of imipenem and cilastatin in a 1:1 ratio results in a favorable and predictable pharmacokinetic profile.[1] Both compounds exhibit linear pharmacokinetics across the therapeutic dose range, with no accumulation observed during standard dosing regimens.[16] They share a similar plasma half-life of approximately one hour in individuals with normal renal function.[14][20]

Parameter Imipenem (with Cilastatin) Cilastatin Reference
Plasma Half-life (t½) ~1.0 hour~1.0 hour[14][16][20]
Plasma Clearance ~12.1 L/h/1.73 m²~12.4 L/h/1.73 m²[20]
Volume of Distribution (Vd) ~0.16 L/kg~0.14 L/kg[20]
Protein Binding ~20%~40%[5][8]
Urinary Excretion (unchanged) ~70%~70-80%[5][16]

Table 2: Key Pharmacokinetic Parameters for Intravenously Administered Imipenem/Cilastatin in Adults with Normal Renal Function.

Experimental Protocols

Methodology for PBP Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (IC₅₀) of imipenem for specific PBPs by measuring its ability to compete with a labeled beta-lactam.

Objective: To quantify the concentration of imipenem required to inhibit 50% of the binding of a labeled probe (e.g., Bocillin-FL or [³H]benzylpenicillin) to bacterial PBPs.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa).

  • Bacterial membrane preparations containing PBPs.

  • Imipenem solutions of varying concentrations.

  • Labeled beta-lactam probe (e.g., Bocillin-FL).

  • Phosphate-buffered saline (PBS).

  • SDS-PAGE equipment and reagents.

  • Fluorescence gel scanner or equipment for autoradiography.

Procedure:

  • Membrane Preparation:

    • Culture bacteria to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with buffer (e.g., 10 mM Tris-HCl, pH 8).

    • Lyse cells using a French press or sonication.

    • Isolate the membrane fraction via ultracentrifugation.[13]

    • Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.

  • Competitive Binding Incubation:

    • In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of imipenem concentrations for a defined period (e.g., 10-30 minutes) at room temperature. This allows imipenem to bind to the PBPs.[1]

    • A control sample with no imipenem is included.

  • Probe Labeling:

    • Add a fixed, non-saturating concentration of the fluorescent or radiolabeled probe (e.g., Bocillin-FL) to each tube.[8]

    • Incubate for a short, defined period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not occupied by imipenem.

  • Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the labeled PBPs using a fluorescence scanner (for Bocillin-FL) or by fluorography/autoradiography (for radiolabeled probes).[13]

    • Quantify the band intensity for each PBP at each imipenem concentration.

  • Data Interpretation:

    • Plot the percentage of probe binding (relative to the no-imipenem control) against the logarithm of the imipenem concentration.

    • Determine the IC₅₀ value, which is the concentration of imipenem that results in a 50% reduction in probe binding.

pbp_assay_workflow cluster_prep cluster_exp cluster_analysis A 1. Culture Bacteria & Isolate Membranes C 3. Incubate Membranes with Imipenem A->C B 2. Prepare Serial Dilutions of Imipenem B->C D 4. Add Labeled Probe (e.g., Bocillin-FL) C->D E 5. Separate Proteins via SDS-PAGE D->E F 6. Visualize & Quantify PBP Bands E->F G 7. Plot Data & Calculate IC₅₀ F->G

Caption: Experimental workflow for a PBP competitive binding assay.
Methodology for DHP-I Inhibition Kinetics Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters (e.g., Kᵢ) of cilastatin's inhibition of DHP-I.

Objective: To characterize the mode of inhibition and determine the inhibition constant (Kᵢ) of cilastatin for DHP-I.

Materials:

  • Purified DHP-I enzyme (e.g., from porcine or recombinant sources).

  • Chromogenic DHP-I substrate (e.g., glycyldehydrophenylalanine).[3]

  • Cilastatin solutions of varying concentrations.

  • Reaction buffer (e.g., Tris-HCl, pH 7.4).

  • UV/Vis spectrophotometer.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reaction mixtures in cuvettes or a microplate.

    • Each reaction should contain a fixed concentration of DHP-I enzyme in the reaction buffer.

    • Vary the concentration of the substrate across a range (e.g., 0.5x to 5x the known Kₘ value).

    • For each substrate concentration, set up reactions with several different fixed concentrations of cilastatin, including a zero-inhibitor control.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate to the enzyme/inhibitor mixture.

    • Immediately place the cuvette/plate in the spectrophotometer.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine hydrolysis) over time.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction condition.

  • Determination of Inhibition Type and Kᵢ:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/v₀ (y-axis) vs. 1/[Substrate] (x-axis).[3]

    • Generate a separate line for each cilastatin concentration.

    • Interpretation: For competitive inhibition, the lines will intersect on the y-axis (indicating Vₘₐₓ is unchanged) but will have different x-intercepts.[3]

    • The inhibition constant (Kᵢ) can be calculated from a secondary plot of the slope of each line versus the inhibitor concentration or by using non-linear regression to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.[3]

Mechanisms of Resistance

Despite its broad efficacy, resistance to imipenem can emerge, primarily in Gram-negative bacteria like P. aeruginosa. The primary mechanisms include:

  • Reduced Outer Membrane Permeability: The most common mechanism is the loss or downregulation of the OprD porin channel, which is the primary route for carbapenem entry into the periplasmic space.[6][21][22]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM) can actively transport imipenem out of the cell before it can reach its PBP targets.[21][23]

  • Carbapenemase Production: The acquisition of genes encoding carbapenem-hydrolyzing enzymes, such as metallo-β-lactamases (MBLs) (e.g., VIM, IMP types) or serine carbapenemases (e.g., KPC), can lead to high-level resistance by degrading the antibiotic.[21][23]

References

An In-depth Technical Guide to the Binding Affinity of Imipenem to Bacterial Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. Its potent bactericidal activity stems from its ability to covalently bind to and inactivate essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. The inhibition of PBPs by imipenem disrupts cell wall integrity, leading to cell lysis and death. This technical guide provides a comprehensive overview of imipenem's binding affinity to various bacterial PBPs, details the experimental protocols used to determine these affinities, and illustrates the underlying mechanisms of action.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Imipenem's primary mechanism of action is the disruption of bacterial cell wall synthesis through the inhibition of PBPs.[1] PBPs are a group of enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the cross-linking of peptidoglycan chains. This cross-linking provides the structural rigidity of the bacterial cell wall. Imipenem, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase function.[2] This allows it to enter the active site of the PBP and form a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[3] The consequence of PBP inactivation is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

cluster_0 Mechanism of Imipenem Action cluster_1 Imipenem Imipenem PBP Penicillin-Binding Protein (PBP) Imipenem->PBP Binds to active site Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes cross-linking PBP->Crosslinked_PG Inactive_PBP Inactive PBP-Imipenem Complex PBP->Inactive_PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate CellWall Stable Cell Wall Crosslinked_PG->CellWall Crosslinked_PG->CellWall Lysis Cell Lysis and Death Inactive_PBP->Crosslinked_PG Inactive_PBP->Lysis Leads to

Mechanism of Imipenem's Inhibition of PBP.

Quantitative Analysis of Imipenem-PBP Binding Affinity

The binding affinity of imipenem for various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of imipenem required to inhibit 50% of PBP activity in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.

Imipenem Binding Affinities (IC50) for Various Bacterial PBPs
Bacterial SpeciesPBPIC50 (µg/mL)Reference
Escherichia coli PBP1aHigh Affinity[4]
PBP1bHigh Affinity[5]
PBP2High Affinity[4][5]
PBP3Low Affinity[4]
PBP4High Affinity[4]
PBP5-
PBP6-
Pseudomonas aeruginosa PBP1aHigh Affinity[6]
PBP1b-
PBP2High Affinity[4][6]
PBP3Low Affinity[4]
PBP4High Affinity[4]
Klebsiella pneumoniae PBP1a/1b>8[7]
PBP2<0.0075[7]
PBP34[7]
PBP4<0.0075[7]
PBP5/60.03[7]
Staphylococcus aureus PBP1Very Strong Affinity[8]
PBP2Very Strong Affinity[8][9]
PBP3Very Strong Affinity[8]
PBP4Extraordinarily High Affinity[8]
Enterococcus faecalis PBP40.06 (Susceptible)[10]
PBP42 - >16 (Resistant)[10]

Note: "High Affinity" and "Low Affinity" are used where specific numerical IC50 values were not provided in the cited literature. The provided IC50 values are indicative and can vary between different bacterial strains and experimental conditions.

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the binding affinity of an unlabeled β-lactam, such as imipenem, is a competitive binding assay. This assay measures the ability of the unlabeled antibiotic to compete with a labeled probe for binding to PBPs. Historically, radiolabeled penicillin (e.g., [14C]benzylpenicillin) was used.[4] However, due to safety concerns and long exposure times, fluorescently labeled probes, such as Bocillin-FL (a fluorescent derivative of penicillin V), are now more commonly employed.[11]

Competitive PBP Binding Assay with Bocillin-FL

This method determines the IC50 of imipenem by measuring its ability to compete with Bocillin-FL for binding to PBPs in bacterial membrane preparations.

cluster_workflow Experimental Workflow: Competitive PBP Binding Assay start Bacterial Culture (Mid-log phase) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis membrane_isolation Membrane Isolation (Ultracentrifugation) lysis->membrane_isolation pre_incubation Pre-incubation with Varying [Imipenem] membrane_isolation->pre_incubation labeling Labeling with Bocillin-FL pre_incubation->labeling termination Reaction Termination (SDS-PAGE sample buffer) labeling->termination sds_page SDS-PAGE termination->sds_page fluorescence_scan Fluorescence Scanning sds_page->fluorescence_scan quantification Band Quantification (Densitometry) fluorescence_scan->quantification ic50_calc IC50 Calculation quantification->ic50_calc

Workflow for competitive PBP binding assay.

Detailed Methodologies:

  • Preparation of Bacterial Membranes:

    • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Cell Harvesting: Harvest the cells by centrifugation at 4°C.

    • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical methods such as sonication or a French press.

    • Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and cellular debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes containing the PBPs. The membrane pellet is resuspended in a suitable buffer.

  • Competitive Binding Assay:

    • Pre-incubation with Imipenem: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membrane fraction with a range of imipenem concentrations. This allows imipenem to bind to the PBPs.

    • Labeling with Bocillin-FL: Add a fixed concentration of Bocillin-FL to each tube and incubate for a specific duration. Bocillin-FL will bind to the PBP active sites that are not already occupied by imipenem.

    • Termination of Reaction: Stop the reaction by adding an excess of a broad-spectrum unlabeled penicillin or by adding SDS-PAGE loading buffer.

  • Detection and Analysis:

    • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the concentration of imipenem.

    • Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

    • IC50 Determination: Plot the percentage of Bocillin-FL binding (relative to a control without imipenem) against the logarithm of the imipenem concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Consequences of PBP Inhibition

The binding of imipenem to essential PBPs has significant morphological and physiological consequences for the bacterium, ultimately leading to its demise. The specific outcome can depend on which PBPs are preferentially inhibited.

  • Inhibition of PBP1a and PBP1b: These PBPs are bifunctional enzymes with both transglycosylase and transpeptidase activity. Their inhibition often leads to rapid cell lysis.[5]

  • Inhibition of PBP2: This PBP is primarily involved in maintaining the rod shape of bacilli. Its inhibition by imipenem leads to the formation of spherical cells (spheroplasts), which are osmotically unstable.[6]

  • Inhibition of PBP3: PBP3 is essential for septum formation during cell division. While imipenem generally has a lower affinity for PBP3, its inhibition can lead to the formation of filamentous cells.[4]

The high affinity of imipenem for multiple essential PBPs, particularly PBP1a, PBP1b, and PBP2 in Gram-negative bacteria, and PBP1, PBP2, and PBP3 in S. aureus, contributes to its broad spectrum of activity and potent bactericidal effect.[5][8]

Conclusion

Imipenem's efficacy as a broad-spectrum antibiotic is fundamentally linked to its high binding affinity for a range of essential penicillin-binding proteins in both Gram-positive and Gram-negative bacteria. The targeted inactivation of these enzymes disrupts the synthesis of the bacterial cell wall, a structure indispensable for bacterial viability. The quantitative assessment of these binding affinities, primarily through competitive binding assays using fluorescent probes like Bocillin-FL, provides crucial data for understanding its spectrum of activity and for the development of novel β-lactam antibiotics. The detailed experimental protocols and mechanistic insights presented in this guide offer a foundational resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

The Antibacterial Spectrum of Imipenem/Cilastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem (B608078)/cilastatin (B194054) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of imipenem/cilastatin, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Imipenem is a semi-synthetic thienamycin (B194209) derivative, and the first clinically available carbapenem antibiotic.[3] It is administered in a 1:1 combination with cilastatin, an inhibitor of the renal dehydropeptidase I enzyme.[4] This co-administration is crucial as cilastatin prevents the rapid metabolism of imipenem in the kidneys, thereby increasing its half-life and ensuring effective concentrations in the body.[1][4] Imipenem/cilastatin was first introduced in 1987 and is recognized on the World Health Organization's List of Essential Medicines.[1] Its broad spectrum of activity makes it a valuable agent for the treatment of severe and polymicrobial infections.[2]

Mechanism of Action

Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][6] In Escherichia coli and Pseudomonas aeruginosa, imipenem has a high affinity for PBP-2, PBP-1a, and PBP-1b.[6] The binding to PBP-2 is particularly effective, causing the formation of spheroplasts and rapid cell lysis.[6] Imipenem is stable in the presence of many β-lactamases, including penicillinases and cephalosporinases, which contributes to its broad spectrum of activity.[7]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by imipenem.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol Bactoprenol-P Lipid_II->Bactoprenol Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Nascent_PG Imipenem Imipenem Imipenem->PBPs Inhibition

Caption: Inhibition of bacterial cell wall synthesis by imipenem.

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of imipenem/cilastatin against a wide range of bacterial pathogens is summarized in the tables below. Data are presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (%S) according to CLSI and/or EUCAST breakpoints where available.

Table 1: In Vitro Activity of Imipenem against Gram-Positive Aerobes

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Staphylococcus aureus (methicillin-susceptible)0.06 - 0.250.12 - 0.5>98%
Staphylococcus epidermidis0.06 - 0.250.25 - 1>95%
Streptococcus pneumoniae≤0.060.06 - 0.12>99%
Streptococcus pyogenes (Group A)≤0.06≤0.06100%
Streptococcus agalactiae (Group B)≤0.060.12>98%
Enterococcus faecalis1 - 22 - 490-95%[8]
Enterococcus faecium>16>16<10%
Listeria monocytogenes0.12 - 0.50.25 - 1>95%

Table 2: In Vitro Activity of Imipenem against Gram-Negative Aerobes

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Escherichia coli0.12 - 0.250.25 - 0.5>98%
Klebsiella pneumoniae0.250.5 - 195-98%[3]
Enterobacter cloacae0.25 - 0.51 - 290-95%
Serratia marcescens0.51>95%
Proteus mirabilis0.5 - 11 - 2>95%
Pseudomonas aeruginosa1 - 24 - 870-85%[7]
Acinetobacter baumannii0.5 - 24 - 1660-80%
Haemophilus influenzae≤0.25≤0.25>99%
Neisseria gonorrhoeae≤0.060.12>99%

Table 3: In Vitro Activity of Imipenem against Anaerobic Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Bacteroides fragilis group0.12 - 0.50.5 - 2>95%[9]
Prevotella spp.≤0.250.5>95%
Fusobacterium spp.≤0.25≤0.25>98%
Clostridium perfringens0.12 - 0.250.25 - 0.5>98%
Peptostreptococcus spp.≤0.250.5>98%

Note: Susceptibility data can vary based on geographic location and the time period of the study due to evolving resistance patterns.

Mechanisms of Resistance

Bacterial resistance to imipenem can emerge through several mechanisms, which can act alone or in combination. These mechanisms are a significant clinical concern, particularly in organisms like Pseudomonas aeruginosa and Acinetobacter baumannii.

The primary mechanisms of resistance include:

  • Enzymatic Degradation: Production of carbapenem-hydrolyzing β-lactamases, particularly metallo-β-lactamases (MBLs) and Klebsiella pneumoniae carbapenemases (KPCs), can effectively inactivate imipenem.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or downregulation of the OprD porin channel, which is the primary route of entry for imipenem, significantly reduces the intracellular concentration of the antibiotic.[10]

  • Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell, preventing it from reaching its PBP targets.[10]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for imipenem, rendering the antibiotic less effective.

Logical Relationships in Resistance Mechanisms

The following diagram illustrates the interplay of different resistance mechanisms that can lead to imipenem resistance in Gram-negative bacteria.

Resistance_Mechanisms cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane OprD OprD Porin Imipenem_Peri Imipenem OprD->Imipenem_Peri Efflux_Pump_OM Efflux Pump (Outer Membrane Component) Imipenem_Ext External Imipenem Efflux_Pump_OM->Imipenem_Ext Expulsion PBPs Penicillin-Binding Proteins (PBPs) Imipenem_Peri->PBPs Target Binding Beta_Lactamase Carbapenemase (e.g., MBL, KPC) Beta_Lactamase->Imipenem_Peri Degradation Resistance Imipenem Resistance Beta_Lactamase->Resistance Contributes to Efflux_Pump_IM Efflux Pump (Inner Membrane Component) Efflux_Pump_IM->Imipenem_Peri Efflux PBPs->Resistance Inhibition leads to Susceptibility Imipenem_Ext->OprD Entry OprD_Loss Loss/Downregulation of OprD OprD_Loss->OprD Reduces Entry OprD_Loss->Resistance Contributes to Efflux_Pump_Overexpression Efflux Pump Overexpression Efflux_Pump_Overexpression->Efflux_Pump_IM Efflux_Pump_Overexpression->Resistance Contributes to PBP_Alteration PBP Alteration PBP_Alteration->PBPs Reduces Affinity PBP_Alteration->Resistance Contributes to

Caption: Interplay of imipenem resistance mechanisms in Gram-negative bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to imipenem is crucial for clinical decision-making and resistance surveillance. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imipenem/cilastatin analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Multichannel pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of imipenem/cilastatin at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent as recommended by the manufacturer.

  • Preparation of Antimicrobial Dilutions: a. Perform serial two-fold dilutions of the imipenem/cilastatin stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells (e.g., 0.06 to 128 µg/mL). b. Dispense 50 µL of each antimicrobial dilution into the appropriate wells of the 96-well plate. c. Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: a. Using a multichannel pipette, add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control well). This will result in a final volume of 100 µL per well.

  • Incubation: a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. After incubation, examine the wells for bacterial growth (turbidity). The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible growth. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear. c. Interpret the MIC values according to the latest breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Imipenem (10 µg) disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Preparation of Inoculum: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks: a. Using sterile forceps, place an imipenem (10 µg) disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. b. Interpret the zone diameter according to the latest breakpoints provided by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate (Pure Culture) Inoculum Standardize Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Media Inoculum->Inoculation Media Prepare Media (Broth or Agar) Media->Inoculation Antibiotic Prepare Antibiotic (Dilutions or Disks) Antibiotic->Inoculation Application Apply Antibiotic Inoculation->Application Incubation Incubate (35°C, 16-20h) Application->Incubation Measurement Measure Results (MIC or Zone Diameter) Incubation->Measurement Interpretation Interpret Results (using CLSI/EUCAST breakpoints) Measurement->Interpretation Report Report as Susceptible, Intermediate, or Resistant Interpretation->Report

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Imipenem/cilastatin remains a potent broad-spectrum antibiotic with excellent activity against a wide variety of clinically important bacteria. Its mechanism of action, targeting the essential process of cell wall synthesis, provides a strong bactericidal effect. However, the emergence and spread of resistance mechanisms, particularly in Gram-negative pathogens, underscore the importance of ongoing surveillance and prudent use of this critical antimicrobial agent. The standardized experimental protocols outlined in this guide are essential for accurate susceptibility testing, which is fundamental to guiding appropriate therapy and monitoring resistance trends. This technical guide serves as a valuable resource for the scientific community, providing the necessary data and methodologies to support research and development efforts in the field of antimicrobial chemotherapy.

References

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and core physicochemical properties of imipenem (B608078) and cilastatin (B194054). The synergistic combination of these two compounds forms a potent broad-spectrum antibacterial agent, marketed under brand names such as Primaxin®. Imipenem, a carbapenem (B1253116) antibiotic, is rendered more effective and safer by the co-administration of cilastatin, which prevents its renal degradation.

Chemical Structure and Identification

Imipenem

Imipenem is a semi-synthetic thienamycin (B194209) antibiotic, characterized by a carbapenem ring structure.[1][2] It is the first clinically utilized member of the thienamycin class of antibiotics.[3]

  • IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1][4]

  • Molecular Formula: C₁₂H₁₇N₃O₄S[1][2]

  • Anhydrous Molecular Weight: 299.35 g/mol [2][5]

  • Monohydrate Molecular Weight: 317.36 g/mol

Chemical structure of imipenem Figure 1: Chemical Structure of Imipenem

Cilastatin

Cilastatin is a specific, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the renal tubules.[6][7][8] It is a derivatized heptenoic acid.[9][10]

  • IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid[6][7]

  • Molecular Formula: C₁₆H₂₆N₂O₅S[5][6][7]

  • Molecular Weight: 358.45 g/mol [5][6][8]

Chemical structure of cilastatin Figure 2: Chemical Structure of Cilastatin

Physicochemical Properties

The physicochemical properties of imipenem and cilastatin are critical for their formulation, stability, and pharmacokinetic profiles. The data below is summarized for easy comparison.

PropertyImipenemCilastatinSource(s)
CAS Number 64221-86-9 (anhydrous)82009-34-5 (acid)[1][7]
74431-23-5 (monohydrate)81129-83-1 (sodium salt)[11]
Physical Description White to pale yellow powderOff-white to yellowish-white, hygroscopic, amorphous compound[6][9][12]
Melting Point Not specified, decomposes156-158°C[6]
pKa pKa₁ ~3.2, pKa₂ ~9.9Not consistently found in experimental literature[1]
Solubility (Water) 10 mg/mL (sparingly soluble)10 mg/mL[6][9]
Solubility (Other) Methanol: 5 mg/mLEthanol: 0.2 mg/mLAcetone: <0.1 mg/mLDMSO: 100 mg/mL (with ultrasonic)[6]
UV Maximum (in water) 299 nmNot specified
Stability Unstable in aqueous solution; degraded by renal dehydropeptidase-I. Reconstituted solution is stable for 4 hours at room temperature and 24 hours under refrigeration (2-8°C). Color may change from colorless to yellow without loss of potency, but should be discarded if it turns brown.More stable than imipenem in solution.[13][14][15][16][17]

Mechanism of Action: A Synergistic Relationship

The clinical efficacy of this drug combination relies on the distinct yet complementary mechanisms of action of its two components.

Imipenem is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][18][19] It binds to penicillin-binding proteins (PBPs), particularly PBP-2 and PBP-1b in organisms like E. coli, which are essential enzymes for the synthesis of peptidoglycan.[1][13] This binding action disrupts the integrity of the cell wall, leading to cell lysis and death.[13]

Cilastatin has no intrinsic antibacterial activity.[7][20] Its role is to protect imipenem from degradation by the renal enzyme dehydropeptidase-I (DHP-I).[3][13][19] This enzyme is located in the kidney's brush border and rapidly metabolizes imipenem, leading to low urinary concentrations and the formation of potentially nephrotoxic metabolites.[13] By inhibiting DHP-I, cilastatin increases the half-life and tissue penetration of imipenem, ensuring that therapeutically effective concentrations of the active antibiotic are maintained in the body and achieved in the urine.[13][18][19]

Imipenem_Cilastatin_MoA cluster_0 Systemic Circulation & Kidney cluster_1 Bacterial Cell Imipenem Imipenem DHPI Renal Dehydropeptidase-I (DHP-I) Imipenem->DHPI Metabolism PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Inhibits Cilastatin Cilastatin Cilastatin->DHPI Inhibits Metabolites Inactive/Nephrotoxic Metabolites DHPI->Metabolites Produces CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis

Synergistic mechanism of Imipenem and Cilastatin.

Experimental Protocol: Stability Analysis by HPLC

Determining the chemical stability of imipenem and cilastatin in various solutions is crucial for clinical administration, especially in parenteral formulations. A common method is a stability-indicating high-performance liquid chromatographic (HPLC) assay.

Objective

To determine the chemical stability of imipenem-cilastatin sodium in a given solution (e.g., 0.9% Sodium Chloride, Total Parenteral Nutrient solution) over a specified time period at controlled temperatures.

Materials and Reagents
  • Imipenem-cilastatin sodium for injection

  • Solution for admixture (e.g., 0.9% NaCl)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., pH 6.8 buffer with sodium 1-hexanesulfonate)[21]

  • Reference standards: USP Imipenem Monohydrate, USP Cilastatin Ammonium Salt[21]

  • pH 6.8 Buffer[21]

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.5-µm or finer)[21]

  • Incubator or water bath for temperature control

Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve USP Imipenem Monohydrate and USP Cilastatin Ammonium Salt reference standards in pH 6.8 Buffer to create stock solutions of known concentrations.[21]

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Preparation of Test Samples:

    • Reconstitute the vial of imipenem-cilastatin sodium with an appropriate diluent as per manufacturer instructions.[9][10]

    • Admix the reconstituted drug into the test solution (e.g., 100 mL of 0.9% NaCl) to achieve the final desired concentration (e.g., 5 mg/mL of each drug).[14]

    • Prepare multiple identical samples for analysis at different time points and storage conditions (e.g., room temperature at 24°C and refrigeration at 4°C).[16]

  • Sample Collection and Analysis:

    • Immediately after preparation (Time 0), withdraw an aliquot from each test sample.

    • For subsequent time points (e.g., 1, 4, 8, 12, 24 hours), withdraw aliquots from the samples stored under the specified conditions.[14][16]

    • Filter each aliquot through a syringe filter.

    • Inject the filtered samples into the HPLC system.

    • Monitor the chromatogram at the appropriate wavelength (e.g., 299 nm for imipenem).

  • Data Analysis:

    • Identify and quantify the peaks for imipenem and cilastatin in the chromatograms by comparing their retention times to those of the reference standards.

    • Use the calibration curve to determine the concentration of imipenem and cilastatin in each sample at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.

    • Concurrently, visually inspect the solutions for any physical changes such as color change or precipitate formation.[14]

HPLC_Stability_Workflow prep_standards Prepare HPLC Standard Solutions hplc_analysis Inject into HPLC System & Acquire Chromatograms prep_standards->hplc_analysis For Calibration prep_samples Prepare Test Samples (Imipenem/Cilastatin in solution) storage Store Samples at Controlled Temperatures (e.g., 4°C, 24°C) prep_samples->storage sampling Withdraw Aliquots at Specific Time Points (0, 1, 4, 8, 24h) storage->sampling filtration Filter Samples (e.g., 0.5 µm filter) sampling->filtration filtration->hplc_analysis data_analysis Quantify Concentrations & Calculate % Remaining hplc_analysis->data_analysis

References

The Genesis of a Potent Partnership: A Technical Chronicle of Imipenem-Cilastatin's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific journey, from a naturally occurring unstable molecule to a robust clinical antibiotic combination, tailored for researchers, scientists, and drug development professionals.

The development of the imipenem-cilastatin combination marks a significant milestone in the history of antimicrobial agents. This technical guide illuminates the historical and scientific path from the discovery of the first carbapenem (B1253116), thienamycin (B194209), to the synergistic pairing of its stable derivative, imipenem (B608078), with the renal dehydropeptidase-I (DHP-I) inhibitor, cilastatin (B194054). This chronicle details the challenges encountered and the innovative solutions that led to a broad-spectrum antibiotic still crucial in treating severe bacterial infections.

The Dawn of a New Antibiotic Class: The Discovery of Thienamycin

The story begins with the discovery of thienamycin, a novel β-lactam antibiotic isolated from the soil bacterium Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other β-lactam agents of its time.[1][3] However, its promise was severely hampered by its inherent chemical instability in both solid-state and aqueous solutions, rendering it unsuitable for clinical development.[1][4]

Overcoming Instability: The Synthesis of Imipenem

To address the stability issue of thienamycin, researchers at Merck embarked on a journey to synthesize a more stable derivative. This led to the creation of N-formimidoyl thienamycin, or imipenem.[1][3] This modification resulted in a crystalline product with significantly improved stability while retaining and, in some cases, enhancing the potent, broad-spectrum antibacterial activity of the parent compound.[1][2] Imipenem demonstrated remarkable efficacy against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, including many resistant to other antibiotics.[1][3]

Experimental Protocol: Synthesis of Imipenem from Thienamycin

While the industrial synthesis of imipenem is a complex, multi-step process, a foundational step involves the reaction of thienamycin with a formimidating agent. A general laboratory-scale approach is outlined below:

  • Reaction Setup: Thienamycin is dissolved in a suitable aqueous solvent system, and the pH is adjusted to a range of 7.0 to 8.5.[5]

  • Addition of Formimidating Agent: A substituted benzyl (B1604629) formimidate, such as benzylformimidate hydrochloride, is added to the thienamycin solution.[5][6]

  • Reaction Conditions: The mixture is stirred at a controlled low temperature (e.g., 0-10°C) for several hours to facilitate the N-formimidoyl group's addition to the primary amine of thienamycin.[6]

  • Purification: The resulting imipenem is then purified from the reaction mixture using techniques such as chromatography.[7]

The Metabolic Hurdle: Renal Degradation of Imipenem

Despite its stability and potent antimicrobial activity, the development of imipenem faced another significant obstacle: extensive renal metabolism.[3] In humans and other species, imipenem was rapidly hydrolyzed in the kidneys by a brush-border enzyme known as dehydropeptidase-I (DHP-I).[1][3][8] This enzymatic degradation led to low and highly variable urinary concentrations of the active antibiotic, with urinary recovery of unchanged imipenem ranging from as low as 5.5% to 42.5% of the administered dose.[8]

The Synergistic Solution: The Discovery and Role of Cilastatin

To counteract the renal metabolism of imipenem, a specific inhibitor of DHP-I was sought. This led to the development of cilastatin, a substituted amino-propenoate that acts as a potent and reversible competitive inhibitor of DHP-I.[3][9] Cilastatin itself possesses no antibacterial activity.[10]

The combination of imipenem and cilastatin, in a 1:1 ratio, proved to be the pivotal breakthrough.[3][11] Cilastatin effectively blocks the DHP-I-mediated hydrolysis of imipenem in the kidneys, dramatically increasing the urinary recovery of the active antibiotic to approximately 70% of the dose.[8][11] This not only ensured therapeutic concentrations of imipenem in the urinary tract but also unexpectedly prevented imipenem-induced proximal tubular necrosis observed in animal studies at high doses, thereby enhancing the safety profile of the antibiotic.[3][12]

Quantitative Data: Pharmacokinetics of Imipenem With and Without Cilastatin

The co-administration of cilastatin significantly alters the pharmacokinetics of imipenem, primarily by preventing its renal degradation.

ParameterImipenem AloneImipenem with Cilastatin (1:1 ratio)Reference(s)
Urinary Recovery of Active Imipenem 6% - 38%~70%[11]
Plasma Half-life (Normal Renal Function) ~1 hour~1 hour[11][13]
Urinary Recovery of Cilastatin N/A70% - 80%[11]
Plasma Half-life of Cilastatin N/A~1 hour[11]
Experimental Protocol: Determining Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin

The inhibitory effect of cilastatin on DHP-I can be quantified using a spectrophotometric assay.

  • Enzyme and Substrate Preparation:

    • Purified DHP-I is obtained from renal cortex tissue through homogenization, solubilization, and chromatographic purification.[8]

    • A suitable substrate, such as glycyldehydrophenylalanine, is prepared in a buffer solution. The hydrolysis of this substrate results in a measurable change in absorbance.[8]

  • Assay Procedure:

    • A reaction mixture is prepared containing the purified DHP-I enzyme, the substrate, and a buffer to maintain a constant pH.

    • To test for inhibition, varying concentrations of cilastatin are added to the reaction mixture. A control reaction without cilastatin is also run.

    • The change in absorbance over time is monitored using a spectrophotometer at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine or 297 nm for imipenem).[8][14]

  • Data Analysis:

    • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each cilastatin concentration is calculated relative to the control.

    • The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the type of inhibition (competitive) and the inhibition constant (Ki).[8]

Visualizing the Science: Diagrams of Key Processes

The Drug Discovery and Development Pathway

Imipenem-Cilastatin Development cluster_0 Discovery & Initial Challenges cluster_1 Imipenem Development cluster_2 Cilastatin & Combination Thienamycin Discovery Thienamycin Discovery Chemical Instability Chemical Instability Thienamycin Discovery->Chemical Instability Imipenem Synthesis Imipenem Synthesis Chemical Instability->Imipenem Synthesis Solution Renal Degradation Renal Degradation Imipenem Synthesis->Renal Degradation Cilastatin Development Cilastatin Development Renal Degradation->Cilastatin Development Solution Combination Formulation Combination Formulation Cilastatin Development->Combination Formulation Final Drug Product Final Drug Product Combination Formulation->Final Drug Product

Figure 1: The logical progression from the discovery of thienamycin to the final imipenem-cilastatin drug product.
Mechanism of Imipenem Metabolism and Cilastatin Inhibition

Imipenem Metabolism and Cilastatin Inhibition cluster_kidney Renal Proximal Tubule Cell DHP-I Dehydropeptidase-I (DHP-I) Imipenem_inactive Inactive Metabolite DHP-I->Imipenem_inactive Imipenem_active Active Imipenem Imipenem_active->DHP-I Hydrolysis Cilastatin Cilastatin Cilastatin->DHP-I Competitive Inhibition

Figure 2: Cilastatin competitively inhibits the DHP-I enzyme, preventing the hydrolysis of active imipenem.
Experimental Workflow for DHP-I Inhibition Assay

DHP-I Inhibition Assay Workflow Start Prepare Reagents Prepare DHP-I, Substrate, and Cilastatin Solutions Start->Prepare Reagents Set up Reactions Set up Reaction Mixtures: - Control (no inhibitor) - Test (with Cilastatin) Prepare Reagents->Set up Reactions Incubate Incubate at 37°C Set up Reactions->Incubate Measure Absorbance Monitor Absorbance Change Over Time (Spectrophotometer) Incubate->Measure Absorbance Analyze Data Calculate Initial Velocities and Percent Inhibition Measure Absorbance->Analyze Data Determine Ki Lineweaver-Burk Plot Determine Ki Value Analyze Data->Determine Ki End Determine Ki->End

Figure 3: A typical workflow for determining the inhibitory kinetics of cilastatin on the DHP-I enzyme.

Clinical Significance and Conclusion

The culmination of this extensive research and development effort was the approval of the imipenem/cilastatin combination for medical use in 1985.[6][15] This pioneering work not only introduced the first member of the carbapenem class of antibiotics into clinical practice but also established a novel strategy of co-administering a metabolic inhibitor to enhance the efficacy and safety of a primary drug. The historical development of imipenem-cilastatin serves as a testament to the power of innovative problem-solving in pharmaceutical science, resulting in a life-saving therapeutic that remains a cornerstone in the management of severe and multidrug-resistant bacterial infections.

References

The Pharmacokinetic Profile of Imipenem-Cilastatin Sodium in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a critical therapeutic agent against severe bacterial infections. However, its rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I) necessitates its co-administration with cilastatin (B194054) sodium, a specific DHP-I inhibitor.[1][2][3][4] This combination enhances the bioavailability and therapeutic efficacy of imipenem.[2][4] Understanding the pharmacokinetic (PK) properties of this combination in preclinical animal models is paramount for predicting its behavior in humans and for the development of new carbapenem antibiotics. This guide provides a comprehensive overview of the pharmacokinetics of imipenem-cilastatin sodium in various preclinical species, details the experimental methodologies used in these studies, and visualizes key pathways and workflows.

Mechanism of Action: The Synergistic Interplay of Imipenem and Cilastatin

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds to penicillin-binding proteins (PBPs), thereby disrupting the final step of peptidoglycan synthesis.[5] However, when administered alone, imipenem is extensively metabolized by DHP-I, an enzyme located in the brush border of renal tubules.[3][6] This enzymatic degradation not only inactivates imipenem but can also lead to the formation of potentially nephrotoxic metabolites.

Cilastatin acts as a potent and reversible competitive inhibitor of DHP-I.[6] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial activity.[2][4][6] Cilastatin itself does not possess any antibacterial properties.[3]

Cilastatin_Mechanism_of_Action cluster_renal_tubule Renal Tubule Brush Border cluster_urine Urine Imipenem_in_Kidney Imipenem DHP_I Dehydropeptidase-I (DHP-I) Imipenem_in_Kidney->DHP_I Metabolism Active_Imipenem Active Imipenem (Increased Concentration) Imipenem_in_Kidney->Active_Imipenem Excretion Inactive_Metabolite Inactive/Nephrotoxic Metabolite DHP_I->Inactive_Metabolite Cilastatin Cilastatin Cilastatin->DHP_I Competitive Inhibition

Mechanism of Cilastatin's action on Imipenem metabolism.

Pharmacokinetics in Preclinical Models

The pharmacokinetic parameters of imipenem and cilastatin have been investigated in several preclinical animal models. These studies are crucial for interspecies scaling and for predicting human pharmacokinetics.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of imipenem and cilastatin in various animal species following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of Imipenem in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)CL (mL/min/kg)Vd (L/kg)Reference(s)
Rat 30IV Infusion53.9 ± 25.30.580.29 ± 0.13-17.0 ± 10.60.41 ± 0.27[7]
70IV Infusion--0.35 ± 0.05114.2 ± 13.910.4 ± 1.20.31 ± 0.04[8]
80IV Infusion--0.23 ± 0.02165.3 ± 15.08.2 ± 0.70.16 ± 0.01[9]
Rabbit 70-134.4 ± 13.30.080.5 ± 0.1114.5 ± 20.810.7 ± 1.9-[10]
Dog 5IV--0.80 ± 0.2319.3 ± 4.13--[1][11]
5IM13.2 ± 4.060.50 ± 0.160.92 ± 0.3320.4 ± 3.96--[1][11]
5SC8.8 ± 1.70.83 ± 0.131.54 ± 1.0222.9 ± 5.65--[1][11]
Cat 5IV13.45-1.17---[12]
5IM6.471.001.44---[12]
5SC3.83-1.55---[12]

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Cilastatin in Preclinical Models

SpeciesDose (mg/kg)Routet½ (h)CL (mL/min/kg)Reference(s)
Rat 5IV-20.2 ± 3.1[13]
200IV-11.4 ± 1.2[13]
Dog --~1-[14]

Data for cilastatin in many preclinical models are limited.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for investigating imipenem-cilastatin pharmacokinetics in preclinical models.

Animal Models
  • Species: Commonly used species include mice, rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and cats.[1][7][12][15]

  • Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Administration
  • Formulation: A commercially available formulation of imipenem-cilastatin for injection is typically used.[12] The powder is reconstituted with sterile saline (0.9% NaCl) to the desired concentration.[12]

  • Administration:

    • Intravenous (IV): Administered as a bolus injection or infusion, typically via a cannulated vein (e.g., jugular, cephalic, or tail vein).[1][9][12]

    • Intramuscular (IM): Injected into a suitable muscle mass.[1][12]

    • Subcutaneous (SC): Injected into the subcutaneous space.[1][12]

Blood Sampling
  • Methodology: Blood samples are collected at predetermined time points after drug administration. The specific technique depends on the animal model and the required blood volume.

    • Rats/Mice: Serial blood sampling can be performed via the tail vein, saphenous vein, or through a surgically implanted cannula in the jugular or carotid artery.[7][9]

    • Rabbits/Dogs/Cats: Blood is typically collected from a peripheral vein (e.g., cephalic, saphenous) or via an indwelling catheter.[1][12][15]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and immediately stabilized to prevent imipenem degradation. A common stabilizing solution is a mixture of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[16][17] The stabilized plasma samples are then stored at -70°C or lower until analysis.[16]

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Drug_Administration Drug Administration (IV, IM, or SC) Animal_Acclimatization->Drug_Administration Blood_Sampling Serial Blood Sampling (Specific time points) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Stabilization (MOPS/EG) Blood_Sampling->Sample_Processing HPLC_Analysis HPLC-UV/MS Analysis (Quantification) Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, t½, AUC) HPLC_Analysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

A typical experimental workflow for preclinical PK studies.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of imipenem and cilastatin in plasma is most commonly performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[16][17][18][19]

  • Sample Preparation: Due to the instability of imipenem, rapid sample processing is crucial. After thawing, the stabilized plasma samples are typically deproteinized, often by ultrafiltration, before injection into the HPLC system.[16][17]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for separation.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or borate (B1201080) buffer) with an organic modifier like acetonitrile (B52724) is typically employed.[16][20]

    • Detection: Imipenem is detected at approximately 300 nm, while cilastatin is detected at around 220 nm.[17][18][19]

  • Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Tissue Distribution

Imipenem distributes rapidly and widely to most tissues and fluids.[21][22] In preclinical models, the highest concentrations are generally found in the kidneys, followed by the liver, lungs, heart, and spleen.[23] The volume of distribution (Vd) in rats has been reported to be in the range of 0.16 to 0.41 L/kg, indicating distribution into the extracellular fluid.[7][8][9]

Conclusion

The preclinical pharmacokinetic studies of imipenem-cilastatin sodium provide valuable insights into the absorption, distribution, metabolism, and excretion of this important antibiotic combination. While imipenem's pharmacokinetics have been relatively well-characterized across several species, there is a notable lack of comprehensive data for cilastatin, particularly in larger animal models and non-human primates. Future research should aim to fill these gaps to further refine interspecies scaling and improve the prediction of human pharmacokinetics for novel carbapenem antibiotics. The detailed experimental protocols and analytical methods described herein provide a solid foundation for conducting such studies in a robust and reproducible manner.

References

The Core of Resistance: A Technical Guide to Imipenem Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental mechanisms of imipenem (B608078) resistance in Gram-negative bacteria, a critical area of focus in the ongoing battle against antimicrobial resistance. This document provides a comprehensive overview of the key resistance strategies employed by these pathogens, detailed experimental protocols for their characterization, and quantitative data to support a deeper understanding of this significant public health threat.

Introduction to Imipenem and the Rise of Resistance

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class.[1][2] For many years, it has been a last-resort treatment for severe infections caused by multidrug-resistant Gram-negative bacteria.[3] However, the emergence and spread of resistance to imipenem are diminishing its efficacy and posing a significant challenge in clinical settings.[2][3] Understanding the foundational mechanisms of this resistance is paramount for the development of new therapeutic strategies and diagnostic tools.

Gram-negative bacteria have evolved sophisticated mechanisms to counteract the potent activity of imipenem. These strategies can be broadly categorized into three main types: enzymatic degradation of the antibiotic, reduced drug entry into the bacterial cell, and active efflux of the drug from the cell.[2][4][5] Often, a combination of these mechanisms contributes to high-level resistance.[6][7]

Core Mechanisms of Imipenem Resistance

The primary mechanisms conferring imipenem resistance in Gram-negative bacteria are multifaceted and often synergistic.

Enzymatic Degradation: The Role of Carbapenemases

The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases.[2][8] These enzymes inactivate imipenem by hydrolyzing the amide bond in the β-lactam ring. Carbapenemases are classified into Ambler classes A, B, and D.[8][9][10]

  • Class A Carbapenemases: The most common in this class is Klebsiella pneumoniae carbapenemase (KPC).[11][12] These are serine-β-lactamases that can efficiently hydrolyze imipenem and other carbapenems.[10]

  • Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and possess a broad substrate profile, including all β-lactams except monobactams.[7][8][10] Common MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[7][11]

  • Class D Oxacillinases (OXA): This is a diverse group of enzymes with varying carbapenem-hydrolyzing capabilities.[11][13] OXA-23, OXA-24/40, OXA-51, and OXA-58 are frequently associated with resistance in Acinetobacter baumannii.[7][13][14]

Reduced Permeability: Porin Loss and Modification

Imipenem enters the periplasmic space of Gram-negative bacteria through outer membrane proteins called porins.[4][6] Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of the antibiotic, thereby conferring resistance.[2]

  • In Pseudomonas aeruginosa , the loss of the OprD porin is a major mechanism of imipenem resistance.[3][15]

  • In Acinetobacter baumannii , alterations in the CarO porin are associated with reduced susceptibility to carbapenems.[6]

  • In Enterobacterales , mutations in OmpK35 and OmpK36 porins in Klebsiella pneumoniae can contribute to imipenem resistance, often in conjunction with the production of β-lactamases like AmpC or ESBLs.[9][11]

Active Efflux: Pumping Out the Threat

Efflux pumps are membrane-associated protein complexes that actively extrude antibiotics from the bacterial cell.[2][4][8] Overexpression of these pumps can reduce the intracellular concentration of imipenem to sub-inhibitory levels. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to imipenem resistance.[13]

  • In Acinetobacter baumannii , the AdeABC efflux system is a well-characterized pump associated with carbapenem resistance.[13][14] The expression of this pump is regulated by the AdeR-S two-component system.[6]

  • In Pseudomonas aeruginosa , several Mex efflux pumps, such as MexAB-OprM, contribute to intrinsic and acquired resistance to a wide range of antibiotics, including imipenem.

Alterations in Penicillin-Binding Proteins (PBPs)

While less common as a primary mechanism of high-level resistance, alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can contribute to reduced susceptibility to imipenem.[4][5]

Quantitative Data on Imipenem Resistance

The following tables summarize key quantitative data related to imipenem resistance in various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem Resistance

Organism FamilySusceptible (mg/L)Resistant (mg/L)
Enterobacterales≤ 1≥ 4
Pseudomonas aeruginosa≤ 2≥ 8
Acinetobacter spp.≤ 2≥ 8

Data based on CLSI guidelines.[9]

Table 2: Prevalence of Imipenem Resistance and Associated Genes in Clinical Isolates

Bacterial SpeciesImipenem Resistance Rate (%)Common Resistance GenesGeographic Region (if specified)
Acinetobacter baumannii>80%blaOXA-23, blaOXA-51Not specified
Acinetobacter baumannii85.3% (pre-intervention) -> 72.6% (post-intervention)blaSPM-1, blaIMP-1, blaOXA-23Not specified
Pseudomonas aeruginosa13% (1989) -> 20% (2006)Not specifiedTwo US centers
Pseudomonas aeruginosa48.5%blaVIM1, blaVIM2Mashhad, Iran
EnterobacteralesNot specifiedblaOXA-48-like (72.8%), blaNDM (50.8%)West Azerbaijan, Iran

Table 3: Impact of Resistance Mechanisms on Imipenem MICs

OrganismResistance MechanismApproximate Imipenem MIC (mg/L)
Acinetobacter baumanniiCarbapenemase production16-32
Escherichia coli K12 MG1655 (induced resistance)Not specified16

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and characterization of imipenem resistance.

Antimicrobial Susceptibility Testing (AST)

a) Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate.

  • Disk Application: Aseptically place an imipenem disk (10 µg) onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition and interpret the results (susceptible, intermediate, or resistant) based on CLSI guidelines.[16][17]

b) Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.

  • Preparation: Prepare serial two-fold dilutions of imipenem in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.[18][19]

c) E-test

The E-test is a gradient diffusion method that determines the MIC.

  • Inoculation: Prepare an MHA plate with a bacterial lawn as described for the Kirby-Bauer method.

  • Strip Application: Apply an E-test strip containing a predefined gradient of imipenem to the agar surface.

  • Incubation: Incubate as described above.

  • Reading: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[18]

Phenotypic Detection of Carbapenemases

a) Modified Hodge Test (MHT) - Historical Context

Note: The MHT is no longer recommended by CLSI for routine carbapenemase detection due to limitations in sensitivity and specificity, but it is included here for its historical significance.[20]

  • Plate Preparation: Streak a susceptible E. coli strain (ATCC 25922) over an MHA plate to create a lawn.

  • Test Isolate: Streak the test isolate in a straight line from the center to the edge of the plate.

  • Disk Placement: Place an imipenem disk in the center of the plate.

  • Incubation: Incubate overnight.

  • Interpretation: A positive result is indicated by a cloverleaf-like indentation of the E. coli growth along the test organism's streak line.

b) Carba NP Test

This is a rapid biochemical test for the detection of carbapenemase production.

  • Reagent Preparation: Prepare a test solution containing phenol (B47542) red and imipenem.

  • Inoculation: Suspend a loopful of the test bacteria in the test solution.

  • Incubation: Incubate at 37°C for up to 2 hours.

  • Interpretation: A color change from red to yellow indicates carbapenemase activity due to the hydrolysis of imipenem, which leads to a decrease in pH.[20]

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR)

PCR is used to amplify and detect specific genes encoding carbapenemases.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification: Perform PCR using specific primers designed to target known carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-48).

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the presence and size of the amplicons.[18][21]

Detection of Efflux Pump Activity

Broth Microdilution with an Efflux Pump Inhibitor (EPI)

This method assesses the contribution of efflux pumps to resistance.

  • MIC Determination: Determine the MIC of imipenem for the test isolate.

  • MIC with EPI: Determine the MIC of imipenem in the presence of a sub-inhibitory concentration of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN).

  • Interpretation: A significant reduction (typically ≥4-fold) in the imipenem MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.[22]

Visualizing Resistance Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Imipenem_Resistance_Mechanisms cluster_periplasm Periplasmic Space Imipenem Imipenem Porin Porin Channel (e.g., OprD, CarO) Imipenem->Porin Entry Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Imipenem->Carbapenemase Hydrolysis PBP Penicillin-Binding Protein (PBP) - Target Site Porin->PBP Diffusion InactiveImipenem Inactive Imipenem Carbapenemase->InactiveImipenem Inactivation EffluxPump Efflux Pump (e.g., AdeABC, MexAB) PBP->EffluxPump Drug Capture Inhibition Inhibition PBP->Inhibition Inhibition of Cell Wall Synthesis EffluxPump->Imipenem Expulsion

Caption: Overview of the primary mechanisms of imipenem resistance in Gram-negative bacteria.

Experimental_Workflow start Clinical Isolate ast Antimicrobial Susceptibility Testing (Disk Diffusion, Broth Microdilution, E-test) start->ast resistant Imipenem-Resistant ast->resistant Resistant susceptible Imipenem-Susceptible ast->susceptible Susceptible phenotypic Phenotypic Carbapenemase Test (e.g., Carba NP) characterization Mechanism Characterization phenotypic->characterization molecular Molecular Detection of Resistance Genes (PCR for bla genes) molecular->characterization efflux Efflux Pump Activity Assay (MIC with/without EPI) efflux->characterization porin Porin Gene Sequencing (e.g., oprD sequencing) porin->characterization resistant->phenotypic resistant->molecular resistant->efflux resistant->porin

Caption: Experimental workflow for the characterization of imipenem resistance.

AdeRS_Signaling_Pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AdeS AdeS (Sensor Kinase) AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates adeABC_promoter adeABC Promoter AdeR->adeABC_promoter Binds to & Activates Transcription adeA adeA adeABC_promoter->adeA adeB adeB adeABC_promoter->adeB adeC adeC adeABC_promoter->adeC Signal Environmental Signal (e.g., Antibiotic Stress) Signal->AdeS Activates

Caption: The AdeR-S two-component signaling pathway regulating the AdeABC efflux pump.

Conclusion

Imipenem resistance in Gram-negative bacteria is a complex and evolving challenge driven by a combination of enzymatic inactivation, reduced drug permeability, and active efflux. A thorough understanding of these foundational mechanisms, supported by robust and standardized experimental protocols, is essential for the surveillance of resistance trends, the development of novel antimicrobial agents, and the implementation of effective infection control strategies. This guide provides a core framework for researchers and drug development professionals to navigate the complexities of imipenem resistance and contribute to the global effort to combat this critical public health threat.

References

The Molecular Synergy of Imipenem and Cilastatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular basis for the synergistic effect of imipenem (B608078) and cilastatin (B194054). Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is a potent inhibitor of bacterial cell wall synthesis. However, its clinical efficacy is hampered by rapid degradation in the kidneys. Cilastatin, a renal dehydropeptidase-I inhibitor, is co-administered with imipenem to prevent this degradation, thereby enhancing its therapeutic potential. This document delves into the mechanisms of action, quantitative data on their interaction, and detailed experimental protocols relevant to the study of this crucial antibiotic combination.

Mechanism of Action: A Two-Pronged Approach

The synergistic relationship between imipenem and cilastatin is a classic example of pharmacokinetic enhancement. While imipenem is the active antibacterial agent, cilastatin plays a critical protective role.

Imipenem: Inhibition of Bacterial Cell Wall Synthesis

Imipenem exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) in bacteria.[1] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, imipenem disrupts cell wall integrity, leading to cell lysis and death.[1] Imipenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.

Cilastatin: The Guardian of Imipenem's Efficacy

Cilastatin's primary role is to inhibit the human renal enzyme dehydropeptidase-I (DHP-I).[2][3][4] DHP-I is located in the brush border of the proximal renal tubules and is responsible for the rapid hydrolysis of imipenem into an inactive and potentially nephrotoxic metabolite.[4][5] By competitively and reversibly inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem.[3][6] This inhibition leads to:

  • Increased plasma half-life and bioavailability of imipenem.

  • Higher concentrations of active imipenem in the urine , making it effective for urinary tract infections.[1]

  • Reduced potential for nephrotoxicity associated with the accumulation of imipenem's metabolite.[4][5][7]

Recent studies have also revealed a secondary protective mechanism of cilastatin. It has been shown to inhibit renal organic anion transporters (OATs), which are involved in the uptake of imipenem into renal proximal tubule cells.[5][8] By inhibiting OATs, cilastatin further reduces the intracellular accumulation of imipenem in the kidneys, contributing to its nephroprotective effect.[5][8]

Quantitative Data

The following tables summarize key quantitative data illustrating the synergistic interaction between imipenem and cilastatin.

Table 1: Inhibitory Potency of Cilastatin against Dehydropeptidase-I (DHP-I)
ParameterValueSpeciesSource
IC50 0.1 µMPorcine[9]
Ki 0.7 µMHuman[9]
Ki 0.07 ± 0.02 µMNot Specified[10]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Comparative Pharmacokinetic Parameters of Imipenem (Administered as 500 mg IV)
ParameterImipenem AloneImipenem + CilastatinSource
Plasma Half-life (t½) ~1 hour~1 hour[11][12]
Plasma Clearance HigherLower (decreased)[11]
Area Under the Plasma Concentration Curve (AUC) LowerIncreased by 15-20%[12]
Urinary Recovery of Active Imipenem 7.7% - 43%~72%[5]

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular interactions and experimental procedures provide a clearer understanding of the imipenem-cilastatin synergy.

Mechanism of Imipenem and Cilastatin Synergy cluster_0 Bacterial Cell cluster_1 Kidney Proximal Tubule Cell Imipenem_bact Imipenem PBPs Penicillin-Binding Proteins (PBPs) Imipenem_bact->PBPs Inhibits CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis PBPs->Lysis Inhibition leads to CellWall->Lysis Disruption leads to Imipenem_kidney Imipenem DHPI Dehydropeptidase-I (DHP-I) Imipenem_kidney->DHPI OATs Organic Anion Transporters (OATs) Imipenem_kidney->OATs Uptake via Excretion Urinary Excretion of Active Imipenem Imipenem_kidney->Excretion Cilastatin_kidney Cilastatin Cilastatin_kidney->DHPI Inhibits Cilastatin_kidney->OATs Inhibits InactiveMetabolite Inactive Metabolite (Nephrotoxic) DHPI->InactiveMetabolite Metabolizes

Diagram 1: Molecular interactions of imipenem and cilastatin.

Experimental Workflow for DHP-I Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Purified_DHPI Purified DHP-I (from renal cortex) Reaction_Mixture Prepare Reaction Mixture: - DHP-I - Buffer - Cilastatin (or control) Purified_DHPI->Reaction_Mixture Substrate Substrate Solution (e.g., Imipenem) Initiate_Reaction Add Substrate (Imipenem) Substrate->Initiate_Reaction Inhibitor Inhibitor Solutions (Cilastatin dilutions) Inhibitor->Reaction_Mixture Preincubation Pre-incubate at 37°C Reaction_Mixture->Preincubation Preincubation->Initiate_Reaction Spectrophotometer Monitor Absorbance Decrease (e.g., at 297 nm) Initiate_Reaction->Spectrophotometer Calculate_Rate Calculate Initial Reaction Velocity (V₀) Spectrophotometer->Calculate_Rate Percent_Inhibition Calculate Percent Inhibition Calculate_Rate->Percent_Inhibition IC50_Curve Plot Dose-Response Curve (% Inhibition vs. [Cilastatin]) Percent_Inhibition->IC50_Curve Determine_IC50 Determine IC50 IC50_Curve->Determine_IC50

Diagram 2: Workflow for DHP-I inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of imipenem and cilastatin.

Dehydropeptidase-I (DHP-I) Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of cilastatin against DHP-I by monitoring the hydrolysis of imipenem.[10][13][14]

Materials and Reagents:

  • Recombinant Human Dehydropeptidase-I (DHP-I)

  • Imipenem Monohydrate

  • Cilastatin Sodium Salt

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements at 297 nm

Procedure:

  • Preparation of Solutions:

    • Assay Buffer: Prepare a 50 mM MOPS buffer and adjust the pH to 7.1 with NaOH.[13]

    • Enzyme Solution: Reconstitute lyophilized DHP-I in the assay buffer to a suitable stock concentration. On the day of the experiment, dilute the stock to the final working concentration (e.g., 1-2 µg/mL). The optimal concentration should be determined empirically.[10][13]

    • Substrate Solution: Prepare a fresh stock solution of imipenem in the assay buffer (e.g., 10 mM).[13]

    • Inhibitor Solutions: Prepare a stock solution of cilastatin in ultrapure water. Create a series of dilutions in the assay buffer to cover a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM).[13]

  • Assay Protocol:

    • To the wells of a 96-well plate, add the DHP-I enzyme solution and the various concentrations of cilastatin (or vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[13]

    • Initiate the reaction by adding the imipenem substrate solution to all wells. The final concentration of imipenem should be at or near its Km value if known.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 297 nm every 30 seconds for 10-15 minutes. Imipenem absorbs at this wavelength, while its hydrolyzed product does not.[13]

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each cilastatin concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the cilastatin concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imipenem against bacterial isolates.

Materials and Reagents:

  • Imipenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Imipenem Dilutions:

    • Prepare a stock solution of imipenem.

    • Perform serial two-fold dilutions of imipenem in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 16 µg/mL).[15]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the imipenem dilutions with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.

Quantification of Imipenem and Cilastatin in Plasma by HPLC

This protocol provides a general outline for the simultaneous quantification of imipenem and cilastatin in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents:

  • HPLC system with a UV or PDA detector

  • C18 analytical column

  • Imipenem and cilastatin analytical standards

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer

  • Internal standard

  • Plasma samples

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Stabilize imipenem in the plasma by adding a suitable buffer (e.g., MOPS buffer).[16]

    • Perform protein precipitation by adding a solvent like acetonitrile containing the internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and acetonitrile. The exact ratio and pH may need to be optimized.[17][18]

    • Flow Rate: Typically around 1.0 mL/min.[17]

    • Column: A C18 column is commonly used.[17][18]

    • Detection Wavelength: Detection can be performed at a wavelength where both compounds have reasonable absorbance, or a PDA detector can be used to monitor multiple wavelengths. A wavelength of around 210-265 nm is often employed.[18][19]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of imipenem and cilastatin into blank plasma.

    • Process the calibration standards and unknown samples in the same manner.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of imipenem and cilastatin in the unknown samples from the calibration curve.

Conclusion

The synergistic combination of imipenem and cilastatin is a cornerstone of modern antibiotic therapy for severe bacterial infections. Cilastatin's inhibition of renal dehydropeptidase-I and organic anion transporters is crucial for maximizing imipenem's efficacy and minimizing its potential for nephrotoxicity. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this vital therapeutic partnership.

References

Methodological & Application

Application Notes and Protocols for Preparing Imipenem and Cilastatin Sodium Solutions in a Laboratory Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, imipenem binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]

Cilastatin (B194054) sodium, on the other hand, does not possess antibacterial activity.[3] Its crucial role lies in its ability to inhibit dehydropeptidase-I, a renal enzyme that rapidly metabolizes and inactivates imipenem.[3][4][5][6] By co-administering cilastatin with imipenem, the enzymatic degradation of imipenem is prevented, leading to higher and more sustained plasma concentrations of the active antibiotic and allowing it to reach therapeutic levels in the urinary tract.[3][4]

These application notes provide detailed protocols for the preparation of imipenem and cilastatin sodium solutions for various in vitro laboratory research applications, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays) and other experimental studies.

Data Presentation

Table 1: Solubility of Imipenem and Cilastatin Sodium
CompoundSolventSolubilityNotes
Imipenem MonohydrateWater~6 mg/mL[2]May require sonication and warming to 60°C to achieve clear solution.[1][7]
PBS (pH 7.2)~2 mg/mLAqueous solutions are not recommended for storage for more than one day.[8]
DMSO< 1 mg/mL (slightly soluble to insoluble)[1][7]Not a recommended solvent for creating stock solutions.
Cilastatin SodiumWater10 mg/mL (clear solution)[3][9]Very soluble.[3][9]
MethanolVery soluble[3][9]
DMSO100 mg/mL (with sonication)[10]
Table 2: Stability of Imipenem/Cilastatin Sodium Solutions

Imipenem is the less stable component in the mixture; therefore, its stability dictates the overall stability of the solution.[11]

SolventConcentration (Imipenem)Storage TemperatureStability (Time to reach 90% of initial concentration)
0.9% Sodium Chloride5 mg/mL25°C (Room Temp)Stable for at least 6 hours.[4][12]
5 mg/mL30°CStable for at least 6 hours.[4][12]
5 mg/mL40°CStable for at least 6 hours.[4][12]
10 mg/mL25°C (Room Temp)Stable for 3 to 6 hours, depending on the manufacturer.[4][12]
10 mg/mL30°CLess than 1 hour.[4][12]
10 mg/mL40°CLess than 1 hour.[4][12]
0.9% Sodium Chloride or 5% DextroseNot specified4°C (Refrigerated)24 hours.[11][13]
0.9% Sodium Chloride or 5% DextroseNot specifiedRoom Temperature4 hours.[11][13]

Note: The optimal pH range for imipenem stability is 6.5 to 7.5.[11] It is recommended to always prepare solutions fresh for optimal potency.[7] Freezing of imipenem/cilastatin solutions is not recommended as it does not improve stability and can lead to degradation.[11]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution of Imipenem/Cilastatin Sodium for In Vitro Assays

This protocol is suitable for preparing a stock solution for antimicrobial susceptibility testing, such as MIC determination. The 1:1 ratio of imipenem to cilastatin is standard for commercial formulations.

Materials:

  • Imipenem and Cilastatin Sodium for Injection (commercial vial, e.g., containing 500 mg imipenem and 500 mg cilastatin)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP

  • Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., pH 6.8 Potassium Phosphate buffer) for initial reconstitution if specified by the supplier.

  • Sterile serological pipettes and conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Reconstitution of Vial:

    • Aseptically add 10 mL of sterile 0.9% NaCl to the vial containing the imipenem/cilastatin powder.

    • Shake the vial vigorously until a suspension is formed. Note that the solution may not be completely clear at this stage.[13]

  • Transfer to Final Diluent:

    • Using a sterile syringe, withdraw the entire contents of the reconstituted vial and transfer it to a sterile 50 mL conical tube containing 40 mL of sterile 0.9% NaCl.

    • To ensure a complete transfer of the vial's contents, add another 10 mL of 0.9% NaCl from the conical tube back into the vial, shake well, and transfer this back to the conical tube. Repeat this step one more time.[13][14]

  • Final Dissolution and Concentration Adjustment:

    • The total volume in the conical tube should now be approximately 60 mL. The solution should become clear upon agitation.[13]

    • To achieve a final concentration of 1 mg/mL for each component, you will need to perform a final dilution. For a 500 mg vial, you would bring the final volume to 500 mL with sterile 0.9% NaCl. For smaller lab-scale preparations, a higher concentration stock is often more practical. For example, transferring the initial 500 mg/10mL reconstituted solution to a final volume of 50 mL will yield a 10 mg/mL stock.

  • Sterilization and Storage:

    • For many in vitro experiments, sterile filtration of the final stock solution is recommended. Pass the solution through a sterile 0.22 µm syringe filter into a sterile container.

    • Use the solution immediately. As per stability data, solutions should be used within 4 hours if kept at room temperature or within 24 hours if stored at 4°C.[11][13] It is always best practice to prepare fresh on the day of the experiment.[7]

Visualizations

Mechanism of Action of Imipenem and Cilastatin

G cluster_kidney Kidney (Renal Tubule) cluster_bacteria Bacterial Cell DHP Dehydropeptidase-I (DHP-I) Imipenem_metabolism Inactive Metabolites DHP->Imipenem_metabolism Produces PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits CellLysis Cell Lysis CellWall->CellLysis Leads to Imipenem Imipenem Imipenem->DHP Metabolized by Imipenem->PBP Binds to Cilastatin Cilastatin Cilastatin->DHP Inhibits

Caption: Combined action of Imipenem and Cilastatin.

Experimental Workflow for Solution Preparation

G start Start powder Imipenem/Cilastatin Sterile Powder start->powder reconstitute Reconstitute Powder with 10 mL Solvent powder->reconstitute solvent Sterile 0.9% NaCl solvent->reconstitute shake Shake Vigorously to Form Suspension reconstitute->shake transfer Transfer Suspension to Final Volume of Solvent shake->transfer rinse Rinse Vial and Transfer Again transfer->rinse dissolve Agitate Until Solution is Clear rinse->dissolve filter Sterile Filter (0.22 µm) dissolve->filter use Use Immediately or Store Appropriately filter->use

References

Application Note: RP-HPLC Method for Simultaneous Estimation of Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic, and cilastatin (B194054) is a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with imipenem to prevent its renal metabolism, thereby increasing its antibacterial efficacy. The accurate and simultaneous determination of both compounds in pharmaceutical formulations is crucial for quality control. This application note details a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of imipenem and cilastatin. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • Standards: Imipenem and Cilastatin reference standards

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and water

  • Buffers: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), Dipotassium hydrogen phosphate (K₂HPO₄), and Orthophosphoric acid

  • Pharmaceutical Formulation: Commercially available injection formulation containing Imipenem and Cilastatin.

Instrumentation and Chromatographic Conditions

A summary of the instrumental and chromatographic conditions from various validated methods is presented below. Method 1 will be used as the primary example in this protocol.

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4]
HPLC System HPLC with UV-Visible DetectorHPLC with Empower2 Software and UV-Visible DetectorWATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996, Empower-software version-2Waters separation 2996, PDA detector module
Column Inertsil-ODS C18 (250 mm x 4.6 mm, 5µm)X-Terra C18 (250mm x 4.6mm, 5.0µm)SYMMETRY C18 (150mm x 4.6mm, 5µ)Hypersil BDS Reverse Phase-C18 column (250mm × 4.6 x 5-µm)
Mobile Phase Methanol: Acetonitrile (80:20 v/v)Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v)Methanol: Phosphate buffer (pH 3.0) (70:30 v/v)Acetonitrile and Dipotassium hydrogen phosphate (0.03M, pH 3.2)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 248 nm238 nm258 nm265 nm
Injection Volume 20 µLNot Specified10 µL20 µL
Column Temperature AmbientNot SpecifiedNot SpecifiedNot Specified
Run Time 8 minutesNot Specified10 minutesNot Specified
Preparation of Solutions

a. Mobile Phase Preparation (Method 1): Mix HPLC grade methanol and acetonitrile in a ratio of 80:20 (v/v). Degas the solution by sonication for 15-20 minutes and filter through a 0.45 µm membrane filter.

b. Standard Stock Solution Preparation: Accurately weigh about 100 mg of imipenem and 100 mg of cilastatin reference standards and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. This will yield a stock solution of 1000 µg/mL for each analyte.

c. Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 20-80 µg/mL for both imipenem and cilastatin by appropriate dilution with the mobile phase.[1]

d. Sample Solution Preparation: Accurately weigh a quantity of the powdered content of the injection vial equivalent to 100 mg of imipenem and 100 mg of cilastatin and transfer to a 100 mL volumetric flask. Add about 40 mL of the mobile phase and sonicate for 20 minutes to dissolve the contents. Make up the volume with the mobile phase and mix well. Filter the solution through a millipore membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the working standard range (e.g., 40 µg/mL for both imipenem and cilastatin).

Method Validation Protocol

The developed method was validated as per ICH guidelines for the following parameters:

  • System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and resolution.

  • Linearity: Inject the working standard solutions in the concentration range of 20-80 µg/mL and plot a calibration curve of peak area against concentration.[5]

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 50%, 100%, and 150%).[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze the standard solution (n=5) on the same day.[3]

    • Intermediate Precision (Inter-day precision): Analyze the standard solution (n=5) on different days.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4][6]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate and mobile phase composition and assess the impact on the results.[3]

Results and Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: System Suitability and Chromatographic Parameters

ParameterImipenemCilastatinAcceptance Criteria
Retention Time (min) 2.930[5]4.215[5]-
Theoretical Plates 2885[3]2235[3]> 2000
Tailing Factor 1.25[3]1.33[3]< 2
Resolution \multicolumn{2}{c}{3.48[3]}> 2

Table 2: Method Validation Summary

Validation ParameterImipenemCilastatin
Linearity Range (µg/mL) 20-80[5]20-80[5]
Correlation Coefficient (r²) 0.999[3]0.999[3]
Accuracy (% Recovery) 99.56%[3]99.48%[3]
Precision (%RSD)
Repeatability1.2[3]2.0[3]
Intermediate Precision1.1[3]1.1[3]
LOD (µg/mL) 2.17[2]0.037[2]
LOQ (µg/mL) 6.60[2]0.112[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Mobile Phase (Methanol:Acetonitrile 80:20) prep_std Standard Stock Solution (1000 µg/mL) prep_mobile->prep_std prep_sample Sample Solution (from Injection) prep_mobile->prep_sample prep_work_std Working Standards (20-80 µg/mL) prep_std->prep_work_std hplc_injection Inject 20 µL into RP-HPLC System prep_work_std->hplc_injection prep_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column, 1 mL/min) hplc_injection->hplc_separation hplc_detection UV Detection at 248 nm hplc_separation->hplc_detection data_acquisition Data Acquisition (Chromatogram) hplc_detection->data_acquisition data_analysis Peak Integration & Quantification data_acquisition->data_analysis method_validation Method Validation (ICH Guidelines) data_analysis->method_validation

Caption: Experimental workflow for RP-HPLC analysis.

validation_parameters cluster_precision center_node Method Validation linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity lod LOD center_node->lod loq LOQ center_node->loq robustness Robustness center_node->robustness system_suitability System Suitability center_node->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Relationship of method validation parameters.

References

Application Note: UV Spectrophotometric Quantification of Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic, and cilastatin (B194054) is a renal dehydropeptidase-I inhibitor that prevents the degradation of imipenem, thereby prolonging its antibacterial effect. The combination is a critical therapeutic option for severe bacterial infections. Accurate and reliable quantification of both components is essential for quality control in pharmaceutical formulations. This application note details validated UV spectrophotometric protocols for the simultaneous determination of imipenem and cilastatin. UV spectrophotometry offers a simple, rapid, and cost-effective alternative to more complex chromatographic methods for routine analysis.[1][2][3]

Two primary UV spectrophotometric methods are described: the Simultaneous Equation (Vierordt's) Method and the First-Order Derivative Spectrophotometry Method. Both methods are suitable for the analysis of imipenem and cilastatin in bulk and pharmaceutical dosage forms.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of imipenem and cilastatin.

Table 1: Spectrophotometric Parameters

ParameterImipenemCilastatinReference
Wavelength of Maximum Absorbance (λmax)300 nm243 nm[3]
Alternative Wavelength (Derivative Spectroscopy)318 nm243 nm[4]
Isoabsorptive Point~238 nm~238 nm[5]
Solvent/DiluentMethanol, Distilled Water, pH 6.8 BufferMethanol, Distilled Water, pH 6.8 Buffer[1][3][6]

Table 2: Method Validation Parameters

ParameterValueReference
First-Order Derivative Method
Linearity Range (Imipenem)14 - 42 µg/mL[4]
Linearity Range (Cilastatin)14 - 42 µg/mL[4]
Correlation Coefficient (R²)> 0.99[4]
Average Recovery~100.6%[4]
Simultaneous Equation Method
Linearity Range5 - 40 µg/mL[3]
Correlation Coefficient (R²)> 0.996[3]

Experimental Protocols

Materials and Equipment
  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Imipenem and Cilastatin reference standards

  • Methanol (HPLC grade) or Distilled Water or pH 6.8 buffer

Protocol 1: Simultaneous Equation Method

This method is based on the measurement of absorbance at two wavelengths, the λmax of imipenem (300 nm) and the λmax of cilastatin (243 nm).[3]

1. Preparation of Standard Stock Solutions:

  • Accurately weigh 10 mg of imipenem reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.

  • Accurately weigh 10 mg of cilastatin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the same solvent to obtain a concentration of 100 µg/mL.

2. Determination of Absorptivity Values:

  • From the standard stock solutions, prepare a series of dilutions of both imipenem and cilastatin in the linear range (e.g., 5-40 µg/mL).[3]

  • Measure the absorbance of each imipenem dilution at 300 nm and 243 nm.

  • Measure the absorbance of each cilastatin dilution at 300 nm and 243 nm.

  • Calculate the absorptivity (A 1%, 1cm) values for both drugs at both wavelengths using Beer-Lambert's law (A = εbc).

3. Preparation of Sample Solution:

  • For a formulation containing 500 mg of imipenem and 500 mg of cilastatin, dissolve the contents in 100 mL of solvent.[3]

  • Further dilute this solution to obtain a final concentration within the established linear range for both analytes.

4. Analysis and Calculation:

  • Measure the absorbance of the sample solution at 300 nm (A1) and 243 nm (A2).

  • The concentrations of imipenem (C_imipenem) and cilastatin (C_cilastatin) can be calculated using the following simultaneous equations:

Protocol 2: First-Order Derivative Spectrophotometry

This method utilizes the first derivative of the absorption spectrum to resolve the overlapping spectra of the two drugs. The trough amplitudes in the first derivative spectrum at 318 nm (or 300 nm) and 243 nm are used to determine imipenem and cilastatin, respectively.[3][4]

1. Preparation of Standard and Sample Solutions:

  • Prepare standard stock and sample solutions as described in Protocol 1.

2. Spectrophotometric Analysis:

  • Scan the standard solutions of imipenem and cilastatin, and the sample solution, from 200 to 400 nm.

  • Generate the first-order derivative spectra for all solutions.

  • For the determination of imipenem, measure the amplitude of the trough at 318 nm (or 300 nm). At this wavelength, the contribution of cilastatin should be zero or minimal in the derivative spectrum.[3][4]

  • For the determination of cilastatin, measure the amplitude of the trough at 243 nm.[3][4]

3. Calibration and Calculation:

  • Prepare a series of standard solutions of imipenem and cilastatin in the linear range (e.g., 14-42 µg/mL).[4]

  • Measure the derivative amplitudes at the respective wavelengths and construct calibration curves.

  • Determine the concentrations of imipenem and cilastatin in the sample solution from their respective calibration curves.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification std_prep Prepare Standard Stock Solutions (Imipenem & Cilastatin) dilutions Create Serial Dilutions (for Calibration) std_prep->dilutions sample_prep Prepare Sample Solution (from Formulation) scan Scan Spectra (200-400 nm) sample_prep->scan dilutions->scan method_choice Select Method scan->method_choice sim_eq Simultaneous Equation Method (Measure A at 243 & 300 nm) method_choice->sim_eq Simultaneous Eq. deriv First-Order Derivative Method (Measure Amplitude at 243 & 318 nm) method_choice->deriv Derivative calc_sim Calculate Concentrations (using Simultaneous Equations) sim_eq->calc_sim calib_deriv Construct Calibration Curves deriv->calib_deriv calc_deriv Calculate Concentrations (from Calibration Curves) calib_deriv->calc_deriv

Caption: Workflow for UV Spectrophotometric Quantification.

logical_relationship cluster_components Drug Components cluster_methods Analytical Methods cluster_params Measurement Parameters imipenem Imipenem uv_spec UV Spectrophotometry imipenem->uv_spec cilastatin Cilastatin cilastatin->uv_spec sim_eq Simultaneous Equation uv_spec->sim_eq deriv First-Order Derivative uv_spec->deriv wavelengths Specific Wavelengths (e.g., 243 nm, 300 nm, 318 nm) sim_eq->wavelengths deriv->wavelengths absorbance Absorbance / Amplitude wavelengths->absorbance result Simultaneous Quantification of Imipenem and Cilastatin absorbance->result

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum carbapenem (B1253116) antibiotic that plays a critical role in treating severe bacterial infections. It is administered in combination with cilastatin (B194054), a renal dehydropeptidase inhibitor, which prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability[1][2][3]. Accurate in vitro antibacterial susceptibility testing is essential for guiding clinical therapy, monitoring the emergence of resistance, and for the development of new antimicrobial agents.

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of imipenem/cilastatin against bacterial isolates using standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6][7].

Key Experimental Protocols

Preparation of Imipenem/Cilastatin Stock Solution

Accurate preparation of the antibiotic stock solution is crucial for reliable susceptibility testing results. Imipenem/cilastatin is supplied as a sterile powder for injection[2][8].

Materials:

  • Imipenem/Cilastatin powder

  • Sterile, deionized water or a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer)[9]

  • Sterile volumetric flasks and pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Protocol:

  • Reconstitution: Aseptically weigh the required amount of imipenem/cilastatin powder. Reconstitute the powder in a small volume of sterile deionized water or pH 6.8 buffer inside a biological safety cabinet. The product label will provide instructions on the volume of diluent to add[8][10]. For example, a vial containing 500 mg of imipenem and 500 mg of cilastatin can be reconstituted with 20 mL of 0.9% sodium chloride to yield a concentration of 25 mg/mL of imipenem[8].

  • Dissolution: Mix gently by inversion or vortexing until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. Sonication for a short duration (not exceeding 1 minute) can aid in dissolution if needed[9].

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -70°C. Frozen stock solutions are reported to be stable for over a year at this temperature[11]. Avoid repeated freeze-thaw cycles[12]. It has been reported that imipenem activity can deteriorate rapidly when stored at -20°C[11].

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium[13][14][15].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Imipenem/cilastatin stock solution

  • Sterile multichannel pipettes

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of the imipenem/cilastin stock solution in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 µg/mL in the microtiter plate wells[16].

    • Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture, select 3-4 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[4].

    • Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL[16].

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate[16][17].

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible bacterial growth[13]. The endpoint can be read visually or with a microplate reader.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into the agar medium before it solidifies.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Imipenem/cilastatin stock solution

  • Inoculum replicating device (e.g., Steers replicator)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare twofold serial dilutions of the imipenem/cilastatin stock solution.

    • Add 1 part of each antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix well and pour into sterile petri dishes. This results in a 1:10 dilution of the antibiotic concentration.

    • Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot[18].

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting from the lowest to the highest antibiotic concentration.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of imipenem/cilastatin that prevents the growth of a visible colony or more than one colony[18].

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used for routine susceptibility testing[4][19].

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Imipenem 10-µg disks[1][20]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Forceps

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth[19].

  • Disk Application:

    • Aseptically apply a 10-µg imipenem disk to the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours[4][19].

  • Reading Results:

    • Measure the diameter of the zone of inhibition around the disk to the nearest millimeter using a ruler or calipers. The zone margin is the area with no obvious visible growth[19].

Data Presentation

Table 1: Imipenem Concentration Ranges for Susceptibility Testing
MethodTypical Concentration Range (µg/mL)
Broth Microdilution0.03 - 32[16]
Agar Dilution0.03 - 32[16]
Table 2: Quality Control (QC) Ranges for Imipenem Susceptibility Testing
Quality Control StrainMethodImipenem Concentration/Disk ContentAcceptable QC Range
Escherichia coli ATCC® 25922Broth Microdilution (MIC)-0.06 - 0.25 µg/mL[1]
Disk Diffusion (Zone Diameter)10 µg26 - 32 mm[1][20]
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution (MIC)-1 - 4 µg/mL[1]
Disk Diffusion (Zone Diameter)10 µg20 - 28 mm[1][20]
Staphylococcus aureus ATCC® 29213Broth Microdilution (MIC)-0.015 - 0.06 µg/mL[1]
Enterococcus faecalis ATCC® 29212Broth Microdilution (MIC)-0.5 - 2.0 µg/mL[1]
Haemophilus influenzae ATCC® 49247Disk Diffusion (Zone Diameter)10 µg21 - 29 mm[1]

Note: QC ranges should be verified against the latest CLSI or EUCAST documents as they may be updated.

Visualization

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results start Start inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) start->inoculum_prep antibiotic_prep Imipenem/Cilastatin Serial Dilutions start->antibiotic_prep inoculate Inoculate Plate with Standardized Bacteria inoculum_prep->inoculate dispense_abx Dispense Antibiotic Dilutions into 96-well Plate antibiotic_prep->dispense_abx dispense_abx->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Imipenem-Cilastatin in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of imipenem-cilastatin in various murine infection models. The protocols outlined below are based on established methodologies to ensure reproducibility and translational relevance in the study of antimicrobial efficacy.

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is administered in combination with cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid metabolism of imipenem, thereby increasing its bioavailability and half-life.[1][2] This combination is a critical therapeutic option for treating severe bacterial infections. Murine infection models are indispensable tools for the preclinical evaluation of antimicrobial agents like imipenem-cilastatin, providing crucial data on in vivo efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and dosing strategies.

This document details standardized protocols for sepsis, pneumonia, and thigh infection models in mice, summarizing key quantitative data and providing visual workflows to aid in experimental design and execution.

Data Presentation

The following tables summarize quantitative data for imipenem-cilastatin from various murine infection models.

Table 1: Pharmacokinetic Parameters of Imipenem in Mice

ParameterValueMouse StrainReference
Half-life (t½)~13 minutesBALB/c[3]
Clearance~2 times the human rateBALB/c[3]
Protein Binding4%Not Specified[3]

Table 2: Efficacy of Imipenem-Cilastatin in Murine Infection Models

Infection ModelBacterial StrainDosing RegimenEfficacy EndpointOutcomeReference
Disseminated InfectionP. aeruginosa10-40 mg/kg (with relebactam)Log reduction in CFU1.72-3.73 log reduction[4][5]
Disseminated InfectionK. pneumoniae20-80 mg/kg (with relebactam)Log reduction in CFU2.29-3.06 log reduction[5]
Pneumonic PlagueY. pestis25 mg/kg every 4 or 6 hoursSurvivalSignificant increase in survival with prophylactic treatment[3]
Sepsis (Fecal Suspension)Polymicrobial25 mg/kg twice daily for 3 daysSurvivalPrevention of mortality at lower fecal suspension concentrations[6]
Sepsis (Cecal Slurry)Polymicrobial1.5 mg/mouse twice daily for 5 daysSurvival60-80% survival with early intervention[7]
Thigh InfectionP. aeruginosaHumanized dosing (4 or 5 g/day continuous infusion)Log reduction in CFU>2.5 log10 killing at 24h[8]

Experimental Protocols

Preparation of Imipenem-Cilastatin for Injection

Materials:

  • Imipenem-cilastatin powder for injection (e.g., Primaxin® I.V.)

  • Sterile 0.9% physiological saline

Protocol:

  • Reconstitute the imipenem-cilastatin powder with sterile physiological saline to the desired stock concentration. For example, to achieve a final concentration of 0.005 mg/mL, reconstitute a 500 mg vial accordingly.[7]

  • Ensure the powder is completely dissolved by gentle swirling.

  • Further dilute the stock solution with sterile saline to achieve the final desired concentration for injection. The injection volume for intraperitoneal (i.p.) administration in mice is typically 0.2 mL.[3]

Murine Sepsis Models

Two common methods for inducing sepsis are Cecal Ligation and Puncture (CLP) and intraperitoneal injection of a fecal or cecal slurry.

a) Fecal Suspension Intraperitoneal Injection Model

This model mimics polymicrobial peritonitis.

Protocol:

  • Prepare a fecal suspension by suspending a known weight of feces in sterile saline to achieve the desired concentration (e.g., 100 mg/mL).[6]

  • Administer 1 mL of the fecal suspension intraperitoneally to each mouse.[6]

  • For analgesic purposes, administer buprenorphine (0.05 mg/kg) subcutaneously.[6]

  • Initiate imipenem-cilastatin treatment 2 hours post-injection. A common regimen is 25 mg/kg administered intraperitoneally twice a day for 3 days.[6]

  • Monitor mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) for a predetermined period (e.g., 14 days).[6]

b) Cecal Slurry (CS) Injection Model

This model also induces a severe abdominal infection.

Protocol:

  • Prepare a cecal slurry from donor mice.

  • Induce severe lethal abdominal infection in experimental mice by injecting the cecal slurry.[7]

  • Initiate therapeutic intervention at various time points post-injection (e.g., 1, 6, 12, or 24 hours).[7]

  • Administer imipenem-cilastatin (e.g., 1.5 mg/mouse i.p.) twice daily for 5 days.[7]

  • Fluid resuscitation with 1 mL of physiological saline subcutaneously can be administered in combination with the antibiotic treatment.[7]

  • Monitor survival, body temperature, and body weight for the duration of the study.[7]

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.

Protocol:

  • Anesthetize mice using an appropriate anesthetic agent.

  • Induce pneumonia by intranasal administration of a bacterial suspension (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae).[4]

  • Initiate imipenem-cilastatin treatment at a specified time post-infection. This can be an immediate or delayed treatment model.[4][5]

  • Administer imipenem-cilastatin via a systemic route (e.g., intraperitoneal or intravenous).

  • At the end of the study (e.g., 40 hours post-infection), euthanize the mice.[4]

  • Harvest the lungs, homogenize the tissue, and perform serial dilutions for bacterial colony-forming unit (CFU) quantification to determine the bacterial burden in the lungs.[4]

Murine Thigh Infection Model

This localized infection model is particularly useful for PK/PD studies.

Protocol:

  • Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally prior to infection.[8]

  • Inject a bacterial suspension (e.g., multidrug-resistant P. aeruginosa) into the thigh muscle of the mice.[8]

  • Initiate treatment with imipenem-cilastatin using humanized dosing schemes, which can involve continuous intravenous infusion to mimic human plasma concentration profiles.[8]

  • At 24 hours post-treatment initiation, euthanize the mice and collect the thigh muscle.[8]

  • Homogenize the thigh tissue and perform serial dilutions to determine the bacterial CFU count per gram of tissue.[8]

Mandatory Visualizations

Experimental_Workflow_Murine_Sepsis_Model cluster_preparation Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints Fecal_Slurry Prepare Fecal/ Cecal Slurry Infection Induce Sepsis in Mice (IP Injection) Fecal_Slurry->Infection Drug_Prep Prepare Imipenem- Cilastatin Solution Treatment Administer Imipenem- Cilastatin (IP) Drug_Prep->Treatment Infection->Treatment 2h post-infection Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Data_Analysis Analyze Survival Data Monitoring->Data_Analysis

Caption: Workflow for a murine sepsis model using imipenem-cilastatin.

Experimental_Workflow_Murine_Pneumonia_Model cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum Infection Intranasal Inoculation Bacterial_Culture->Infection Drug_Prep Prepare Imipenem- Cilastatin Treatment Administer Drug (IP/IV) Drug_Prep->Treatment Anesthesia Anesthetize Mice Anesthesia->Infection Infection->Treatment Immediate or Delayed Euthanasia Euthanize Mice (e.g., 40h) Treatment->Euthanasia Lung_Harvest Harvest & Homogenize Lungs Euthanasia->Lung_Harvest CFU_Count Quantify Bacterial Load (CFU) Lung_Harvest->CFU_Count

Caption: Workflow for a murine pneumonia model to assess antibiotic efficacy.

Experimental_Workflow_Murine_Thigh_Infection_Model cluster_pre_infection Pre-Infection cluster_infection_treatment Infection & Treatment cluster_outcome_assessment Outcome Assessment Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Injection Neutropenia->Infection Bacterial_Prep Prepare Bacterial Suspension Bacterial_Prep->Infection Drug_Prep Prepare Imipenem- Cilastatin Treatment Administer Drug (Humanized Dosing) Drug_Prep->Treatment Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Thigh_Harvest Harvest & Homogenize Thigh Muscle Euthanasia->Thigh_Harvest CFU_Quantification Determine Bacterial Load (CFU/g) Thigh_Harvest->CFU_Quantification

Caption: Workflow for a murine thigh infection model for PK/PD studies.

References

Application of Imipenem/Cilastatin in Experimental Sepsis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imipenem (B608078)/cilastatin, a broad-spectrum carbapenem (B1253116) antibiotic, in preclinical experimental models of sepsis. This document details its mechanism of action, key applications in sepsis research, and standardized protocols for its use in established animal models.

Introduction to Imipenem/Cilastatin in Sepsis

Imipenem is a potent β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. It is combined with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability and half-life. This combination results in a powerful tool for combating a wide range of Gram-positive and Gram-negative bacteria, making it highly relevant for the polymicrobial nature of many sepsis cases. In experimental sepsis research, imipenem/cilastatin is frequently employed as a standard-of-care antibiotic to study the pathophysiology of sepsis, evaluate the efficacy of new therapeutic agents, and investigate the interplay between bacterial clearance and the host immune response.

Key Applications in Experimental Sepsis Models

Imipenem/cilastatin is a versatile tool in various established animal models of sepsis, primarily in rodents. Its principal applications include:

  • Positive Control for Antibiotic Efficacy: It serves as a benchmark antibiotic against which novel antimicrobial agents can be compared for their ability to reduce bacterial load and improve survival.

  • Investigating the Role of Bacterial Clearance: By effectively reducing the bacterial burden, researchers can dissect the downstream effects of microbial control on the host's inflammatory response, organ dysfunction, and overall sepsis progression.

  • Modeling Clinical Scenarios: The administration of imipenem/cilastatin in animal models mimics the clinical management of septic patients, allowing for the study of adjunctive therapies that may modulate the immune response or mitigate organ damage in the presence of antibiotic treatment.

  • Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Experimental models are crucial for determining the optimal dosing regimens of imipenem/cilastatin to achieve maximal therapeutic effect while minimizing potential toxicity.

Data Summary: Efficacy of Imipenem/Cilastatin in Murine Sepsis Models

The following tables summarize the quantitative data from studies utilizing imipenem/cilastatin in the cecal ligation and puncture (CLP) model of murine sepsis, a gold standard for mimicking human peritonitis-induced sepsis.

Table 1: Effect of Imipenem/Cilastatin on Survival Rate in CLP-Induced Sepsis in Mice

Dosage of Imipenem/CilastatinSepsis Model SeveritySurvival Rate (Imipenem/Cilastatin)Survival Rate (Control/Saline)Study Reference
25 mg/kgSevere>70%<30%[1]
25 mg/kgModerate90%40%[2]
50 mg/kgSevereSignificantly IncreasedNot Specified[3]
125 mg/kgSevereSignificantly IncreasedNot Specified[4]

Table 2: Effect of Imipenem/Cilastatin on Bacterial Load in CLP-Induced Sepsis in Mice (18-24 hours post-CLP)

Dosage of Imipenem/CilastatinSample TypeBacterial Load (CFU/mL or CFU/g) - Imipenem/CilastatinBacterial Load (CFU/mL or CFU/g) - Control/SalineStudy Reference
25 mg/kgBloodDecreased by at least two orders of magnitudeHigh bacterial load[2]
25 mg/kgPeritoneal FluidDecreased by at least two orders of magnitudeHigh bacterial load[2]
125 mg/kgBloodSignificantly ReducedHigh bacterial load[4]
Not SpecifiedPeritoneal LavageDecreased by 99%High bacterial load[5]

Table 3: Effect of Imipenem/Cilastatin on Inflammatory Cytokine Levels in CLP-Induced Sepsis in Mice (6-24 hours post-CLP)

Dosage of Imipenem/CilastatinCytokineSample TypeCytokine Level (pg/mL) - Imipenem/CilastatinCytokine Level (pg/mL) - Sepsis ControlStudy Reference
25 mg/kgIL-6PlasmaLowerHigh (e.g., >2000 pg/mL)[4][6]
25 mg/kgTNF-αPlasmaLowerHigh (e.g., ~200 pg/mL)[4][6]
25 mg/kgIL-1βPlasmaLowerHigh (e.g., ~200 pg/mL)[6][7]
125 mg/kgIL-6PlasmaIncreased compared to low doseHigh[4]
125 mg/kgTNF-αPlasmaIncreased compared to low doseHigh[4]

Note: Cytokine levels can vary significantly based on the severity of the CLP model and the specific experimental conditions.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes the induction of polymicrobial sepsis via CLP, followed by treatment with imipenem/cilastatin.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Imipenem/cilastatin for injection

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • 3-0 silk suture

  • 21-gauge and 23-gauge needles

  • Warming pad

  • Buprenorphine for analgesia

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).

    • Administer pre-operative analgesia (e.g., buprenorphine).

    • Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

  • Cecal Ligation and Puncture:

    • Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

    • Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (the length of the ligated cecum determines the severity of sepsis).

    • Puncture the ligated cecum once or twice with a 21-gauge (for severe sepsis) or 23-gauge (for moderate sepsis) needle.[8]

    • Gently squeeze the cecum to express a small amount of fecal content to ensure patency of the punctures.

    • Return the cecum to the abdominal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

  • Fluid Resuscitation and Antibiotic Administration:

    • Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]

    • Prepare a stock solution of imipenem/cilastatin in sterile saline. A common dose is 25 mg/kg.[9]

    • Administer the first dose of imipenem/cilastatin (e.g., 25 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection 2 hours post-CLP.[9]

    • Continue antibiotic administration every 12 hours for a duration of 3 to 5 days.[9]

  • Post-Operative Care and Monitoring:

    • House the mice in a clean, warm environment and provide easy access to food and water.

    • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for up to 7 days.

Diagram: Experimental Workflow for CLP Sepsis Model

CLP_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthesia & Analgesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Laparotomy Laparotomy CLP Cecal Ligation & Puncture Laparotomy->CLP Closure Abdominal Closure CLP->Closure Resuscitation Fluid Resuscitation Antibiotics Imipenem/Cilastatin Administration Resuscitation->Antibiotics Monitoring Monitoring & Outcome Assessment Antibiotics->Monitoring LPS_Workflow LPS_Injection LPS Injection (i.p.) Treatment Imipenem/Cilastatin Administration LPS_Injection->Treatment Sample_Collection Sample Collection (Blood, Tissues) Treatment->Sample_Collection Analysis Outcome Analysis (Cytokines, Histopathology) Sample_Collection->Analysis Sepsis_Pathway cluster_bacteria Bacterial Factors cluster_drug Drug Action cluster_host Host Response Bacteria Bacteria PBP Penicillin-Binding Proteins (PBPs) Bacteria->PBP CellWall Cell Wall Synthesis PBP->CellWall CellWall->Bacteria Disrupted Imipenem Imipenem Imipenem->PBP Inhibits DHP1 Renal Dehydropeptidase-I Imipenem->DHP1 Degraded by Bacterial_Load Reduced Bacterial Load Imipenem->Bacterial_Load Leads to Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Inflammation Reduced Inflammatory Response (Cytokines) Bacterial_Load->Inflammation Organ_Dysfunction Mitigated Organ Dysfunction Inflammation->Organ_Dysfunction Survival Improved Survival Organ_Dysfunction->Survival Affects

References

Application Note: Stability-Indicating Analytical Methods for the Detection of Imipenem and Cilastatin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic that is co-administered with cilastatin (B194054), an inhibitor of the renal dehydropeptidase I enzyme. This combination prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability.[1][2] Both imipenem and cilastatin are susceptible to degradation under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The resulting degradation products may not only lead to a loss of therapeutic efficacy but also have the potential to be toxic. Therefore, it is crucial to employ validated stability-indicating analytical methods to monitor the purity of imipenem and cilastatin in pharmaceutical formulations and to identify and quantify any degradation products.

This application note provides detailed protocols for the detection and quantification of imipenem, cilastatin, and their degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Additionally, it outlines the identification of major degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation Pathways of Imipenem and Cilastatin

Imipenem is known to be unstable in aqueous solutions. The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of an inactive open-ring metabolite.[3][4] Dimerization of imipenem can also occur, particularly at high concentrations. Furthermore, interactions between imipenem and cilastatin can lead to the formation of adducts.[3][4]

Cilastatin degradation can also occur, though it is generally more stable than imipenem. The proposed degradation mechanism for cilastatin sodium suggests that oxygen can be involved in its degradation.

The following diagram illustrates the general degradation pathways for imipenem.

G Imipenem Degradation Pathways Imipenem Imipenem Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Imipenem->Hydrolysis Oxidation Oxidation Imipenem->Oxidation Thermal_Stress Thermal Stress Imipenem->Thermal_Stress Photolytic_Stress Photolytic Stress Imipenem->Photolytic_Stress Interaction Interaction with Cilastatin Imipenem->Interaction Open_Ring_Product Open β-lactam Ring Product (DP-1, m/z 318) Hydrolysis->Open_Ring_Product Dimer Imipenem Dimer (DP-2, m/z 599) Thermal_Stress->Dimer Imipenem_Cilastatin_Adduct Imipenem-Cilastatin Adduct (DP-3, m/z 658) Interaction->Imipenem_Cilastatin_Adduct

Caption: General degradation pathways of Imipenem under various stress conditions.

Quantitative Data Summary

Forced degradation studies were performed to evaluate the stability-indicating nature of the analytical method. The following table summarizes the degradation of imipenem and cilastatin under various stress conditions.

Stress ConditionReagent/ConditionTimeImipenem Degradation (%)Cilastatin Degradation (%)
Acid Hydrolysis0.025 M HCl15 min4.745.47
Base Hydrolysis0.025 M NaOH15 min3.592.42
Oxidation0.05% H₂O₂30 min1.763.48
Thermal Degradation90°C48 hours1.751.25
Photolytic Degradation10 K Lux120 hours1.511.54

Data compiled from multiple sources.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of imipenem and cilastatin.

  • HPLC system with a UV detector

  • C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.3)

  • Imipenem and Cilastatin reference standards

  • Purified water

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of imipenem and 100 mg of cilastatin reference standards in 100 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution: Reconstitute the imipenem and cilastatin for injection vial with the appropriate volume of diluent as per the product label. Further dilute with the mobile phase to a final concentration within the linear range of the method.

The system suitability should be checked before starting the analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of peak areas (n=5) Not more than 2.0%
Forced Degradation Studies Protocol

The following workflow outlines the general procedure for conducting forced degradation studies.

G Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Drug_Substance Imipenem/Cilastatin Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.025 M HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.025 M NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 0.05% H₂O₂) Drug_Substance->Oxidation Thermal Thermal (e.g., 90°C) Drug_Substance->Thermal Photolytic Photolytic (e.g., 10 K Lux) Drug_Substance->Photolytic Neutralization Neutralization (for acid/base hydrolysis) Acid->Neutralization Base->Neutralization Dilution Dilution to Working Concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis LCMS_Analysis LC-MS for Identification Dilution->LCMS_Analysis

Caption: Workflow for forced degradation studies of Imipenem and Cilastatin.

  • To a known amount of the drug substance or product, add a solution of 0.025 M hydrochloric acid.

  • Keep the solution at room temperature for 15 minutes.

  • Neutralize the solution with an equivalent amount of 0.025 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.

  • To a known amount of the drug substance or product, add a solution of 0.025 M sodium hydroxide.

  • Keep the solution at room temperature for 15 minutes.

  • Neutralize the solution with an equivalent amount of 0.025 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.

  • To a known amount of the drug substance or product, add a solution of 0.05% hydrogen peroxide.

  • Keep the solution at room temperature for 30 minutes.

  • Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.

  • Expose a known amount of the solid drug substance or product to a temperature of 90°C in a hot air oven for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve and dilute the sample with the mobile phase to the working concentration and analyze by HPLC.

  • Expose a known amount of the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (equivalent to 10 K Lux for 120 hours).

  • After exposure, dissolve and dilute the sample with the mobile phase to the working concentration and analyze by HPLC.

Identification of Degradation Products by LC-MS

High-resolution mass spectrometry can be used to identify the degradation products formed under various stress conditions.[3][4]

LC-MS Conditions
  • LC System: A system similar to the HPLC method can be used.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used.

Major Degradation Products

The following major degradation products of imipenem have been identified:[3][4]

Degradation Productm/z ([M+H]⁺)Proposed Structure
DP-1318Product of β-lactam ring cleavage
DP-2599Imipenem dimer
DP-3658Adduct of imipenem and cilastatin

Conclusion

The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control of imipenem and cilastatin in pharmaceutical formulations. The forced degradation studies demonstrate the method's ability to separate the parent drugs from their degradation products. The identification of major degradation products by LC-MS provides valuable information for understanding the stability of these drug substances. These analytical methods are essential tools for ensuring the safety and efficacy of imipenem and cilastatin drug products.

References

Determining Imipenem-Cilastatin Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of appropriate imipenem-cilastatin dosage regimens for in vivo animal studies. The following sections outline a systematic approach to dose selection, encompassing literature review, dose scaling, and pilot studies, to ensure efficacy and animal welfare.

Introduction to Imipenem-Cilastatin in Preclinical Research

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is administered in combination with cilastatin, a renal dehydropeptidase I inhibitor, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability and therapeutic efficacy. This combination is a critical tool in combating severe bacterial infections, including those caused by multidrug-resistant pathogens. Accurate dosage determination in preclinical animal models is paramount for obtaining meaningful and reproducible data that can be translated to clinical settings.

Key Considerations for Dosage Determination

Several factors must be considered when establishing an imipenem-cilastatin dosage for in vivo studies:

  • Animal Species and Strain: Pharmacokinetic and pharmacodynamic (PK/PD) parameters can vary significantly between different animal species (e.g., mice, rats, rabbits) and even between strains of the same species.

  • Infection Model: The site and severity of the infection (e.g., thigh, pulmonary, disseminated) will influence the required drug exposure.

  • Pathogen and Susceptibility: The specific bacterium being targeted and its minimum inhibitory concentration (MIC) for imipenem are crucial for calculating an effective dose.

  • Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, subcutaneous) will affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Pharmacokinetic Properties: The short half-life of imipenem in small animals like mice (approximately 0.24 hours) often necessitates frequent dosing or human-simulated exposure models to maintain therapeutic concentrations.[1]

Quantitative Data Summary

The following tables summarize imipenem-cilastatin dosages used in various animal models as reported in the literature. This data can serve as a starting point for dose selection.

Table 1: Imipenem-Cilastatin Dosages in Murine Models

Animal Model (Strain)Infection ModelPathogenDosage (mg/kg)Dosing RegimenRoute of AdministrationReference(s)
Neutropenic MiceThigh InfectionP. aeruginosa, K. pneumoniae4 to 128Single dose or every 2 hoursIntraperitoneal (IP)[1]
Neutropenic Mice (ICR)Thigh InfectionP. aeruginosa, E. coliFractionated, decreasing dosesMultiple doses to simulate human PKNot specified[2]
Mice (BALB/c)Disseminated InfectionP. aeruginosaNot specified (in combination with relebactam)Not specifiedIntravenous (IV)[3]
Mice (BALB/c)Pulmonary InfectionP. aeruginosaNot specified (in combination with relebactam)Not specifiedIntranasal inoculation, IV treatment[3]
Mice (BALB/c)Immunomodulation StudyNot applicable0.5, 1, 2, or 4 g/70 kg/day (converted to mg/kg)Daily for 7 daysIntraperitoneal (IP)[4]

Table 2: Imipenem-Cilastatin Dosages in Other Animal Models

Animal ModelInfection ModelPathogenDosage (mg/kg)Dosing RegimenRoute of AdministrationReference(s)
RabbitsGeneral PharmacokineticsNot applicable0.35, 0.7, and 1.4Single doseIntravenous (IV) and Intrathecal
CatsGeneral PharmacokineticsNot applicable5Single doseIntravenous (IV), Intramuscular (IM), Subcutaneous (SC)[5]
Dogs and CatsVarious InfectionsVarious5 to 10Every 6 to 8 hoursIntravenous (IV)[6]
RabbitsNephrotoxicity StudyNot applicable200Single doseIntravenous (IV)[7]

Experimental Protocols

Protocol 1: Initial Dosage Range Finding and Allometric Scaling

This protocol describes the initial steps to estimate a starting dose for your animal model.

Objective: To determine a theoretical starting dose range for imipenem-cilastatin in a specific animal model based on literature review and allometric scaling from human data.

Materials:

  • Access to scientific databases (e.g., PubMed, Google Scholar)

  • Body surface area (BSA) conversion charts or formulas[8]

Procedure:

  • Literature Review: Conduct a thorough search for published studies that have used imipenem-cilastatin in your animal model of interest or a closely related one. Extract data on dosages, administration routes, dosing frequencies, and observed efficacy and toxicity.

  • Human Equivalent Dose (HED) to Animal Dose Conversion: If direct animal data is scarce, you can estimate a starting dose by converting the typical human dose using allometric scaling based on body surface area. The formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

    • Km is a conversion factor that relates body weight to body surface area.[8]

  • Dose Range Selection: Based on the literature review and allometric scaling, select a range of 3-4 doses (low, medium, high) to test in a pilot study. The goal is to identify a dose that is effective without causing significant adverse effects.

Protocol 2: Pilot In Vivo Efficacy and Tolerability Study

Objective: To evaluate the efficacy and tolerability of a selected range of imipenem-cilastatin doses in a small cohort of animals.

Materials:

  • Imipenem-cilastatin for injection (commercially available formulation)

  • Sterile saline (0.9% NaCl) for reconstitution

  • Appropriate animal model of infection

  • Syringes, needles, and other necessary laboratory equipment

Procedure:

  • Animal Acclimation and Infection:

    • Acclimate animals to the laboratory environment according to institutional guidelines.

    • Induce the desired infection in the animals (e.g., thigh infection with a specific bacterial inoculum).

  • Drug Preparation:

    • Reconstitute the lyophilized imipenem-cilastatin powder with sterile saline to the desired stock concentration.[5] The solution should be freshly prepared before each administration.

  • Dose Administration:

    • Divide the infected animals into groups (e.g., vehicle control and 3-4 dose groups).

    • Administer the selected doses of imipenem-cilastatin via the chosen route (e.g., IP, IV, or SC). The dosing frequency should be determined based on the known short half-life of imipenem in the chosen animal model (e.g., every 2 hours for mice).[1]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of distress or adverse reactions (e.g., lethargy, ruffled fur, seizures).[6]

    • At a predetermined time point post-treatment (e.g., 24 hours), euthanize the animals and collect relevant tissues (e.g., infected thigh muscle, spleen, blood).

    • Determine the bacterial load in the collected tissues by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).

  • Data Analysis:

    • Compare the bacterial loads between the vehicle control and the treatment groups to determine the efficacy of each dose.

    • Evaluate the tolerability of each dose based on the observed clinical signs.

    • Select the optimal dose that provides significant bacterial reduction without causing unacceptable toxicity for use in larger-scale efficacy studies.

Visualizations

Dosage_Determination_Workflow cluster_0 Phase 1: Planning & Dose Estimation cluster_1 Phase 2: Pilot Study cluster_2 Phase 3: Analysis & Dose Selection LR Literature Review AS Allometric Scaling LR->AS DRS Dose Range Selection AS->DRS AA Animal Acclimation & Infection DRS->AA DP Drug Preparation AA->DP DA Data Analysis DP->DA MEA Monitoring & Endpoint Analysis DA->MEA ODS Optimal Dose Selection DA->ODS MEA->DA Experimental_Protocol_Flow Start Start Pilot Study Infect Induce Infection in Animal Cohorts Start->Infect Prepare Prepare Imipenem-Cilastatin Doses Infect->Prepare Administer Administer Vehicle or Drug Doses Prepare->Administer Monitor Monitor Animal Health & Clinical Signs Administer->Monitor Endpoint Euthanize & Collect Tissues at Endpoint Monitor->Endpoint Analyze Determine Bacterial Load (CFU) Endpoint->Analyze Evaluate Evaluate Efficacy & Tolerability Analyze->Evaluate Select Select Optimal Dose for Further Studies Evaluate->Select

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Inhibition Using Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipenem (B608078) is a potent broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] Inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor that is co-administered with imipenem.[1][2] Dehydropeptidase-I is a mammalian enzyme located in the brush border of the renal tubules that rapidly metabolizes and inactivates imipenem, reducing its urinary concentration and therapeutic efficacy.[4][5] By inhibiting this enzyme, cilastatin increases the plasma half-life and urinary tract concentrations of active imipenem, thereby enhancing its antibacterial activity.[4][5] It is important to note that cilastatin itself does not possess any antibacterial activity.[2]

This document provides detailed application notes and experimental protocols for utilizing imipenem/cilastatin as a tool to study the inhibition of bacterial cell wall synthesis.

Mechanism of Action of Imipenem/Cilastatin

The synergistic action of imipenem and cilastatin allows for the effective inhibition of bacterial growth. Imipenem targets the bacterial cell wall, while cilastatin protects imipenem from degradation in the kidneys.

Imipenem_Cilastatin_Mechanism cluster_bacterium Bacterial Cell cluster_kidney Human Kidney Tubule Imipenem Imipenem PBPs Penicillin-Binding Proteins (PBPs) Imipenem->PBPs Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Imipenem->CellWall Inhibits PBPs->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Imipenem_circ Imipenem (in circulation) DHP1 Dehydropeptidase-I (DHP-I) Imipenem_circ->DHP1 Metabolized by Inactive_Metabolites Inactive Metabolites DHP1->Inactive_Metabolites Cilastatin Cilastatin Cilastatin->DHP1 Inhibits

Mechanism of action of imipenem and cilastatin.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Imipenem against Various Bacterial Species

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of imipenem against a range of Gram-positive and Gram-negative bacteria.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Gram-Positive
Staphylococcus aureus (MSSA)Varies0.015 - 0.060.03 - 0.25[6]
Staphylococcus aureus (MRSA)Varies8 - 32>32[6]
Enterococcus faecalisVaries1 - 44 - 16[6]
Streptococcus pneumoniaeVaries≤0.03 - 0.060.06 - 0.12[6]
Gram-Negative
Escherichia coli5396.2% Susceptible-[7]
Klebsiella pneumoniaeVaries0.12 - 0.50.25 - >16[8]
Pseudomonas aeruginosa14450.51[9]
Acinetobacter baumanniiVaries2 - 1616 - >64
Enterobacter cloacaeVaries0.12 - 0.50.25 - 2

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Table 2: Time-Kill Assay Data for Imipenem against Pseudomonas aeruginosa and Staphylococcus aureus

This table presents representative data from time-kill assays, demonstrating the bactericidal activity of imipenem over time.

OrganismImipenem ConcentrationTime (hours)Log10 CFU/mL ReductionReference
Pseudomonas aeruginosa 2 x MIC2~1.5[10]
4~2.5[10]
6~3.0[10]
24>4.0[10]
Staphylococcus aureus 2 x MIC2~1.0
4~2.0
6~3.0
24>4.0

Note: The rate and extent of killing can be influenced by the bacterial strain, growth phase, and the specific experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of imipenem/cilastatin against a bacterial isolate.

MIC_Workflow Start Start Prepare_Drug Prepare serial two-fold dilutions of Imipenem/Cilastatin in a 96-well microtiter plate Start->Prepare_Drug Inoculate Inoculate each well with the bacterial suspension Prepare_Drug->Inoculate Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Time_Kill_Workflow Start Start Prepare_Culture Grow bacterial culture to early-logarithmic phase Start->Prepare_Culture Add_Antibiotic Add Imipenem/Cilastatin at desired concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Antibiotic Incubate_Sample Incubate at 37°C with shaking Add_Antibiotic->Incubate_Sample Sample_Collection Collect aliquots at specified time points (0, 2, 4, 6, 24h) Incubate_Sample->Sample_Collection Serial_Dilution Perform serial dilutions of each aliquot Sample_Collection->Serial_Dilution Plate_Count Plate dilutions onto agar (B569324) plates and incubate Serial_Dilution->Plate_Count Count_CFU Count colonies to determine CFU/mL at each time point Plate_Count->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End PBP_Binding_Workflow Start Start Prepare_Membranes Isolate bacterial membranes containing PBPs Start->Prepare_Membranes Preincubation Pre-incubate membranes with varying concentrations of Imipenem Prepare_Membranes->Preincubation Add_BocillinFL Add a fixed concentration of Bocillin-FL Preincubation->Add_BocillinFL Incubate_Label Incubate to allow Bocillin-FL to bind to unoccupied PBPs Add_BocillinFL->Incubate_Label SDS_PAGE Separate PBP-Bocillin-FL complexes by SDS-PAGE Incubate_Label->SDS_PAGE Visualize Visualize fluorescent bands using a gel imager SDS_PAGE->Visualize Quantify Quantify band intensity to determine IC50 Visualize->Quantify End End Quantify->End

References

Troubleshooting & Optimization

imipenem and cilastatin sodium stability in aqueous solutions for injection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054) sodium in aqueous solutions for injection. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reconstituted imipenem/cilastatin solution has turned yellow. Is it still usable?

A1: A color change from colorless to yellow is normal and does not necessarily indicate a loss of potency.[1][2][3] However, if the solution turns brown, it should be discarded as this may signify excessive degradation.[1][4]

Q2: I've noticed precipitation in my imipenem/cilastatin solution after reconstitution. What could be the cause?

A2: Precipitation can occur if the concentration of imipenem/cilastatin in sterile water for injection is too high. One study noted precipitation at concentrations exceeding 8 g/L.[5] Ensure you are following the recommended reconstitution and dilution protocols to maintain a concentration that does not exceed 5 mg/mL for intravenous infusion.[5] Also, imipenem and cilastatin are incompatible with Ringer's lactate (B86563) solution, which could cause precipitation, so do not use it as a diluent.[1]

Q3: My experiment requires a prolonged infusion time. How long is the reconstituted solution stable?

A3: The stability of reconstituted imipenem/cilastatin solution is highly dependent on temperature and concentration. For standard concentrations, the solution is generally stable for 4 hours at room temperature (around 25°C) and for 24 hours when refrigerated (2-8°C).[1][3][6] For extended infusions, it's crucial to consider that stability decreases as temperature and concentration increase.[7][8]

Q4: Can I freeze my reconstituted imipenem/cilastatin solution for later use?

A4: No, freezing reconstituted solutions of imipenem and cilastatin for injection is not recommended.[2][3][9] Studies have shown that freezing does not significantly prevent degradation and offers no stability advantage over refrigeration.[9][10][11]

Q5: I'm observing a faster than expected degradation of imipenem in my experiments. What factors could be contributing to this?

A5: Several factors can accelerate imipenem degradation:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[12][7][8][9]

  • Concentration: More concentrated solutions of imipenem tend to be less stable.[12][7][8][10][11]

  • pH: Imipenem is most stable in a neutral pH range of 6.5 to 7.5.[9] It is inactivated at acidic or alkaline pH.[4][9]

  • Diluent: The choice of intravenous fluid can impact stability, with 0.9% sodium chloride injection generally providing the best stability.[10][11][13]

  • Presence of Oxygen and Water: Oxygen and water can contribute to the degradation of both imipenem and cilastatin.[14][15][16]

Q6: Which of the two components, imipenem or cilastatin, is less stable in aqueous solution?

A6: Imipenem is the less stable component in the formulation.[5][10][11][13] Therefore, the stability of the combination product is primarily determined by the degradation rate of imipenem.

Data Summary

Table 1: Stability of Reconstituted Imipenem/Cilastatin Sodium for Injection

Storage ConditionStability Duration
Room Temperature (~25°C)4 hours[1][2][3][6]
Refrigerated (2-8°C)24 hours[1][2][3][6]

Table 2: Factors Influencing the Stability of Imipenem in Aqueous Solution

FactorEffect on Imipenem StabilityKey Considerations
Temperature Stability decreases as temperature increases.[12][7][8][9]Avoid elevated temperatures during storage and administration.
Concentration Higher concentrations lead to decreased stability.[12][7][8][10][11]Adhere to recommended concentrations for reconstitution and dilution.
pH Most stable at pH 6.5-7.5; degradation increases in acidic or alkaline conditions.[9]Use buffered solutions or diluents that maintain a neutral pH.
Diluent Stability varies with the intravenous fluid used.0.9% Sodium Chloride Injection is generally the preferred diluent for optimal stability.[10][11][13]

Experimental Protocols & Methodologies

General Protocol for Assessing Chemical Stability of Imipenem/Cilastatin in Aqueous Solution

This is a generalized workflow for determining the chemical stability of imipenem and cilastatin in a specific aqueous solution.

  • Reconstitution: Reconstitute the lyophilized powder of imipenem/cilastatin with a precise volume of the desired aqueous solution (e.g., 0.9% Sodium Chloride Injection) to achieve a known stock concentration.

  • Dilution: Further dilute the stock solution with the same aqueous medium to the final desired experimental concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL).

  • Storage Conditions: Aliquot the prepared solutions into appropriate, inert containers (e.g., glass vials or PVC bags) and store them under controlled temperature conditions (e.g., refrigerated at 4°C and at a constant room temperature of 25°C). Protect samples from light if photostability is also being assessed.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each storage condition.

  • Sample Preparation: If necessary, dilute the withdrawn samples with the mobile phase to fall within the calibration range of the analytical method.

  • Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method is typically employed.[11][13]

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A suitable mobile phase, often a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to achieve separation of imipenem, cilastatin, and their degradation products.[17][18]

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is frequently used for quantification.[17]

  • Data Analysis: Quantify the concentrations of imipenem and cilastatin at each time point against a calibration curve prepared from reference standards. The stability is often reported as the percentage of the initial concentration remaining over time. The time to reach 90% of the initial concentration (t90) is a common stability metric.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Reconstitution Reconstitute Imipenem/ Cilastatin Powder Dilution Dilute to Final Concentrations Reconstitution->Dilution Aliquoting Aliquot into Storage Containers Dilution->Aliquoting Storage_Conditions Store at Controlled Temperatures (e.g., 4°C, 25°C) Aliquoting->Storage_Conditions Sampling Withdraw Samples at Time Intervals Storage_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify and Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of imipenem/cilastatin solutions.

Degradation_Pathway cluster_degradation_products Degradation Products Imipenem Imipenem (Active Form) Hydrolysis_Product β-lactam Ring Cleavage Product (Inactive) Imipenem->Hydrolysis_Product Hydrolysis (major pathway) Dimer Imipenem Dimer Imipenem->Dimer Dimerization Interaction_Product Imipenem-Cilastatin Interaction Product Imipenem->Interaction_Product Cilastatin Cilastatin (Active Form) Cilastatin->Interaction_Product

Caption: Simplified degradation pathways of imipenem in aqueous solution.

Logical_Relationship_Factors Stability Imipenem Stability Temp Temperature Temp->Stability Inverse Relationship Conc Concentration Conc->Stability Inverse Relationship pH pH pH->Stability Optimal at Neutral Diluent Diluent Diluent->Stability Influences Rate

Caption: Factors influencing the stability of imipenem in aqueous solutions.

References

key factors affecting the stability of imipenem in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of imipenem (B608078) in laboratory settings. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imipenem solution has turned yellow. Is it still viable for my experiment?

A: A color change from colorless to yellow is expected and does not necessarily indicate a loss of potency. However, if the solution darkens to brown, it should be discarded as this signifies excessive degradation.[1] Always prepare solutions fresh whenever possible and adhere to recommended storage conditions.

Q2: What is the primary cause of imipenem degradation in aqueous solutions?

A: The primary cause of degradation is the hydrolysis of the β-lactam ring, which is susceptible to cleavage.[2][3][4] This process is significantly influenced by pH, temperature, and the concentration of the solution.[5][6] In weakly acidic conditions, oligomerization can occur, while intermolecular reactions are observed in weakly alkaline solutions.[7]

Q3: I'm observing lower-than-expected efficacy in my cell-based assay. Could imipenem instability be the cause?

A: Yes, this is a strong possibility. Imipenem can degrade significantly over the course of a typical experiment, especially at physiological temperatures (e.g., 37°C).[8] This leads to a decrease in the effective concentration of the active drug over time. It has been reported that at 37°C, there can be an 85% loss of imipenem activity within 24 hours.[8] For long-duration experiments, consider replacing the medium with freshly prepared imipenem solution at regular intervals.

Q4: What is the optimal pH for preparing and storing imipenem solutions?

A: Imipenem exhibits maximum stability in a neutral pH range of 6.5 to 7.5.[1] The rate of degradation increases as the pH moves away from this range. The drug is inactivated in acidic or alkaline conditions.[1]

Q5: Which solvent should I use for reconstituting and diluting imipenem?

A: Imipenem is most stable in 0.9% sodium chloride injection.[9][10][11] It is incompatible with certain solutions like Ringer lactate.[12] For consistency in experimental results, it is recommended to use 0.9% NaCl unless your specific protocol requires a different vehicle.

Q6: Can I prepare a concentrated stock solution and freeze it for later use?

A: While storing at -70°C is recommended for long-term stability in microdilution trays, simply freezing solutions at -10°C or -20°C does not substantially prevent degradation.[10][11][13] The manufacturer of the commercial product (Primaxin®) recommends against freezing reconstituted solutions.[1] For laboratory purposes, if freezing is necessary, flash-freezing and storage at ultra-low temperatures (-70°C or below) is preferable, and solutions should be used immediately after thawing without repeated freeze-thaw cycles.

Q7: How do concentration and temperature interact to affect stability?

A: Both higher concentrations and higher temperatures lead to decreased stability, and their effects are compounded.[5][6][14] A solution at a higher concentration will degrade faster than a more dilute solution at the same elevated temperature.[5][15] For instance, a 10 mg/mL solution of imipenem at 30°C is stable for less than an hour, whereas a 5 mg/mL solution can remain stable for up to 6 hours at the same temperature.[5][14]

Data on Imipenem Stability

The stability of imipenem is critically dependent on concentration and storage temperature. The data below is compiled from studies using 0.9% sodium chloride as the diluent. Stability is defined as retaining at least 90% of the initial concentration.

Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution

ConcentrationTemperatureDuration of Stability (>90% Remaining)
5 mg/mL25°C (77°F)6 hours[5][14]
10 mg/mL25°C (77°F)3 to 6 hours (Brand dependent)[5][14]
5 mg/mL30°C (86°F)6 hours[5][14]
10 mg/mL30°C (86°F)< 1 hour[5][14]
5 mg/mL40°C (104°F)6 hours[5][14]
10 mg/mL40°C (104°F)< 1 hour[5][14]
2.5 mg/mL4°C (39°F)Significantly more stable than at 25°C[10][11]
5.0 mg/mL4°C (39°F)Significantly more stable than at 25°C[10][11]

Note: Stability can vary slightly between different manufacturers.[5]

Experimental Protocols

Protocol: Stability Assessment of Imipenem by HPLC

This protocol outlines a standard method for quantifying imipenem concentration to assess its stability under various experimental conditions.

1. Materials and Reagents:

  • Imipenem reference standard

  • 0.9% Sodium Chloride solution

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid (to adjust pH)

  • HPLC-grade water

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV/Vis detector

    • Autosampler

    • Column oven

    • Isocratic or gradient pump

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

3. Solution Preparation:

  • Mobile Phase Preparation: Prepare a 1 mM KH₂PO₄ buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water and adjust the pH to 6.8 using orthophosphoric acid. Mix this buffer with acetonitrile, typically in a 95:5 (v/v) ratio of buffer to acetonitrile.[14] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh the imipenem reference standard and dissolve it in 0.9% sodium chloride to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Perform serial dilutions of the stock solution with 0.9% sodium chloride to create a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Test Sample Preparation: Prepare imipenem solutions at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL) in the desired solvent (e.g., 0.9% NaCl).[5] Place the solutions under the test conditions (e.g., specific temperatures: 25°C, 30°C, 40°C).[5]

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[14]

    • Mobile Phase: Acetonitrile and 1 mM KH₂PO₄ buffer (pH 6.8) (5:95 v/v)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Detection Wavelength: 300 nm[14]

    • Column Temperature: 25°C[14]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a standard curve.

    • At specified time points (e.g., 0, 1, 2, 3, 4, 6 hours), withdraw an aliquot from each test sample.[5]

    • Dilute the aliquot with 0.9% NaCl to fall within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

5. Data Analysis:

  • Integrate the peak area corresponding to imipenem for all standards and samples.

  • Plot a calibration curve of peak area versus concentration for the standards and determine the linearity (R² value).

  • Use the regression equation from the calibration curve to calculate the concentration of imipenem in the test samples at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point to determine stability. The solution is typically considered stable if the remaining concentration is ≥90%.[2]

Visual Guides

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis & Action Start Inconsistent or Poor Experimental Results CheckSolution Check Imipenem Solution: - Color (Brown?) - Age (Freshly made?) Start->CheckSolution CheckProtocol Review Experimental Protocol: - Solvent Used - pH of Medium - Incubation Time & Temp Start->CheckProtocol DegradationSuspected Degradation Suspected? CheckSolution->DegradationSuspected CheckProtocol->DegradationSuspected ModifyProtocol Modify Protocol: - Use 0.9% NaCl - Adjust pH to 6.5-7.5 - Lower concentration - Reduce temperature DegradationSuspected->ModifyProtocol Yes End Problem Resolved DegradationSuspected->End No (Other issue) RunControl Run Stability Control Exp. (Use HPLC to quantify) ModifyProtocol->RunControl RunControl->End

Caption: Troubleshooting workflow for imipenem instability.

Factors_Affecting_Stability Key Factors Influencing Imipenem Degradation cluster_Chemical Chemical Environment cluster_Physical Physical Conditions cluster_SolidState Solid State (Powder) Imipenem Imipenem Stability pH pH (Optimal: 6.5-7.5) Imipenem->pH Solvent Solvent (Most Stable: 0.9% NaCl) Imipenem->Solvent Temperature Temperature (Higher Temp = Less Stable) Imipenem->Temperature Concentration Concentration (Higher Conc. = Less Stable) Imipenem->Concentration Water Water Content Imipenem->Water Oxygen Headspace Oxygen Imipenem->Oxygen pH->Imipenem Critically Determines Solvent->Imipenem Impacts Temperature->Imipenem Strongly Influences Concentration->Imipenem Directly Affects Water->Imipenem Affects Powder Form Oxygen->Imipenem Affects Powder Form

Caption: Factors affecting imipenem stability.

Degradation_Pathway cluster_degradation Degradation Processes Imipenem Imipenem (Active) β-Lactam Ring Intact Hydrolysis Hydrolysis (Cleavage of β-Lactam Ring) Imipenem->Hydrolysis Primary Pathway Oligomerization Oligomerization (Weakly Acidic pH) Imipenem->Oligomerization IntermolecularReaction Intermolecular Reaction (Weakly Alkaline pH) Imipenem->IntermolecularReaction DegradationProducts Inactive Products DP-1 (Ring Cleavage) DP-2 (Dimer) Hydrolysis->DegradationProducts Oligomerization->DegradationProducts IntermolecularReaction->DegradationProducts

Caption: Simplified imipenem degradation pathways.

References

Technical Support Center: Optimizing HPLC Separation of Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of imipenem (B608078) and cilastatin (B194054). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common issues encountered during experimentation.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the HPLC separation of imipenem and cilastatin.

Q1: Why am I observing peak tailing, particularly for the cilastatin peak?

A1: Peak tailing for cilastatin is a common issue and is often chemical in nature.[1] Cilastatin possesses a primary amine group, which can be protonated at acidic to neutral pH.[1] This positively charged group can then interact with residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns, leading to secondary interactions that cause the peak to tail.[1][2]

To address this, consider the following solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1][3]

  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[2]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.[2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] To check for this, dilute your sample and inject it again. If the peak shape improves, column overload was the likely cause.[1]

Q2: My peaks for both imipenem and cilastatin are splitting. What could be the cause?

A2: Peak splitting can arise from several factors, both chemical and physical.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher organic content in reversed-phase) than your mobile phase, it can cause peak distortion, including splitting.[3][4] It is always best to dissolve your sample in the mobile phase.

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to a split peak.[3][4] This would typically affect all peaks in the chromatogram.[4]

  • Blocked Frit: A partially blocked inlet frit can distort the flow path of the sample onto the column, causing peak splitting.[4]

  • Co-elution: While less common for the main analytes, it's possible that a degradation product or impurity is co-eluting, giving the appearance of a split peak. Reviewing the peak purity with a PDA detector can help diagnose this.

Q3: The retention times for my analytes are shifting. What should I investigate?

A3: Unstable retention times can point to a few key issues:

  • Mobile Phase Instability: Imipenem is known to be unstable in aqueous solutions.[5][6][7][8][9][10] Degradation of imipenem in the mobile phase over time can lead to shifts in retention. It is crucial to prepare fresh mobile phase daily.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase, especially when changing mobile phases, can cause retention time drift. Ensure the column is thoroughly equilibrated before starting your analytical run.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[11] Using a column oven to maintain a constant temperature is highly recommended.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in the solvent composition due to evaporation of the more volatile component can lead to retention time shifts.

Q4: I am seeing extraneous peaks in my chromatogram. What are the possible sources?

A4: Extraneous or "ghost" peaks can originate from several sources:

  • Degradation Products: Imipenem is susceptible to degradation under various stress conditions such as acidic, basic, and thermal stress.[12][13] These degradation products can appear as additional peaks in the chromatogram.

  • Sample Matrix or Placebo Interference: If analyzing a formulated product, excipients in the placebo might be contributing peaks. It is important to run a placebo injection to identify any interfering peaks.[14]

  • Contamination: Contamination can be introduced from the sample, solvent, or the HPLC system itself. Ensure high-purity solvents and clean sample vials.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for imipenem and cilastatin separation?

A1: A common and effective starting point is a reversed-phase HPLC method using a C18 column. Several published methods utilize a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often a phosphate (B84403) buffer) at a slightly acidic pH (e.g., pH 3.0).[15] Detection is typically performed using a UV detector at a wavelength around 250-300 nm for imipenem and 210-230 nm for cilastatin.[14] A PDA detector is often used to monitor both wavelengths simultaneously.

Q2: How should I prepare my samples and standards?

A2: Due to the instability of imipenem in aqueous solutions, it is recommended to prepare stock solutions in a suitable solvent and dilute them with the mobile phase immediately before analysis.[15] For formulated products, reconstitution and dilution should also be done with the mobile phase to minimize solvent mismatch effects.

Q3: What are the typical retention times for imipenem and cilastatin?

A3: Retention times will vary depending on the specific method conditions (column, mobile phase, flow rate, etc.). However, in many reversed-phase methods, imipenem, being more polar, will elute earlier than cilastatin. For example, one method reported retention times of approximately 2.9 minutes for imipenem and 4.2 minutes for cilastatin.[12]

Q4: How can I ensure my method is stability-indicating?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products. To demonstrate this, forced degradation studies should be performed where the drug product is exposed to stress conditions like acid, base, oxidation, heat, and light.[12] The HPLC method should then be able to resolve the peaks of imipenem and cilastatin from any degradation peaks that are formed.[12]

Data Presentation

The following table summarizes various reported HPLC methods for the separation of imipenem and cilastatin, providing a comparative overview of the chromatographic conditions used.

Parameter Method 1 Method 2 Method 3
Column Inertsil-ODS C18SYMMETRY C18Waters X terra MS C18
Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol (B129727):Acetonitrile (80:20 v/v)Methanol:Phosphate Buffer pH 3 (70:30 v/v)Gradient Elution
A: Phosphate Buffer pH 7.3:ACN (98:2)
B: Phosphate Buffer pH 2.8:ACN (68:32)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 248 nm258 nm210 nm
Retention Time (Imipenem) 2.930 min3.345 min~11 min
Retention Time (Cilastatin) 4.215 min2.523 min~50 min
Reference [12][15][13]

Experimental Protocols

Below is a detailed methodology for a representative isocratic RP-HPLC method for the simultaneous estimation of imipenem and cilastatin.

1. Materials and Reagents

  • Imipenem and Cilastatin reference standards

  • HPLC grade methanol and acetonitrile

  • Potassium dihydrogen phosphate (KH2PO4) and dipotassium (B57713) hydrogen phosphate (K2HPO4)

  • Orthophosphoric acid

  • Milli-Q or HPLC grade water

2. Instrumentation

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., SYMMETRY C18, 150 mm x 4.6 mm, 5 µm)

  • Electronic balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

3. Mobile Phase Preparation (Methanol:Phosphate Buffer pH 3, 70:30 v/v)

  • Prepare the phosphate buffer by dissolving appropriate amounts of KH2PO4 and K2HPO4 in water.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[15]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 700 mL of HPLC grade methanol with 300 mL of the prepared phosphate buffer.[15]

  • Degas the mobile phase by sonication for 10-15 minutes.

4. Standard Solution Preparation

  • Accurately weigh about 10 mg of imipenem and 10 mg of cilastatin reference standards into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase to obtain stock solutions.

  • From the stock solutions, prepare working standard solutions of desired concentrations by further dilution with the mobile phase.

5. Sample Preparation

  • For injection formulations, reconstitute the vial with a known volume of mobile phase.

  • Dilute the reconstituted solution with the mobile phase to achieve a final concentration within the linear range of the method.

6. Chromatographic Conditions

  • Column: SYMMETRY C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Phosphate Buffer pH 3 (70:30 v/v)[15]

  • Flow Rate: 1.0 mL/min[15]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 258 nm[15]

7. System Suitability

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • Calculate the %RSD for retention time and peak area, tailing factor, and theoretical plates. The values should be within the acceptable limits as per ICH guidelines.

Visualizations

HPLC_Troubleshooting_Workflow start Observe Chromatographic Problem peak_shape Peak Shape Issue? (Tailing, Splitting, Fronting) start->peak_shape retention_time Retention Time Issue? (Shifting, Unstable) start->retention_time extraneous_peaks Extraneous Peaks? start->extraneous_peaks peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_splitting Peak Splitting peak_shape->peak_splitting Yes rt_shift Retention Time Shift retention_time->rt_shift Yes ghost_peaks Ghost/Extra Peaks extraneous_peaks->ghost_peaks Yes end_node Problem Resolved check_ph Adjust Mobile Phase pH (Lower for Cilastatin) peak_tailing->check_ph check_solvent Check Sample Solvent (Dissolve in Mobile Phase) peak_splitting->check_solvent check_column Use End-Capped Column Check for Overload check_ph->check_column check_column->end_node check_frit Inspect/Replace Column Frit Check for Voids check_solvent->check_frit check_frit->end_node check_mp_prep Prepare Fresh Mobile Phase Daily (Imipenem Instability) rt_shift->check_mp_prep check_equilibration Ensure Proper Column Equilibration check_mp_prep->check_equilibration check_temp Use Column Oven check_equilibration->check_temp check_temp->end_node check_degradation Consider Analyte Degradation ghost_peaks->check_degradation run_blank Run Blank/Placebo Injection check_degradation->run_blank check_contamination Check for System/Solvent Contamination run_blank->check_contamination check_contamination->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing mp_prep 1. Mobile Phase Preparation (e.g., MeOH:Buffer pH 3) std_prep 2. Standard Preparation (In Mobile Phase) mp_prep->std_prep sample_prep 3. Sample Preparation (Reconstitute/Dilute in Mobile Phase) std_prep->sample_prep equilibration 4. Column Equilibration sample_prep->equilibration sys_suit 5. System Suitability Injections equilibration->sys_suit analysis 6. Sample Analysis sys_suit->analysis integration 7. Peak Integration & Identification analysis->integration quantification 8. Quantification & Reporting integration->quantification

Caption: Experimental workflow for imipenem and cilastatin HPLC analysis.

References

Technical Support Center: Preventing Imipenem Degradation During Analytical Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the degradation of imipenem (B608078) during analytical sample preparation. Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is notoriously unstable in aqueous solutions, which poses a significant challenge for accurate quantification in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause imipenem degradation?

A1: Imipenem degradation is primarily influenced by pH, temperature, and the presence of certain enzymes.[1][2][3][4][5] The β-lactam ring in imipenem's structure is susceptible to hydrolysis, which is accelerated under acidic or alkaline conditions and at elevated temperatures.[2][6][7]

Q2: What is the optimal pH range for imipenem stability?

A2: Imipenem exhibits its greatest stability in a neutral pH range, specifically between pH 6.5 and 7.5.[2] Significant degradation occurs as the pH moves away from this range. For instance, at a pH of approximately 4, the half-life of imipenem can be as short as 35 minutes.[2]

Q3: How does temperature affect the stability of imipenem solutions?

A3: Higher temperatures significantly accelerate the degradation of imipenem.[3][5] It is crucial to keep samples on ice or refrigerated whenever possible. Studies have shown that the half-life of imipenem decreases dramatically as the temperature increases from 2°C to 37°C.[2] For long-term storage, temperatures of -70°C are recommended to maintain stability.[1]

Q4: Are there any chemical stabilizers that can be used to prevent imipenem degradation?

A4: Yes, specific buffers can be used to stabilize imipenem in plasma samples. A commonly used stabilizer is a solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[8] This helps to maintain the optimal pH and minimize degradation.

Q5: What is the role of cilastatin (B194054) when analyzing imipenem?

A5: Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with imipenem to prevent its metabolism in the kidneys.[9][10][11][12] In an analytical context, while cilastatin itself is more stable than imipenem, their interaction can lead to the formation of a specific degradation product.[13] It's important to use a chromatographic method that can separate imipenem from cilastatin and their respective degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable imipenem peak during analysis. Rapid degradation of imipenem in the sample.- Ensure samples are collected and immediately placed on ice.- Process samples as quickly as possible.- Use a stabilizing buffer (e.g., MOPS and ethylene glycol) immediately after plasma separation.[8]- Maintain a neutral pH (6.5-7.5) throughout the sample preparation process.[2]
Inconsistent or non-reproducible results. Variable degradation rates between samples due to differences in handling time or temperature.- Standardize the sample handling and preparation protocol to ensure consistent timing and temperature control for all samples.- Prepare and analyze samples in smaller batches to minimize the time each sample spends at room temperature.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.- Utilize a stability-indicating HPLC method that can resolve imipenem from its degradation products.- The primary degradation product results from the cleavage of the β-lactam ring.[13]- Other degradation products can include imipenem dimers and adducts with cilastatin.[13]
Loss of imipenem during storage. Inappropriate storage temperature.- For short-term storage (up to 24 hours), refrigerate samples at 4°C.[2]- For long-term storage, freeze samples at -70°C.[1] Avoid storing at -10°C or -20°C as this can lead to instability.[1][4]

Quantitative Data Summary

The stability of imipenem is highly dependent on temperature and concentration. The following table summarizes the stability of imipenem under various conditions.

ConcentrationTemperature (°C)Stability (Time to >90% remaining)Reference
5 mg/mL256 hours[3][5]
5 mg/mL306 hours[3][5]
5 mg/mL406 hours[3][5]
10 mg/mL253-6 hours[3][5]
10 mg/mL30< 1 hour[3][5]
10 mg/mL40< 1 hour[3][5]

Experimental Protocols

Protocol for Stabilized Plasma Sample Preparation

This protocol is designed for the collection and preparation of human plasma samples for the quantification of imipenem.

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilization: Transfer the plasma supernatant to a clean tube. Immediately add a stabilizing solution, such as an equal volume of a 1:1 solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene glycol.[8]

  • Vortexing and Storage: Gently vortex the stabilized plasma sample. If not analyzed immediately, store the samples at -70°C.

  • Sample Pre-treatment for Analysis: Prior to injection into an HPLC system, a protein precipitation step is typically required. This can be achieved by adding a solvent like methanol, followed by centrifugation to remove the precipitated proteins. Alternatively, ultrafiltration can be used.[8]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage_analysis Storage & Analysis blood_collection 1. Collect Blood (EDTA tube) immediate_cooling 2. Immediate Cooling (on ice) blood_collection->immediate_cooling centrifugation 3. Centrifuge (4°C) immediate_cooling->centrifugation plasma_separation 4. Separate Plasma centrifugation->plasma_separation stabilization 5. Add Stabilizer (e.g., MOPS) plasma_separation->stabilization storage 6. Store at -70°C (if needed) stabilization->storage protein_precipitation 7. Protein Precipitation / Ultrafiltration stabilization->protein_precipitation storage->protein_precipitation analysis 8. HPLC Analysis protein_precipitation->analysis

Caption: Workflow for preparing stabilized imipenem samples for analysis.

degradation_pathway cluster_conditions Degradation Conditions Imipenem Imipenem (Active β-lactam ring) Hydrolyzed_Imipenem Hydrolyzed Imipenem (Inactive, open β-lactam ring) Imipenem->Hydrolyzed_Imipenem Hydrolysis Dimer Imipenem Dimer Imipenem->Dimer Dimerization Cilastatin_Adduct Imipenem-Cilastatin Adduct Imipenem->Cilastatin_Adduct Reaction with Cilastatin High/Low pH High/Low pH High Temperature High Temperature Aqueous Solution Aqueous Solution

Caption: Key degradation pathways of imipenem.

References

Technical Support Center: Troubleshooting Imipenem/Cilastatin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in imipenem (B608078)/cilastatin (B194054) bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of imipenem/cilastatin and how does it relate to bioassay design?

A1: Imipenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] This binding action prevents the cross-linking of peptidoglycan, leading to bacterial cell lysis and death.[1][3] However, imipenem is rapidly degraded by the renal enzyme dehydropeptidase-I (DHP-I).[1][4] Cilastatin is a DHP-I inhibitor that is co-administered with imipenem to prevent its inactivation.[1][4] This synergistic relationship is crucial for maintaining the antibiotic's efficacy. Bioassays for imipenem/cilastatin must be designed to quantify the antibacterial activity of imipenem, and understanding this mechanism is key to interpreting results and troubleshooting issues related to drug stability and efficacy.

Q2: Which bioassay methods are commonly used for imipenem/cilastatin, and what are their primary applications?

A2: The most common bioassay methods for imipenem/cilastatin are microbiological assays and high-performance liquid chromatography (HPLC).

  • Microbiological Assays (e.g., cylinder-plate or disk diffusion): These methods are used to determine the potency of imipenem by measuring its ability to inhibit the growth of a susceptible microorganism. They are valuable for assessing the biological activity of the antibiotic.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a physicochemical method used to separate, identify, and quantify the individual components (imipenem and cilastatin) in a sample.[6][7] It is highly specific and is often used for stability testing, formulation analysis, and pharmacokinetic studies.[6][7]

Q3: What are the typical causes of variability in microbiological bioassays for imipenem?

A3: Microbiological assays are known for their inherent variability.[5] Common sources of variability include:

  • Inoculum Preparation: The concentration and uniformity of the bacterial inoculum are critical.[5]

  • Agar (B569324) Medium: The composition, pH, and depth of the agar can influence the diffusion of the antibiotic and the growth of the test organism.

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.

  • Standard and Sample Preparation: Errors in dilution can lead to significant inaccuracies.

  • Test Organism: The susceptibility of the test organism to imipenem can change over time.

Troubleshooting Guides

Microbiological Assay Variability
IssuePotential CauseTroubleshooting Steps
No zones of inhibition 1. Inactive imipenem standard or sample. 2. Resistant test organism. 3. Incorrectly prepared inoculum (too dense). 4. Improper media pH or composition.1. Use a fresh, validated standard. Verify sample handling and storage. 2. Confirm the susceptibility of the test organism. 3. Prepare a fresh inoculum at the correct density. 4. Check and adjust the pH of the culture medium.
Zones of inhibition are too large or too small 1. Incorrect concentration of imipenem standard or sample. 2. Inoculum density is too low (large zones) or too high (small zones). 3. Incorrect incubation time or temperature. 4. Agar depth is too thin (large zones) or too thick (small zones).1. Verify all dilution calculations and preparation steps. 2. Standardize the inoculum preparation procedure. 3. Ensure the incubator is calibrated and the incubation period is consistent. 4. Maintain a consistent volume of agar in each plate.
High variability between replicate plates 1. Inconsistent pipetting. 2. Non-uniform distribution of inoculum in the agar. 3. Uneven incubation temperature. 4. Inconsistent agar volumes.1. Calibrate pipettes and ensure proper technique. 2. Thoroughly mix the inoculum with the agar before pouring the plates. 3. Ensure proper air circulation within the incubator. 4. Use a consistent and precise method for dispensing agar.
Irregular or non-circular inhibition zones 1. Tilted plates during agar solidification. 2. Contamination of the agar. 3. Improper application of cylinders or disks.1. Ensure plates are on a level surface while the agar solidifies. 2. Use strict aseptic techniques. 3. Place cylinders or disks firmly and evenly on the agar surface.
HPLC Assay Variability
IssuePotential CauseTroubleshooting Steps
No peaks or very small peaks 1. No sample injected. 2. Detector is off or malfunctioning. 3. Incorrect mobile phase composition. 4. Sample degradation.1. Check autosampler and injection syringe. 2. Ensure the detector lamp is on and warmed up. 3. Verify the mobile phase preparation and composition. 4. Prepare fresh samples and standards. Imipenem is unstable in solution.
Peak tailing 1. Column contamination or degradation. 2. Interaction with active sites on the column packing. 3. Incorrect mobile phase pH.1. Flush the column with a strong solvent or replace it. 2. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.[8]
Shifting retention times 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Inconsistent flow rate.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. 4. Check the pump for leaks and ensure it is properly primed.
Broad peaks 1. Column overload. 2. Large injection volume. 3. Column contamination.1. Dilute the sample. 2. Reduce the injection volume. 3. Clean or replace the column.

Quality Control Parameters

Microbiological Disk Diffusion Assay
Quality Control OrganismDisk ContentZone Diameter (mm)
Escherichia coli ATCC 2592210 µg Imipenem26 - 32
Pseudomonas aeruginosa ATCC 2785310 µg Imipenem20 - 28

Note: Zones obtained with Staphylococcus aureus ATCC 25923 may be too large and variable to be useful for quality control purposes.[9]

HPLC Method Validation Parameters

The following table presents typical validation parameters for a reverse-phase HPLC method for the simultaneous estimation of imipenem and cilastatin.

ParameterImipenemCilastatin
Linearity Range 50 - 250 µg/mL50 - 250 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
% Recovery 98 - 102%98 - 102%
% RSD for Repeatability < 2%< 2%
% RSD for Intermediate Precision < 2%< 2%

Experimental Protocols

Microbiological Cylinder-Plate Assay for Imipenem

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

  • Preparation of Media: Prepare antibiotic medium No. 11 and sterilize.

  • Preparation of Inoculum: Use a susceptible test organism such as Staphylococcus epidermidis ATCC 12228.[5] Prepare a standardized suspension of the organism in sterile saline to a concentration of approximately 2% inoculum.[5]

  • Plate Preparation:

    • Pour a base layer of 20 mL of sterile agar medium into each Petri dish and allow it to solidify on a level surface.[5]

    • Inoculate a separate portion of the molten agar (kept at 47 ± 2°C) with the standardized inoculum.[5]

    • Pour 6 mL of the inoculated seed agar over the base layer to form a uniform top layer.[5]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of imipenem reference standard (e.g., 100 µg/mL) in sterile distilled water.[5]

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 2.0 µg/mL.[5]

    • Prepare sample solutions to an expected concentration within the standard curve range.

  • Assay Procedure:

    • Place sterile stainless steel cylinders on the surface of the solidified agar.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Data Analysis:

    • Measure the diameter of the zones of inhibition.

    • Plot a standard curve of the zone diameter versus the logarithm of the imipenem concentration.

    • Determine the concentration of imipenem in the sample by interpolating from the standard curve.

RP-HPLC Method for Imipenem and Cilastatin

This is a representative protocol and may require optimization.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.[7] The pH of the buffer is critical and should be optimized.

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detection at a wavelength appropriate for both compounds (e.g., 210 nm or 258 nm).[7]

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).[7]

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of imipenem and cilastatin reference standards in a suitable solvent (e.g., mobile phase or water).

    • Prepare working standards and sample solutions by diluting the stock solutions to fall within the linear range of the assay.

  • System Suitability:

    • Inject a standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and resolution between the imipenem and cilastatin peaks.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of imipenem and cilastatin in the samples by comparing their peak areas to the standard curve.

Visualizations

TroubleshootingWorkflow Start Variability in Imipenem/Cilastatin Bioassay Results AssayType Identify Assay Type Start->AssayType MicrobioAssay Microbiological Assay AssayType->MicrobioAssay Microbiological HPLCAssay HPLC Assay AssayType->HPLCAssay HPLC MicrobioCheck1 Check Zone Characteristics MicrobioAssay->MicrobioCheck1 HPLCCheck1 Check Chromatogram HPLCAssay->HPLCCheck1 NoZones No Zones of Inhibition MicrobioCheck1->NoZones No Zones InconsistentZones Inconsistent Zone Size MicrobioCheck1->InconsistentZones Inconsistent Size IrregularZones Irregular Zone Shape MicrobioCheck1->IrregularZones Irregular Shape MicrobioSolution1 Verify Standard/Sample Activity Check Test Organism Susceptibility Review Inoculum Preparation NoZones->MicrobioSolution1 MicrobioSolution2 Verify Concentrations Standardize Inoculum Density Control Incubation Conditions Ensure Consistent Agar Depth InconsistentZones->MicrobioSolution2 MicrobioSolution3 Ensure Level Plates Use Aseptic Technique Proper Cylinder/Disk Application IrregularZones->MicrobioSolution3 NoPeaks No/Small Peaks HPLCCheck1->NoPeaks No/Small Peaks BadPeakShape Poor Peak Shape (Tailing, Broadening) HPLCCheck1->BadPeakShape Poor Shape ShiftingRT Shifting Retention Times HPLCCheck1->ShiftingRT Shifting RT HPLCSolution1 Check Injection Verify Detector Function Confirm Mobile Phase Prepare Fresh Samples NoPeaks->HPLCSolution1 HPLCSolution2 Clean/Replace Column Optimize Mobile Phase pH Reduce Sample Load BadPeakShape->HPLCSolution2 HPLCSolution3 Prepare Fresh Mobile Phase Use Column Oven Check Pump Flow Rate ShiftingRT->HPLCSolution3

Caption: Troubleshooting workflow for imipenem/cilastatin bioassay variability.

MechanismOfAction Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP binds to DHPI Dehydropeptidase-I (DHP-I) in Kidneys Imipenem->DHPI is degraded by Cilastatin Cilastatin Cilastatin->DHPI inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall inhibits CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis disruption leads to Inactivation Imipenem Inactivation DHPI->Inactivation causes

Caption: Mechanism of action of imipenem and cilastatin.

References

influence of pH and buffers on imipenem stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH and buffers on the stability and degradation pathways of imipenem (B608078).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for imipenem stability in aqueous solutions?

Imipenem is most stable in the neutral pH range of 6.5 to 7.5.[1] Its stability decreases significantly in acidic or alkaline conditions. At a pH of approximately 4, the half-life of imipenem is significantly reduced.[1]

Q2: How does pH influence the degradation pathways of imipenem?

The degradation pathway of imipenem is highly dependent on the pH of the solution:

  • Acidic Conditions (pH < 6.5): In weakly acidic solutions, imipenem undergoes complex oligomerization. This process is initiated by an intermolecular attack of the carboxyl group on the beta-lactam ring.[2][3]

  • Neutral Conditions (pH 6.5 - 7.5): In the neutral pH range, the primary degradation pathway is the hydrolysis of the β-lactam ring.[2] The formation of dimers has also been observed under these conditions.[2][4]

  • Alkaline Conditions (pH > 7.5): In weakly alkaline solutions, an intermolecular reaction occurs between the beta-lactam and formimidoyl groups.[2][3] Hydrolysis of both the beta-lactam and formimidoyl groups also proceeds at pH-dependent rates.[3]

Q3: Which buffer systems can negatively impact imipenem stability?

The degradation of imipenem can be catalyzed by components of the buffer system through general acid and general base catalysis.[2] Specifically, buffers containing lactate (B86563) and bicarbonate anions have been shown to decrease imipenem stability by attacking the β-lactam ring.[1] Therefore, it is crucial to select buffer systems that do not actively participate in the degradation of the drug.

Q4: What are the major degradation products of imipenem?

Several degradation products of imipenem have been identified:

  • Hydrolysis Product (DP-1): This product results from the cleavage of the β-lactam ring and has been identified with an m/z of 318.[4]

  • Dimer (DP-2): A dimer of imipenem has been detected with an m/z of 599.[4]

  • Imipenem-Cilastatin Adduct (DP-3): A product formed from the interaction between imipenem and cilastatin (B194054) has been identified with an m/z of 658.[4]

Q5: Does the concentration of imipenem affect its stability?

Yes, the concentration of imipenem can influence its stability. Higher concentrations of imipenem tend to degrade faster.[5][6][7] This is an important consideration when preparing stock solutions and in formulation development.

Troubleshooting Guide

Issue: Rapid loss of imipenem activity in my experiment.

Possible Causes and Solutions:

  • Incorrect pH of the solution:

    • Verification: Measure the pH of your experimental solution.

    • Solution: Adjust the pH to the optimal range of 6.5 to 7.5 using a suitable buffer system. Avoid acidic and alkaline conditions.[1]

  • Inappropriate Buffer System:

    • Verification: Check the composition of your buffer. Buffers containing lactate or bicarbonate can accelerate degradation.[1]

    • Solution: Switch to a non-reactive buffer system, such as a phosphate (B84403) buffer, and ensure the final pH is within the stable range.

  • High Temperature:

    • Verification: Check the storage and experimental temperatures. Imipenem degradation is temperature-dependent, with stability decreasing as the temperature rises.[5][6]

    • Solution: Store imipenem solutions at refrigerated temperatures (e.g., 4°C) and perform experiments at controlled, lower temperatures whenever possible.[1]

  • High Concentration of Imipenem:

    • Verification: Review the concentration of your imipenem solution. Higher concentrations can lead to faster degradation.[5][6][7]

    • Solution: If experimentally feasible, use lower concentrations of imipenem. If high concentrations are necessary, prepare fresh solutions immediately before use.

Issue: Unexpected peaks appearing in my HPLC chromatogram.

Possible Causes and Solutions:

  • Formation of Degradation Products:

    • Verification: The unexpected peaks are likely degradation products. Compare their retention times with those of known imipenem degradants if standards are available.

    • Solution: To minimize degradation, follow the stability guidelines mentioned above (optimal pH, appropriate buffer, controlled temperature, and fresh solutions). If the goal is to study the degradants, consider using forced degradation conditions (e.g., acidic, alkaline, or oxidative stress) to generate and identify these products.[2]

  • Dimerization or Oligomerization:

    • Verification: Depending on the pH, you may be observing dimers (neutral pH) or oligomers (acidic pH).[2][3][4]

    • Solution: Adjusting the pH of your mobile phase or the sample solution might help in characterizing these species. Mass spectrometry can be used to confirm the identity of these higher molecular weight products.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Imipenem

pHHalf-lifeTemperature (°C)Comments
~4.0~35 minutesNot SpecifiedRapid degradation in acidic conditions.[1]
6.5 - 7.5Maximum StabilityNot SpecifiedOptimal pH range for imipenem.[1]

Table 2: Temperature-Dependent Stability of Imipenem in 0.9% Sodium Chloride

Concentration (mg/mL)Temperature (°C)Time to 10% Degradation (t90)
5306 hours[5]
5354 hours[5]
5403 hours[5]
10253 hours (Brand A), 6 hours (Brand B)[5]
1030< 1 hour[5]
1040< 1 hour[5]

Experimental Protocols

Protocol 1: HPLC Method for Imipenem Stability Testing

This protocol is a synthesized example based on common practices for analyzing imipenem stability.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 1 mM KH2PO4, pH 6.8) in a 95:5 (v/v) ratio.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 300 nm.[5][6]

  • Column Temperature: 25°C.[5][6]

  • Sample Preparation:

    • Prepare imipenem solutions at the desired concentration in the chosen buffer or medium.

    • Incubate the solutions under the desired experimental conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot of the sample.

    • Dilute the sample with the mobile phase or an appropriate diluent to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. The concentration of imipenem is determined by comparing the peak area of the sample to a standard curve of known imipenem concentrations.

Protocol 2: Forced Degradation Study of Imipenem

This protocol outlines a general procedure for investigating the degradation products of imipenem under stress conditions.

  • Acidic Hydrolysis:

    • Dissolve imipenem in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Incubate the solution at a controlled temperature (e.g., 35°C) for a specified time (e.g., 10 minutes).[2]

    • Neutralize the solution with a suitable base before analysis.

  • Alkaline Hydrolysis:

    • Dissolve imipenem in a dilute solution of sodium hydroxide (B78521) (e.g., 0.01 M NaOH).

    • Incubate for a short period (e.g., 5 minutes) at room temperature.[2]

    • Neutralize the solution with a suitable acid before analysis.

  • Neutral Hydrolysis:

    • Dissolve imipenem in purified water.

    • Incubate at a controlled temperature (e.g., 35°C) for an extended period (e.g., 6 hours).[2]

  • Oxidative Degradation:

    • Dissolve imipenem in a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Incubate at room temperature for a specified duration.

    • Analyze the resulting solution.

  • Analysis of Degradation Products: The samples from the forced degradation studies can be analyzed by HPLC-MS (e.g., ESI-Q-TOF-MS/MS) to identify the mass-to-charge ratio (m/z) of the degradation products and elucidate their structures.[4]

Visualizations

Imipenem_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Imipenem_Stock Imipenem Stock Solution Incubation Incubation at Controlled Temperature Imipenem_Stock->Incubation Buffer_Prep Buffer Preparation (Varying pH) Buffer_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC MS Mass Spectrometry (for product identification) HPLC->MS Kinetics Degradation Kinetics HPLC->Kinetics Pathways Degradation Pathways MS->Pathways

Caption: Experimental workflow for studying imipenem degradation.

Imipenem_Degradation_Pathways cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH Imipenem Imipenem Oligomers Oligomers Imipenem->Oligomers Intermolecular carboxyl group attack Hydrolysis_Product Hydrolysis Product (β-lactam ring cleavage) Imipenem->Hydrolysis_Product Dimer Dimer Imipenem->Dimer Intermolecular_Product Intermolecular Product (β-lactam & formimidoyl reaction) Imipenem->Intermolecular_Product

Caption: pH-dependent degradation pathways of imipenem.

References

Technical Support Center: Quantifying Imipenem in Complex Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of imipenem (B608078). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with quantifying imipenem in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is imipenem so difficult to quantify accurately in biological samples?

A1: The primary challenge in quantifying imipenem is its inherent chemical instability.[1][2][3] As a carbapenem (B1253116) antibiotic, its β-lactam ring is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of water.[3][4] This degradation can occur during sample collection, processing, and storage, leading to underestimated concentrations.[5] Furthermore, in clinical use, imipenem is co-administered with cilastatin (B194054) to prevent its rapid metabolism by renal dehydropeptidases, and both compounds need to be managed during analysis.[6][7]

Q2: What is the most reliable analytical method for imipenem quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high sensitivity and specificity.[8][9] It can accurately measure low concentrations of imipenem even in complex matrices like plasma and bronchoalveolar lavage fluid.[8][10] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a robust and more accessible alternative, though it may have higher limits of detection compared to LC-MS/MS.[11][12][13]

Q3: How can I prevent imipenem degradation during sample handling and storage?

A3: Immediate stabilization after collection is critical. This often involves:

  • Buffering: Adding a stabilizing agent like morpholineethanesulfonic acid (MES) or 3-morpholinopropanesulfonic acid (MOPS) buffer to maintain an optimal pH (around 6.0-7.0).[5][6][11]

  • Temperature Control: Processing samples on ice and immediate freezing at -70°C or below for long-term storage.[6]

  • Minimizing Thaw Cycles: Aliquoting samples upon collection to avoid repeated freezing and thawing.

Q4: What are the main degradation products of imipenem I should be aware of?

A4: The primary degradation pathway involves the cleavage of the β-lactam ring.[1][2] Other identified degradation products include imipenem dimers and adducts formed from the interaction between imipenem and its stabilizer, cilastatin.[1][2] Stability-indicating methods are crucial to separate the intact drug from these degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow.

Problem / QuestionPossible CausesSuggested Solutions & Troubleshooting Steps
Low or No Analyte Recovery 1. Imipenem Degradation: The sample was not stabilized quickly or properly. Storage temperature was too high.[5][14] 2. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, SPE) is not optimal. 3. pH Issues: The pH of the sample or extraction solvent is causing degradation or poor partitioning.1. Review Sample Handling: Ensure samples are collected on ice, immediately mixed with a stabilizing buffer (e.g., MOPS), and frozen at -70°C.[5][6] 2. Optimize Extraction: If using protein precipitation with acetonitrile (B52724), ensure the ratio is correct.[15] For solid-phase extraction (SPE), test different sorbents (e.g., DVB) and elution solvents.[10] 3. Check and Adjust pH: Verify the pH of all buffers and solutions. Imipenem is most stable at a slightly acidic to neutral pH (6.0-7.0).[6]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) 1. Column Issues: The column may be contaminated, degraded, or not suitable for the analyte. 2. Mobile Phase Mismatch: The pH of the mobile phase is inappropriate, or it lacks a suitable ion-pairing agent.[16] 3. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase.1. Column Care: Use a guard column. Flush the column with a strong solvent. If the problem persists, try a new column. For imipenem, a C18 or RP-8 column is common.[16] 2. Optimize Mobile Phase: Adjust the mobile phase pH. Consider adding an ion-pairing agent like sodium 1-hexanesulfonate if tailing of the polar imipenem molecule is an issue.[16][17] 3. Match Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase.
High Signal Variability / Poor Reproducibility 1. Inconsistent Sample Preparation: Manual extraction steps are not performed uniformly across samples. 2. Autosampler/Injector Issues: Inconsistent injection volumes or sample carryover. 3. Imipenem Instability in Autosampler: The drug is degrading in the autosampler vials while waiting for injection.1. Standardize Workflow: Use precise pipetting techniques. Ensure consistent timing for each step, especially incubation and centrifugation. Consider automated sample preparation if available. 2. Check System Performance: Run system suitability tests. Clean the injector and sample needle. Use a robust needle wash protocol with a strong solvent. 3. Cool the Autosampler: Set the autosampler temperature to 4°C to slow degradation during the analytical run.
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) 1. Co-eluting Endogenous Compounds: Phospholipids, salts, or other metabolites from the biological fluid are co-eluting with imipenem and interfering with ionization. 2. Inadequate Sample Cleanup: The extraction method (e.g., simple protein precipitation) is not sufficiently removing interfering substances.1. Improve Chromatographic Separation: Modify the gradient to better separate imipenem from the matrix interferents.[18] 2. Enhance Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or thin-film microextraction (TFME), which provides cleaner extracts.[10] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Quantitative Method Performance

The following tables summarize typical performance characteristics for common imipenem quantification methods.

Table 1: HPLC-UV Methods

Biological MatrixSample PreparationLOD (µg/mL)LOQ (µg/mL)Recovery (%)Linearity Range (µg/mL)Reference
SerumUltrafiltration0.3-99%Not Specified[11][12]
PlasmaUltrafiltration0.030.1Not Specified0.1 - 100[5][13]
Hospital SewageSolid-Phase Extraction3 (µg/L)10 (µg/L)68%Not Specified[19]

Table 2: LC-MS/MS Methods

Biological MatrixSample PreparationLOD (µg/mL)LOQ (µg/mL)Recovery (%)Linearity Range (µg/mL)Reference
Blood & BALThin-Film Microextraction-0.05~23%Not Specified[10]
Rat PlasmaProtein Precipitation-0.50Not Specified0.50 - 200[15]

LOD: Limit of Detection; LOQ: Limit of Quantification; BAL: Bronchoalveolar Lavage.

Key Experimental Protocols

Protocol 1: Imipenem Quantification in Human Plasma by LC-MS/MS

This protocol is a representative example based on common methodologies for quantifying imipenem using protein precipitation for sample cleanup.

1. Sample Collection and Stabilization:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tube on ice.

  • Within 30 minutes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma to a new polypropylene (B1209903) tube.

  • Immediately add a stabilizing buffer, such as an equal volume of 0.5 M MES buffer (pH 6.0), and vortex gently.[6]

  • Store stabilized plasma at -70°C or colder until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw stabilized plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled imipenem).[15]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might start at 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 2% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Imipenem: m/z 300.1 → 141.8[9][15]

    • Hydrolyzed Imipenem (optional): m/z 318.1 → 103.0[9]

Visual Workflows and Diagrams

G cluster_collection Sample Collection & Stabilization cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis Blood 1. Whole Blood Collection (EDTA tube) Ice 2. Place on Ice Immediately Blood->Ice Centrifuge 3. Centrifuge (4°C) to Separate Plasma Ice->Centrifuge Stabilize 4. Add Stabilizing Buffer (e.g., MES, pH 6.0) Centrifuge->Stabilize Store 5. Store at -70°C Stabilize->Store Thaw 6. Thaw Sample on Ice Store->Thaw Precipitate 7. Add Acetonitrile (+ Internal Standard) Thaw->Precipitate Vortex 8. Vortex to Precipitate Proteins Precipitate->Vortex Centrifuge2 9. Centrifuge (4°C) to Pellet Debris Vortex->Centrifuge2 Transfer 10. Transfer Supernatant to Autosampler Vial Centrifuge2->Transfer Inject 11. Inject into LC-MS/MS System Transfer->Inject Quantify 12. Data Acquisition & Quantification Inject->Quantify

Caption: Experimental workflow for imipenem quantification in plasma.

G start Low Analyte Recovery Observed check_stability Was sample handling protocol followed strictly? (Immediate stabilization, -70°C storage) start->check_stability fix_handling SOLUTION: Review and retrain on sample collection and stabilization protocols. Re-collect if necessary. check_stability->fix_handling No check_extraction Is the extraction method validated for this matrix? check_stability->check_extraction Yes stability_yes Yes stability_no No optimize_extraction SOLUTION: Optimize extraction. Test different SPE sorbents or precipitation solvent ratios. check_extraction->optimize_extraction No check_ph Are pH of all buffers and solvents correct? check_extraction->check_ph Yes extraction_yes Yes extraction_no No fix_ph SOLUTION: Remake all solutions and verify pH. check_ph->fix_ph No end Further investigation needed (e.g., instrument performance check) check_ph->end Yes ph_yes Yes ph_no No

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Chemometric-Assisted HILIC Method Optimization for Imipenem Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a chemometric approach for the optimization of a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the determination of imipenem (B608078). This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a frequently asked questions (FAQ) section.

Frequently Asked Questions (FAQs)

Q1: What is a chemometric approach and why is it beneficial for HILIC method optimization?

A1: A chemometric approach, such as Design of Experiments (DoE), is a statistical methodology that allows for the simultaneous investigation of multiple experimental factors.[1] For HILIC method development, this is particularly advantageous as it enables a systematic and efficient optimization of critical parameters like mobile phase composition and column temperature with a minimal number of experiments.[1] This leads to a more robust and well-understood analytical method compared to the traditional one-variable-at-a-time (OVAT) approach.

Q2: What are the key parameters to consider when optimizing a HILIC method for imipenem?

A2: Based on chemometric studies, the most influential factors affecting the separation of imipenem are the acetonitrile (B52724) content in the mobile phase and the ionic strength of the buffer.[1] Column temperature can also play a role, though its effect may be less significant.[1]

Q3: Why is HILIC a suitable technique for imipenem analysis?

A3: Imipenem is a polar compound, making it challenging to retain on traditional reversed-phase columns. HILIC is specifically designed for the separation of polar and hydrophilic compounds, offering improved retention and separation for analytes like imipenem.

Q4: What are the common degradation products of imipenem and do they interfere with the analysis?

A4: Imipenem is known to be unstable in aqueous solutions, and its primary degradation product is thienamycin, which results from the cleavage of the β-lactam ring.[2][3] Other degradation products can include dimers and adducts formed with co-administered drugs like cilastatin.[3][4] A well-optimized HILIC method should be able to separate imipenem from these degradation products, ensuring the method is stability-indicating.[1]

Q5: What type of column is typically used for imipenem HILIC analysis?

A5: A bare silica (B1680970) column, such as a Purospher STAR Si column, has been shown to be effective for the HILIC separation of imipenem.[1] The polar nature of the silica stationary phase facilitates the retention of the polar imipenem molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HILIC analysis of imipenem.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Mismatch between the injection solvent and the mobile phase.Ensure the sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase (high organic content). If the sample is in an aqueous solution, minimize the injection volume.[5][6]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or buffer concentration. Ammonium (B1175870) formate (B1220265) is a common buffer used to improve peak shape in HILIC.[1]
Inconsistent Retention Times Inadequate column equilibration.HILIC columns require thorough equilibration with the initial mobile phase to establish a stable water layer on the stationary phase. It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase between injections.[5][7] For new columns, a longer initial conditioning of at least 50 column volumes is advised.[5]
Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing. Use of plastic (PFA) solvent bottles instead of borosilicate glass can improve retention time repeatability by preventing ion leaching.[8][9]
Temperature fluctuations.Use a column oven to maintain a constant temperature throughout the analysis.[1]
Low Signal Intensity or No Peak Imipenem degradation.Imipenem is unstable in solution. Prepare samples fresh and keep them refrigerated before analysis.[1] The use of a stabilizing agent in the sample solvent can also be considered.[10]
Analyte not retained on the column.The mobile phase may have too high of an aqueous content (strong solvent in HILIC). Increase the percentage of acetonitrile in the mobile phase to increase retention.[11]
High Backpressure Buffer precipitation in the high organic mobile phase.Ensure the buffer concentration is soluble in the mobile phase. A concentration of 10-20 mM is a good starting point.[5][11] Filter the mobile phase before use.
Column frit blockage.Flush the column in the reverse direction with a weaker solvent. If the problem persists, the frit may need to be replaced.

Experimental Protocols

Chemometric Optimization of HILIC Method for Imipenem Determination

This protocol is based on a Central Composite Face-Centered Experimental Design to optimize the key parameters for the HILIC separation of imipenem.

1. Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • Chemometric software for experimental design and data analysis (e.g., MODE 8.0)

  • Purospher® STAR Si (silica) column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Imipenem reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Purified water

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a stock solution of ammonium formate buffer at a desired concentration (e.g., 100 mM) and adjust the pH (e.g., to 5.5).

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve imipenem reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile, 80:20 v/v) to a known concentration. Store the solution in a refrigerator.[1]

3. Experimental Design:

  • Factors and Levels:

    • X1: Acetonitrile content (% v/v): e.g., 68%, 75%, 82%

    • X2: Ionic strength of ammonium formate buffer (mM): e.g., 15, 30, 45

    • X3: Column Temperature (°C): e.g., 25, 35, 45

  • Responses:

    • Y1: Retention time of imipenem

    • Y2: Tailing factor of the imipenem peak

    • Y3: Resolution between imipenem and its degradation product (thienamycin)

Table 1: Central Composite Face-Centered Experimental Design

RunX1: ACN (%)X2: Buffer (mM)X3: Temp (°C)
1681525
2821525
3684525
4824525
5681545
6821545
7684545
8824545
9683035
10823035
11751535
12754535
13753025
14753045
15753035
16753035
17753035

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm[1]

  • Injection volume: 10 µL

5. Data Analysis:

  • Perform the experiments according to the design table.

  • Record the responses for each run.

  • Use the chemometric software to fit the data to a mathematical model and evaluate the effects of the factors and their interactions on the responses.

  • Determine the optimal conditions that provide the desired chromatographic performance (e.g., adequate retention, good peak shape, and sufficient resolution).

Visualizations

Chemometric_Workflow cluster_0 Planning cluster_1 Experimentation cluster_2 Analysis & Optimization cluster_3 Validation Define_Problem Define Analytical Goal: Separate Imipenem & Degradants Select_Factors Select Factors: ACN %, Buffer Strength, Temp Define_Problem->Select_Factors Select_Responses Select Responses: Retention Time, Tailing, Resolution Select_Factors->Select_Responses Design_Experiment Design Experiment (Central Composite) Select_Responses->Design_Experiment Perform_Runs Perform HPLC Runs Design_Experiment->Perform_Runs Collect_Data Collect Response Data Perform_Runs->Collect_Data Model_Fitting Fit Mathematical Model Collect_Data->Model_Fitting Determine_Optimum Determine Optimal Conditions Model_Fitting->Determine_Optimum Verify_Optimum Verify Predicted Optimum Determine_Optimum->Verify_Optimum Validate_Method Full Method Validation Verify_Optimum->Validate_Method

Caption: Workflow for chemometric optimization of the HILIC method.

HILIC_Troubleshooting cluster_Retention Retention Time Issues cluster_PeakShape Peak Shape Issues cluster_Causes Potential Causes Problem Chromatographic Problem Inconsistent_RT Inconsistent RT Problem->Inconsistent_RT No_Retention No/Low Retention Problem->No_Retention Peak_Tailing Peak Tailing/ Fronting Problem->Peak_Tailing Equilibration Inadequate Equilibration Inconsistent_RT->Equilibration Mobile_Phase Mobile Phase Inconsistency Inconsistent_RT->Mobile_Phase No_Retention->Mobile_Phase Degradation Analyte Degradation No_Retention->Degradation Solvent_Mismatch Injection Solvent Mismatch Peak_Tailing->Solvent_Mismatch Peak_Tailing->Mobile_Phase

Caption: Logical relationships in HILIC troubleshooting.

References

minimizing interference from excipients in imipenem formulation analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize interference from excipients during the analytical testing of imipenem (B608078) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when testing imipenem formulations?

A1: The primary challenges include co-elution of excipients with the imipenem peak in HPLC analysis, degradation of imipenem due to its inherent instability in aqueous solutions, and interference from cilastatin, which is often co-formulated with imipenem.[1][2][3] Degradation can be caused by factors like pH, temperature, and light exposure.[4][5][6]

Q2: Which excipients are known to interfere with imipenem analysis?

A2: While specific interfering excipients can vary, common ones in parenteral formulations like sodium bicarbonate can alter the pH of the sample solution, potentially accelerating imipenem degradation. Other excipients, depending on their chromatographic properties, may have retention times close to that of imipenem, causing peak overlap.

Q3: My imipenem peak is showing significant tailing. What could be the cause?

A3: Peak tailing in imipenem analysis is often due to secondary interactions between the analyte and the stationary phase, particularly residual silanols on C18 columns.[7] It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[8]

Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks can arise from several sources, including contaminants in the mobile phase or wash solvent, accumulation of late-eluting compounds from previous injections, or degradation of the sample within the autosampler.

Q5: How can I confirm that a peak is from an excipient and not a degradation product?

A5: The best approach is to run a placebo formulation (containing all excipients but no imipenem) under the same analytical conditions. Any peaks that appear in the placebo chromatogram at the same retention time as in the sample chromatogram can be attributed to excipients.[9] Additionally, forced degradation studies can help identify the retention times of potential degradation products.[4][5]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific analytical issues.

Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution / Co-elution with Excipient Mobile phase composition is not optimal for separation.1. Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention time of ionizable compounds like imipenem.[10] 2. Modify Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) to improve separation. 3. Change Organic Solvent: If acetonitrile (B52724) fails, try methanol, as it offers different selectivity. 4. Consider a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a different end-capping) may provide the necessary selectivity.
Variable Retention Times Fluctuation in pump pressure, inconsistent mobile phase preparation, or column temperature changes.[10]1. Check for Leaks: Inspect all fittings and connections for any signs of leaks.[8][11] 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[11] 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[11] 4. Prepare Mobile Phase Carefully: Manually prepare the mobile phase to ensure consistent composition.[10]
High Backpressure Blockage in the system, typically at the column inlet frit or guard column.[7]1. Remove Guard Column: Check if the pressure drops significantly. If so, replace the guard column.[11] 2. Backflush the Column: Reverse the column direction (disconnect from the detector) and flush with a strong solvent to remove particulates from the inlet frit.[8] 3. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection to prevent particulate buildup.[8]
Low Analyte Recovery Incomplete sample extraction, analyte adsorption onto vials or filters, or sample degradation.1. Evaluate Extraction Procedure: Ensure the chosen solvent fully dissolves the imipenem from the formulation matrix. 2. Check for Adsorption: Use low-adsorption vials and test different filter materials (e.g., PTFE vs. PVDF) to see if recovery improves. 3. Minimize Sample Preparation Time: Imipenem is unstable in solution. Prepare samples immediately before analysis and keep them cool in the autosampler.[1][12]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of imipenem, often in combination with cilastatin. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column X-Terra C18 (250 x 4.6 mm, 5 µm)[13]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[9]CN Column (250 x 4.6 mm, 5 µm)[14]
Mobile Phase Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (50:50)[13]0.03M Dipotassium (B57713) Hydrogen Phosphate (pH 3.2) : Acetonitrile[15]0.1% Phosphoric Acid : Acetonitrile (50:50)[14]
Flow Rate 1.0 mL/min[13]1.0 mL/min[15]1.0 mL/min[14]
Detection (UV) 238 nm[13]265 nm[15]265 nm[14]
Column Temp. AmbientNot Specified30°C[14]
Retention Time (Imipenem) Not Specified~3.1 min[9][15]Not Specified

Experimental Protocols

Protocol 1: HPLC Method for Imipenem Quantification

This protocol outlines a general reverse-phase HPLC method for the quantification of imipenem.

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer solution (e.g., 0.03M dipotassium hydrogen phosphate) and adjust the pH to 3.2 using phosphoric acid.[15]

    • Mix the buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 50:50 v/v).[13]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or helium sparging.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of imipenem reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution:

    • Take a representative sample of the imipenem formulation (e.g., powder for injection).

    • Reconstitute and dilute the formulation with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the "Quantitative Data Summary" table.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the imipenem peak based on the retention time of the standard.

    • Calculate the concentration of imipenem in the sample by comparing the peak area with that of the standard.

Protocol 2: Placebo Interference Check

This protocol is essential to identify peaks originating from excipients.

  • Prepare Placebo Solution:

    • Accurately weigh and mix all excipients present in the formulation in their respective ratios, excluding imipenem.

    • Dissolve the placebo mixture in the mobile phase to the same concentration as the sample solution.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Analysis:

    • Inject the placebo solution into the HPLC system using the same method as for the imipenem sample.

  • Evaluation:

    • Compare the chromatogram of the placebo with the sample chromatogram.

    • Any peak appearing in both chromatograms at the same retention time indicates interference from an excipient.

Workflow and Logic Diagrams

Excipient_Interference_Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Cause Determination cluster_2 Phase 3: Method Optimization A Start: Poor Peak Shape or Resolution Observed B Inject Placebo Formulation A->B C Inject Imipenem Standard A->C D Compare Chromatograms: Sample vs. Placebo vs. Standard B->D C->D E Peak in Placebo at Same RT as Analyte? D->E F Excipient Co-elution E->F Yes G No Excipient Co-elution. Consider Other Causes (e.g., Degradation, Column Issues) E->G No H Optimize Mobile Phase (pH, Organic Ratio) F->H J Adjust Sample Preparation (Solvent, Dilution) G->J K Resolution Acceptable? H->K I Change Column (Different Stationary Phase) I->K J->K K->I No L End: Analysis Complete K->L Yes

Caption: Troubleshooting workflow for identifying and resolving excipient interference.

HPLC_Method_Development_Logic start Initial Method (e.g., USP monograph) select_column Select Column (C18, 5µm) start->select_column select_mobile_phase Select Mobile Phase (Buffer/ACN) select_column->select_mobile_phase select_detector Set Detector (UV @ ~265 nm) select_mobile_phase->select_detector system_suitability Perform System Suitability Test (SST) select_detector->system_suitability sst_check SST Pass? system_suitability->sst_check inject_placebo Inject Placebo sst_check->inject_placebo Yes optimize Optimize Method sst_check->optimize No interference_check Interference? inject_placebo->interference_check interference_check->optimize Yes validation Validate Method (Linearity, Accuracy, Precision) interference_check->validation No optimize->select_column Try New Column optimize->select_mobile_phase Adjust pH/ % Organic

Caption: Logical flow for developing a stability-indicating HPLC method.

References

effect of oxygen and water content on imipenem and cilastatin stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments, with a focus on the effects of oxygen and water content.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of solid imipenem and cilastatin sodium?

A1: The chemical stability of imipenem and cilastatin sodium in solid form is significantly influenced by the presence of oxygen and water.[1][2][3] Oxidation is a common degradation pathway for active pharmaceutical ingredients exposed to air.[2][3] Additionally, water, particularly free water content, can lead to hydrolytic degradation of the β-lactam ring in imipenem.[2]

Q2: How does headspace oxygen in a vial affect the stability of the drug product?

A2: Headspace oxygen plays a crucial role in the degradation of imipenem and cilastatin sodium for injection (IMI/CIL).[1][2][3] Studies have shown that reducing the level of headspace oxygen, for instance by purging with nitrogen, significantly inhibits the degradation of the drug product.[2] Specifically, cilastatin sodium is susceptible to oxidative degradation, leading to the formation of impurities.[2]

Q3: Is total water content or free water content a better predictor of imipenem and cilastatin stability?

A3: Free water content is a better predictor of the stability of imipenem and cilastatin sodium than total water content.[1][2] While total water content is a factor, it is the free water that is more readily available to participate in chemical reactions, such as the hydrolysis of the β-lactam ring in imipenem.[2] The rate of drug degradation increases with a higher content of free water.[2]

Q4: What are the main degradation products of imipenem and cilastatin under the influence of oxygen and water?

A4: Under conditions of oxidative and hydrolytic stress, several degradation products can form. For cilastatin, oxidative degradation can lead to the formation of diastereoisomers (impurities Cil-A1 and Cil-A2) and another impurity, Cil-G.[2] For imipenem, the primary degradation products are hydrolytic, resulting from the cleavage of the β-lactam ring to form imipenemoic acid (Imi-B1) and its epimer (Imi-B2).[2][4][5]

Q5: Can the physical properties of the drug particles influence their stability?

A5: Yes, particle shape and size have a significant effect on the stability of imipenem and cilastatin sodium.[1][2][3] A larger surface area of the drug particles exposed to air can increase the extent of degradation, particularly the influence of cilastatin sodium on imipenem.[2]

Troubleshooting Guides

Problem 1: Rapid degradation of imipenem is observed in a new batch of solid IMI/CIL.

  • Possible Cause: Increased exposure to moisture, leading to a higher free water content. Imipenem is particularly sensitive to water, which causes hydrolysis of its β-lactam ring.[2] Cilastatin sodium can also exacerbate the degradation of imipenem under high humidity.[2]

  • Troubleshooting Steps:

    • Measure Water Content: Determine both the total and free water content of the problematic batch and compare it to a stable batch.

    • Control Humidity: Store the product under controlled, low-humidity conditions (e.g., using desiccants or a dry box).

    • Review Manufacturing Process: Investigate the manufacturing process for any steps where the product might be exposed to high humidity.

Problem 2: An increase in cilastatin-related impurities is detected during stability testing.

  • Possible Cause: Presence of oxygen in the vial's headspace is likely causing oxidative degradation of cilastatin.[2]

  • Troubleshooting Steps:

    • Analyze Headspace Gas: Measure the oxygen concentration in the headspace of the vials.

    • Implement Inert Gas Purging: During the filling and sealing process, purge the vials with an inert gas like high-purity nitrogen to displace oxygen.[2]

    • Use Oxygen Scavengers: Consider including oxygen scavengers within the packaging to absorb residual oxygen.

Problem 3: Inconsistent stability results between different batches of IMI/CIL.

  • Possible Cause: Variations in particle size and shape between batches could be a contributing factor.[2] Different particle characteristics can lead to different surface areas exposed to environmental factors.

  • Troubleshooting Steps:

    • Particle Size Analysis: Perform particle size distribution analysis on different batches to check for consistency.

    • Microscopic Examination: Visually inspect the particle shape and morphology using microscopy.

    • Standardize Crystallization/Milling: Ensure that the crystallization and/or milling processes are tightly controlled to produce consistent particle characteristics.

Data Presentation

Table 1: Effect of Headspace Oxygen (HO) on the Stability of IMI/CIL at 60°C for 30 Days

Headspace Oxygen (%)Total Impurities (%)
202.71 ± 0.19
51.75 ± 0.26
20.93 ± 0.02

Data extracted from Zhang et al., 2022.[2]

Table 2: Effect of Relative Humidity (RH) on the Degradation of Imipenem in IMI/CIL at 30 Days

Relative Humidity (%)Imipenem Content (%)
30> 95%
45Close to 0%
75Close to 0%

Data interpreted from statements in Zhang et al., 2022.[2]

Experimental Protocols

Protocol 1: Evaluation of Headspace Oxygen Effect on IMI/CIL Stability

  • Sample Preparation:

    • Vials containing imipenem and cilastatin are purged with different gas mixtures to achieve desired headspace oxygen (HO) levels (e.g., 20% air, 5% O₂/95% N₂, and 2% O₂/98% N₂ using high-purity nitrogen).[2]

    • The vials are then promptly sealed and capped.[2]

  • Stress Conditions:

    • The prepared samples are stored at an elevated temperature, for example, 60°C.[2]

  • Analysis:

    • Samples are analyzed for major degradation substances at specified time points (e.g., day 0, 10, and 30) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2]

Protocol 2: Evaluation of Water Content Effect on IMI/CIL Stability

  • Sample Preparation:

    • Samples of IMI/CIL are stored in environments with different relative humidities (RH), such as 30%, 45%, and 75%, for a defined period (e.g., 30 days) to achieve varying water contents.[1][2][3]

  • Analysis:

    • The samples are analyzed at set intervals (e.g., day 0, 5, 10, and 30) for degradation products using HPLC.[2]

    • Total and free water content can be measured using appropriate techniques (e.g., Karl Fischer titration for total water).

Mandatory Visualizations

DegradationPathways cluster_imipenem Imipenem Degradation cluster_cilastatin Cilastatin Degradation Imipenem Imipenem Hydrolysis Hydrolysis (β-lactam ring cleavage) Imipenem->Hydrolysis H₂O Imipenemoic_Acid Imipenemoic Acid (Imi-B1) and Epimer (Imi-B2) Hydrolysis->Imipenemoic_Acid Cilastatin Cilastatin Sodium Oxidation Oxidation Cilastatin->Oxidation O₂ Degradation_Products Diastereoisomers (Cil-A1, Cil-A2) and Impurity (Cil-G) Oxidation->Degradation_Products

Caption: Proposed degradation pathways for imipenem and cilastatin due to water and oxygen.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis Start Start: IMI/CIL Sample Prep_O2 Prepare Samples with Varying Headspace O₂ (2%, 5%, 20%) Start->Prep_O2 Prep_H2O Prepare Samples with Varying Relative Humidity (30%, 45%, 75%) Start->Prep_H2O Store_O2 Store at 60°C Prep_O2->Store_O2 Store_H2O Store for 30 days Prep_H2O->Store_H2O HPLC_Analysis HPLC Analysis at Time Points (0, 10, 30 days) Store_O2->HPLC_Analysis Store_H2O->HPLC_Analysis Data_Interpretation Data Interpretation and Stability Assessment HPLC_Analysis->Data_Interpretation

Caption: Workflow for investigating the effects of oxygen and water on IMI/CIL stability.

References

Validation & Comparative

A Comparative Guide to Validated RP-HPLC Methods for the Simultaneous Analysis of Imipenem and Cilastatin Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the simultaneous determination of Imipenem (B608078) (IPM) and Cilastatin (B194054) (CSN) in pharmaceutical formulations. The validation of these methods has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory compliance. This document is intended to assist researchers and quality control analysts in selecting and implementing a suitable analytical method for their specific needs.

Comparative Summary of Validated RP-HPLC Methods

The following tables summarize the key chromatographic conditions and validation parameters of different RP-HPLC methods developed for the simultaneous estimation of Imipenem and Cilastatin.

Table 1: Chromatographic Conditions of Various RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Stationary Phase Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm)[1][2]Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3][4]X-Terra C18 (250 mm x 4.6 mm, 5.0 µm)
Mobile Phase Methanol: Acetonitrile (80:20 v/v)[1][2]Acetonitrile: 0.03M Dipotassium hydrogen phosphate (B84403) (pH 3.2 with ortho-phosphoric acid)Phosphate Buffer (pH 3.0): Acetonitrile (50:50 v/v)[5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3][4]1.0 mL/min[5]
Detection Wavelength 248 nm265 nm[3][4]238 nm[5]
Run Time 8 minutes[2]Not SpecifiedNot Specified
Retention Time (Imipenem) 2.930 min[1][2]3.107 min[3][4]3.345 min[6]
Retention Time (Cilastatin) 4.215 min[1][2]3.885 min[3][4]2.523 min[6]

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL)
Imipenem20-80[1][2]20-120[3][4]50-250[6]
Cilastatin20-80[1][2]20-120[3][4]5-50[6]
Correlation Coefficient (R²)
Imipenem0.9990[2]≥ 0.999[3]0.999[6]
Cilastatin0.9991[2]≥ 0.999[3]0.999[6]
Accuracy (% Recovery)
Imipenem99.56%[6]99.72%[3][4]98-102%[5]
Cilastatin99.48%[6]98.37%[3][4]98-102%[5]
Precision (%RSD)
RepeatabilityImipenem: 1.2, Cilastatin: 2.0[6]Not SpecifiedNot Specified
Intermediate PrecisionImipenem: 1.1, Cilastatin: 1.1[6]Not SpecifiedNot Specified
Limit of Detection (LOD) (µg/mL)
Imipenem2.17[5]0.02[3][4]0.03[6]
Cilastatin0.037[5]0.01[3][4]2.17[6]
Limit of Quantification (LOQ) (µg/mL)
Imipenem6.60[5]0.06[3][4]0.11[6]
Cilastatin0.112[5]0.03[3][4]6.6[6]

Experimental Protocols

The following are detailed methodologies for the key validation experiments as per ICH guidelines.

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Procedure:

  • Prepare a standard solution containing Imipenem and Cilastatin at a known concentration (e.g., 40 µg/mL of each).

  • Inject the standard solution five or six times into the HPLC system.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0 for both peaks.

    • Theoretical plates (N): Should be > 2000 for both peaks.

    • Resolution (Rs): Should be > 2.0 between the Imipenem and Cilastatin peaks.

    • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Procedure:

  • Prepare a series of at least five standard solutions of Imipenem and Cilastatin at different concentrations (e.g., covering 50% to 150% of the expected working concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration for each analyte.

  • Determine the correlation coefficient (R²), which should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Perform recovery studies by spiking a placebo formulation with known amounts of Imipenem and Cilastatin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare and analyze these samples in triplicate.

  • Calculate the percentage recovery for each analyte at each concentration level. The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision):

    • Prepare six separate sample solutions of Imipenem and Cilastatin at 100% of the test concentration.

    • Analyze these samples on the same day and by the same analyst.

    • Calculate the %RSD of the assay results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the assay results. The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Specificity (Forced Degradation Studies)

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Procedure:

  • Subject the drug product to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., 60°C), and photolytic degradation (e.g., UV light).

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the peaks of Imipenem and Cilastatin, and the peak purity of the analyte peaks is acceptable.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the chromatographic conditions, one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Detection wavelength (e.g., ± 2 nm).

  • Analyze a standard solution under each of the modified conditions.

  • The system suitability parameters should remain within the acceptable limits, indicating the robustness of the method.

Visualizations

The following diagrams illustrate the logical flow of the RP-HPLC method validation process and the relationship between the different validation parameters as stipulated by ICH guidelines.

RP-HPLC Method Validation Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity / Forced Degradation system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Validated validation_report->end

Caption: Workflow for RP-HPLC method validation.

ICH Validation Parameters Relationship cluster_core Core Validation Parameters cluster_dependent Dependent Parameters Specificity Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification Specificity->LOQ Linearity Linearity Range Range Linearity->Range determines Robustness Robustness Linearity->Robustness assessed during Accuracy Accuracy Accuracy->Range Accuracy->Robustness assessed during Precision Precision Precision->Range Precision->Robustness assessed during

Caption: Interrelationship of ICH validation parameters.

References

A Comparative In Vitro Analysis of Imipenem/Cilastatin and Meropenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two prominent carbapenem (B1253116) antibiotics, imipenem (B608078) (administered with cilastatin (B194054) to inhibit renal degradation) and meropenem (B701), against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of underlying biological mechanisms to aid in research and development efforts.

Data Presentation: In Vitro Susceptibility

The in vitro potency of imipenem and meropenem against P. aeruginosa is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented in the following tables are a synthesis of findings from multiple studies and susceptibility surveillance programs. It is important to note that MIC values can vary depending on the specific strain of P. aeruginosa, the presence of resistance mechanisms, and the testing methodology employed.

Table 1: Comparative MIC Values for Imipenem and Meropenem against Pseudomonas aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Breakpoint (≤ µg/mL) - CLSISusceptibility Breakpoint (≤ µg/mL) - EUCAST
Imipenem/Cilastatin4>3222
Meropenem16>3222

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and can vary between studies.[1]

Table 2: Susceptibility of Imipenem-Resistant P. aeruginosa to Meropenem

Study ReferencePercentage of Imipenem-Resistant Isolates Susceptible to Meropenem
Edwards et al. (1995)43.8%

This data highlights that a notable portion of imipenem-resistant P. aeruginosa may retain susceptibility to meropenem, suggesting differing interactions with bacterial resistance mechanisms.

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vitro susceptibility data. The following are detailed methodologies for two widely accepted assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Objective: To determine the lowest concentration of imipenem and meropenem that inhibits the visible growth of P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Imipenem and meropenem stock solutions

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of imipenem and meropenem in CAMHB in the wells of the 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 105 CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Objective: To qualitatively determine the susceptibility of P. aeruginosa to imipenem and meropenem.

Materials:

  • Pseudomonas aeruginosa isolate

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Imipenem (10 µg) and meropenem (10 µg) antibiotic disks

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity matching a 0.5 McFarland standard as described for the broth microdilution method.[2]

  • Inoculation of the Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[2]

    • Remove excess fluid by pressing the swab against the inside of the tube.[1][2]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[1][2]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the imipenem and meropenem disks on the surface of the inoculated MHA plate.[1]

    • Ensure the disks are firmly in contact with the agar and are at least 24 mm apart.[1]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Measuring the Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[3]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Mechanisms of Action and Resistance

The differential activity of imipenem and meropenem against P. aeruginosa can be attributed to their interactions with penicillin-binding proteins (PBPs) and their susceptibility to various resistance mechanisms.

Carbapenems exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Both imipenem and meropenem have a high affinity for PBP-2 in P. aeruginosa.[6][7] However, meropenem also demonstrates a high affinity for PBP-3, an attribute not as pronounced with imipenem.[7]

The primary mechanisms of resistance to carbapenems in P. aeruginosa include:

  • Reduced Outer Membrane Permeability: The loss or downregulation of the OprD porin channel is a major mechanism of resistance to imipenem, as it is the primary route of entry for this antibiotic.[8][9] Meropenem can also utilize other entry routes, making it less affected by the loss of OprD.

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as MexAB-OprM, can actively transport meropenem out of the bacterial cell, leading to resistance.[5][10] Imipenem is generally not a substrate for these efflux systems.[5][10]

  • Carbapenemase Production: The production of β-lactamase enzymes that can hydrolyze carbapenems, such as metallo-β-lactamases (MBLs), confers high-level resistance to both imipenem and meropenem.

The interplay of these mechanisms determines the susceptibility profile of a given P. aeruginosa isolate to each of these carbapenems.

Mandatory Visualizations

Experimental_Workflow_MIC Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Isolate P. aeruginosa Colonies prep_inoculum Prepare Inoculum Suspension start->prep_inoculum standardize Standardize to 0.5 McFarland prep_inoculum->standardize dilute_inoculum Dilute to Final Inoculum Concentration standardize->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate prep_antibiotics Prepare Serial Antibiotic Dilutions in 96-well Plate prep_antibiotics->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for MIC determination.

Resistance_Mechanisms Key Carbapenem Resistance Mechanisms in P. aeruginosa cluster_cell P. aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm OprD OprD Porin PBP Penicillin-Binding Proteins (PBPs) OprD->PBP Target Binding Efflux Efflux Pump (e.g., MexAB-OprM) Meropenem_out Meropenem Efflux->Meropenem_out Expels Meropenem Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Imipenem_in Imipenem Imipenem_in->OprD Primary Entry OprD_loss OprD Loss/Downregulation Imipenem_in->OprD_loss Highly Affected Meropenem_in Meropenem Meropenem_in->OprD Entry Meropenem_in->Efflux Efflux_overexpression Efflux Pump Overexpression Meropenem_in->Efflux_overexpression Affected Imipenem_out Imipenem OprD_loss->OprD Impacts Efflux_overexpression->Efflux Enhances

Caption: Carbapenem resistance pathways.

References

Navigating Beta-Lactam Hypersensitivity: A Comparative Guide to Imipenem Cross-Allergenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-allergenicity between beta-lactam antibiotics is paramount for both patient safety and the advancement of novel therapeutic agents. This guide provides a comprehensive comparison of the evidence regarding the cross-allergenicity between imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, and other beta-lactams, supported by quantitative data and detailed experimental protocols.

The historical perspective on imipenem's cross-reactivity with penicillins, once estimated to be as high as 50%, has been significantly revised in light of more recent and robust clinical data. Current evidence strongly suggests a much lower risk of cross-reaction, particularly in patients with a confirmed penicillin allergy. This guide will delve into the data supporting this updated understanding and explore the cross-allergenicity profile of imipenem with cephalosporins and other carbapenems.

Quantitative Analysis of Cross-Allergenicity

The following tables summarize the reported rates of cross-reactivity between imipenem and other beta-lactam antibiotics from various clinical studies. It is important to note that the methodology and patient populations in these studies can vary, leading to a range of reported incidences.

Table 1: Cross-Reactivity Between Imipenem and Penicillins

Study PopulationDiagnostic Method(s)Reported Cross-Reactivity Rate with ImipenemCitation(s)
Patients with a history of penicillin allergy (early studies)Skin TestingHigh (e.g., ~50%)[1][2][3]
Patients with a history of penicillin allergy (retrospective study, 2004)Clinical hypersensitivity reaction9.2% (to meropenem (B701) or imipenem/cilastatin)[2]
Patients with proven, suspected, or possible IgE-mediated penicillin allergy (systematic review)Carbapenem reactions4.3%
Patients with positive skin tests to penicillin (subset of systematic review)Symptoms consistent with IgE-mediated mechanism0.3%
Patients with a positive penicillin skin test (meta-analysis)Any carbapenem<1%[4]
Patients with skin test-confirmed penicillin allergy (prospective study)Clinical tolerance0% (all tolerated carbapenems)
Patients with delayed-type, cell-mediated hypersensitivity to penicillinsPositive patch tests to penicillin and imipenem-cilastatin5.5%[5]

Table 2: Cross-Reactivity Between Imipenem and Cephalosporins

Study PopulationDiagnostic Method(s)Reported Cross-Reactivity Rate with ImipenemCitation(s)
Patients with cephalosporin (B10832234) hypersensitivityHypersensitivity reaction to a carbapenem25% (3/12 patients; included non-IgE-mediated reactions to imipenem and meropenem)[6]
General guidanceClinical observationAppears to be low, but data is limited.[4]

Table 3: Cross-Reactivity Between Imipenem and Other Carbapenems (Meropenem, Ertapenem (B1671056), Doripenem)

ComparisonStudy TypeFindingsCitation(s)
Imipenem vs. MeropenemCase reports and clinical observationsGenerally low cross-reactivity; patients allergic to one may tolerate the other. Structural differences in side chains may play a role.[4][7][8]
Imipenem vs. ErtapenemClinical study in patients with β-lactam allergyVery low rate of cross-reactivity. Patients with negative skin tests to ertapenem tolerated the drug.[9][10]
Imipenem vs. DoripenemLimited dataData on cross-reactivity is scarce.[4]

Experimental Protocols for Assessing Cross-Allergenicity

Accurate assessment of beta-lactam hypersensitivity is crucial. The following are detailed methodologies for key experiments used to evaluate cross-allergenicity.

Skin Testing Protocol for Beta-Lactam Allergy

Skin testing is a primary method to detect IgE-mediated hypersensitivity.

a. Skin Prick Testing (SPT):

  • Reagents: Histamine (positive control), saline (negative control), benzylpenicilloyl polylysine (B1216035) (major determinant), and a minor determinant mixture (if available). For imipenem, a non-irritating concentration is used.

  • Procedure: A drop of each reagent is placed on the volar surface of the forearm. A sterile lancet is passed through each drop to prick the epidermis.

  • Reading: Results are read after 15-20 minutes. A wheal of ≥3 mm larger than the negative control is considered positive.[11][12]

b. Intradermal Testing (IDT):

  • Procedure: If SPT is negative, IDT is performed. A small amount (0.02-0.03 mL) of the test reagent is injected intradermally to raise a small bleb.[13]

  • Reagents and Concentrations:

    • Saline (negative control)

    • Histamine (positive control)

    • Benzylpenicilloyl polylysine

    • Minor determinant mixture

    • Imipenem (and other beta-lactams) at non-irritating concentrations.

  • Reading: Results are read after 15-20 minutes. An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.[11]

Skin_Testing_Workflow start Patient with Suspected Beta-Lactam Allergy spt Skin Prick Test (SPT) (Major/Minor Determinants, Imipenem) start->spt spt_pos Positive SPT (Allergy Confirmed) spt->spt_pos Positive spt_neg Negative SPT spt->spt_neg Negative end_pos Allergy Confirmed spt_pos->end_pos idt Intradermal Test (IDT) (Diluted Reagents) spt_neg->idt idt_pos Positive IDT (Allergy Confirmed) idt->idt_pos Positive idt_neg Negative IDT idt->idt_neg Negative idt_pos->end_pos dpt Drug Provocation Test (DPT) (Under Observation) idt_neg->dpt dpt->end_pos Positive Reaction end_neg Allergy Excluded dpt->end_neg No Reaction

Figure 1: Workflow for Skin Testing in Beta-Lactam Allergy Assessment.
Drug Provocation Test (DPT) Protocol

DPT is the gold standard for ruling out drug hypersensitivity but carries the risk of inducing a reaction. It should only be performed by experienced personnel in a setting with emergency resuscitation capabilities.

  • Patient Selection: Patients with a low-to-moderate probability of allergy and negative or inconclusive skin tests.

  • Procedure: The suspected drug is administered in gradually increasing doses, starting with a fraction of the therapeutic dose (e.g., 1/100th to 1/10th).[14][15]

  • Observation: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction after each dose and for a period after the final dose.

  • Endpoint: A positive DPT is the appearance of objective signs of an allergic reaction. A negative DPT, where the full therapeutic dose is tolerated, rules out the allergy.

In Vitro Diagnostic Methods

In vitro tests offer a safer alternative to in vivo testing, particularly for patients with a history of severe reactions.

a. Basophil Activation Test (BAT):

  • Principle: Measures the activation of basophils (a type of white blood cell) in response to an allergen. Activated basophils express specific markers on their surface (e.g., CD63, CD203c).[16][17]

  • Methodology:

    • Patient's whole blood or isolated basophils are incubated with the suspected beta-lactam antibiotic (e.g., imipenem).

    • Positive (anti-IgE antibody) and negative controls are included.

    • After incubation, cells are stained with fluorescently labeled antibodies against basophil-specific markers and activation markers.

    • The percentage of activated basophils is quantified using flow cytometry.

  • Interpretation: A significant increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates sensitization.[18][19]

BAT_Workflow start Patient Blood Sample incubation Incubate with: - Negative Control - Positive Control (anti-IgE) - Imipenem/Other Beta-Lactams start->incubation staining Stain with Fluorescent Antibodies (Basophil & Activation Markers) incubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Percentage of Activated Basophils flow_cytometry->quantification result Result Interpretation quantification->result positive Positive Result: Increased Activation result->positive Significant Increase negative Negative Result: No Significant Activation result->negative No Increase

Figure 2: Experimental Workflow for the Basophil Activation Test (BAT).

b. Lymphocyte Transformation Test (LTT):

  • Principle: Measures the proliferation of T-lymphocytes in response to a drug, indicating a cell-mediated immune response.[20][21]

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.

    • PBMCs are cultured in the presence of the suspected drug and controls.

    • After several days of culture, lymphocyte proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., 3H-thymidine) or by colorimetric assays.[22][23]

  • Interpretation: A stimulation index (ratio of proliferation with the drug to proliferation in the negative control) above a certain threshold is considered a positive result.[24]

Signaling Pathways and Logical Relationships

The cross-reactivity between beta-lactam antibiotics is primarily determined by the structural similarity of their side chains, rather than the core beta-lactam ring itself.

Cross_Reactivity_Logic cluster_penicillin Penicillin Allergy cluster_imipenem Imipenem cluster_cephalosporin Cephalosporin penicillin Penicillin (Specific Side Chain) imipenem Imipenem (Unique Side Chain) penicillin->imipenem Low Cross-Reactivity (<1%) cephalosporin_similar Cephalosporin (Similar Side Chain) penicillin->cephalosporin_similar Higher Cross-Reactivity cephalosporin_dissimilar Cephalosporin (Dissimilar Side Chain) penicillin->cephalosporin_dissimilar Low Cross-Reactivity

Figure 3: Logical Relationship of Beta-Lactam Cross-Reactivity Based on Side Chains.

Conclusion

The evidence overwhelmingly indicates that the risk of cross-allergenicity between imipenem and penicillins is significantly lower than historically presumed, with recent data suggesting a rate of less than 1%.[2][4][25] While data on cross-reactivity with cephalosporins and other carbapenems are more limited, the available evidence suggests a similarly low risk, particularly when side-chain structures are dissimilar.[4][6][26] For patients with a history of beta-lactam allergy, a thorough evaluation including a detailed history, and in select cases, skin testing and/or in vitro tests, can enable the safe use of imipenem and other carbapenems. Drug provocation tests remain the definitive standard for excluding a clinically significant allergy. This guide provides a framework for understanding and evaluating the cross-allergenicity of imipenem, aiding researchers and clinicians in making informed decisions.

References

A Comparative Guide to HPLC and MEKC Analytical Methods for Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) for the simultaneous analysis of imipenem (B608078) and cilastatin (B194054). This publication aims to assist researchers and analytical scientists in selecting the most suitable method for their specific applications by presenting a comprehensive overview of experimental protocols, performance data, and a visual representation of the analytical workflows.

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic that is co-administered with cilastatin, a renal dehydropeptidase-I inhibitor.[1][2] Cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[3] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing imipenem and cilastatin. Both HPLC and MEKC have been successfully employed for this purpose. This guide will delve into a comparative analysis of these two techniques.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters of representative HPLC and MEKC methods for the simultaneous determination of imipenem and cilastatin.

ParameterHPLC MethodMEKC Method
Linearity Range (µg/mL) Imipenem: 20-80[4], 50-250[3], 117.1-585.5[5], 1-6[6] Cilastatin: 20-80[4], 50-250[3], 117.1-585.3[5], 1-6[6]Imipenem: Not explicitly stated, but validated. Cilastatin: Not explicitly stated, but validated.
Accuracy (% Recovery) Imipenem: 98.8%[5], ~99-101%[3] Cilastatin: 99.2%[5], ~98-102%[3]Not explicitly stated, but validated.
Precision (%RSD) Imipenem: < 2%[7] Cilastatin: < 2%[7]Migration Times: Imipenem 0.60%, Cilastatin 0.78%[1][2] Peak Areas: Imipenem 1.14%, Cilastatin 1.02%[1][2]
Limit of Detection (LOD) (µg/mL) Imipenem: 2.17[3], 0.3[8], 0.02[9] Cilastatin: 0.037[3], 0.5[8], 0.01[9]Imipenem: 0.4[1][2] Cilastatin: 0.2[1][2]
Limit of Quantitation (LOQ) (µg/mL) Imipenem: 6.60[3], 0.06[9] Cilastatin: 0.112[3], 0.03[9]Not explicitly stated.
Analysis Time (minutes) ~8[4], < 6[7]~7[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section describes a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous analysis of imipenem and cilastatin. The parameters are compiled from several validated methods.[3][4][5][6][10]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Stationary Phase (Column): An Inertsil-ODS C18 column (250 mm x 4.6 mm, 5 µm) is commonly employed.[4][6] Other suitable columns include X-Terra C18 (250mm x 4.6mm, 5.0µm)[3] and CN columns (4.6 mm × 250 mm, 5μm).[5]

  • Mobile Phase: A variety of mobile phases can be used. A common composition is a mixture of methanol (B129727) and acetonitrile (B52724) in an 80:20 ratio.[4] Another option is a 50:50 mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[3][4][10]

  • Detection Wavelength: Detection is commonly performed at 238 nm[3], 265 nm[5], or 217 nm[6]. The choice of wavelength can be optimized for sensitivity.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and then filtered before injection.

Micellar Electrokinetic Chromatography (MEKC) Method

The following MEKC method was developed for the rapid and efficient separation of imipenem and cilastatin.[1][2]

  • CE System: A capillary electrophoresis system with a UV detector is utilized.

  • Capillary: An uncoated fused-silica capillary with dimensions of 60 cm total length (50 cm effective length) and 75 µm internal diameter is used.[1][2]

  • Background Electrolyte (BGE): The separation is achieved using a 25 mM borate (B1201080) buffer at pH 9.2, containing 75 mM sodium dodecyl sulphate (SDS).[1][2]

  • Applied Voltage: A voltage of 25 kV is applied across the capillary.[1][2]

  • Detection: UV detection is performed at 210 nm.[1][2]

  • Sample Injection: The sample is introduced into the capillary using hydrodynamic injection.

  • Analysis Time: The separation is completed within approximately 7 minutes.[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical methods.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_MEKC MEKC Workflow hplc_sample Sample Preparation hplc_inject Injection into HPLC hplc_sample->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data mekc_sample Sample Preparation mekc_inject Injection into Capillary mekc_sample->mekc_inject mekc_sep Electrophoretic Separation (Micellar Solution) mekc_inject->mekc_sep mekc_detect UV Detection mekc_sep->mekc_detect mekc_data Data Analysis mekc_detect->mekc_data

Figure 1: General experimental workflows for HPLC and MEKC analysis.

Method_Comparison cluster_hplc HPLC cluster_mekc MEKC center Imipenem & Cilastatin Analysis hplc_adv Advantages: - Well-established & robust - High precision - Good sensitivity center->hplc_adv hplc_disadv Disadvantages: - Higher solvent consumption - Longer analysis time (in some cases) - Potential for column degradation center->hplc_disadv mekc_adv Advantages: - Faster analysis time - Lower solvent/reagent consumption - High separation efficiency center->mekc_adv mekc_disadv Disadvantages: - Lower concentration sensitivity (in some cases) - Matrix effects can be more pronounced - Requires specialized equipment center->mekc_disadv

Figure 2: Logical comparison of HPLC and MEKC methods.

Conclusion

Both HPLC and MEKC are suitable for the simultaneous determination of imipenem and cilastatin in pharmaceutical formulations. The choice between the two methods depends on the specific requirements of the analysis.

HPLC methods are well-established, robust, and generally offer excellent precision and accuracy.[3][4][5] They are widely available in most analytical laboratories.

The MEKC method, on the other hand, presents advantages in terms of faster analysis times and significantly lower consumption of organic solvents, making it a more environmentally friendly option.[1][2] It also demonstrates high separation efficiency.[1][2] However, MEKC may sometimes have lower concentration sensitivity compared to HPLC and can be more susceptible to matrix effects.

Ultimately, the selection of the analytical method should be based on a careful consideration of factors such as the required sensitivity, sample throughput, available instrumentation, and environmental impact. For routine quality control where high throughput and reduced solvent waste are priorities, MEKC presents a compelling alternative to traditional HPLC. For analyses requiring the highest sensitivity and robustness, a well-validated HPLC method remains a reliable choice.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Imipenem and Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the simultaneous determination of Imipenem (B608078) and Cilastatin (B194054), with a focus on stability-indicating assays. The information presented is crucial for quality control and formulation development, ensuring the efficacy and safety of this vital antibiotic combination. Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is co-administered with Cilastatin, a renal dehydropeptidase-I inhibitor, to prevent its rapid degradation in the kidneys.

Method Performance Comparison

Several analytical techniques have been developed and validated for the simultaneous quantification of Imipenem and Cilastatin. The most common and reliable methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by spectrophotometric and Ultra-Performance Liquid Chromatography (UPLC) methods. Below is a summary of their performance characteristics based on published experimental data.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC, particularly RP-HPLC, is the most widely employed technique due to its high resolution, sensitivity, and specificity.[1][2][3][4]

ParameterMethod 1[1][5]Method 2[3]Method 3[2]Method 4[6]
Stationary Phase Inertsil-ODS C18 (250mm × 4.6mm, 5µm)Inertsil ODS C18 (250 mm × 4.6 mm, 5μm)Hypersil BDS Reverse Phase-C18 (250mm × 4.6 x 5-µm)CN column (4.6 mm×250 mm,5μm)
Mobile Phase Methanol: Acetonitrile (80:20)Methanol: Acetonitrile: Acetate buffer (70:25:05 v/v), pH 5.2Acetonitrile and 0.03M Dipotassium hydrogen phosphate (B84403) in water, pH 3.2Acetonitrile: 0.1% Phosphoric acid (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength Not specified217 nm265 nm265 nm
Retention Time (Imipenem) 2.930 minNot specified3.107 minNot specified
Retention Time (Cilastatin) 4.215 minNot specified3.885 minNot specified
Linearity Range (Imipenem) 20-80 µg/mL1-6 µg/mL20-120 mcg/ml117.1-585.5 mg·L-1
Linearity Range (Cilastatin) 20-80 µg/mL1-6 µg/mL20-120 mcg/ml117.1-585.3 mg·L-1
Correlation Coefficient (R²) > 0.999> 0.999> 0.999> 0.9999
LOD (Imipenem) 0.4 μg/mL[5]Not specified0.02 µg/mLNot specified
LOD (Cilastatin) 0.2 μg/mL[5]Not specified0.01 µg/mLNot specified
LOQ (Imipenem) Not specifiedNot specified0.06 µg/mLNot specified
LOQ (Cilastatin) Not specifiedNot specified0.03 µg/mLNot specified
Accuracy (% Recovery) Close to 100%[1]Not specified99.72% (Imipenem), 98.37% (Cilastatin)98.8% (Imipenem), 99.2% (Cilastatin)
Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more rapid alternative to HPLC, although they may lack the same level of specificity.[7][8] Derivative spectrophotometry is often used to resolve the overlapping spectra of Imipenem and Cilastatin.[7]

ParameterMethod 1 (First Order Derivative UV)[7]Method 2 (Synchronous Spectrofluorimetry)[8]
Analytical Wavelength 318 nm (Imipenem), 243 nm (Cilastatin)470 nm (Imipenem), 360 nm (Cilastatin) (Δλ = 110 nm)
Linearity Range (Imipenem) 14-42 µg/mL50–500 ng mL−1
Linearity Range (Cilastatin) 14-42 µg/mL20–500 ng mL−1
Correlation Coefficient (R) > 0.99Not specified
LOD (Imipenem) Not specified5.5 ng mL−1
LOD (Cilastatin) Not specified4.5 ng mL−1
LOQ (Imipenem) Not specified16.5 ng mL−1
LOQ (Cilastatin) Not specified13.6 ng mL−1
Accuracy (% Recovery) Average 100.6%Not specified

Experimental Protocols

Representative RP-HPLC Method

This protocol is based on a validated stability-indicating RP-HPLC method for the simultaneous estimation of Imipenem and Cilastatin in injection formulations.[1][5]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV-Vis detector.

  • Column: Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Methanol and Acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: As per optimization, though not explicitly stated, 265 nm is a common wavelength for these compounds.[2][6]

  • Run Time: 8 minutes.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve Imipenem and Cilastatin reference standards in the mobile phase to obtain a stock solution.

  • Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-80 µg/mL).

3. Sample Preparation:

  • For injection formulations, reconstitute the powder with a suitable diluent.

  • Dilute the reconstituted solution with the mobile phase to obtain a final concentration within the validated linear range.

  • Filter the final solution through a 0.45 µm membrane filter before injection.

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[1][3][9]

  • Acid Hydrolysis: Treat the drug solution with 0.025 M HCl at room temperature for 15 minutes.[9]

  • Base Hydrolysis: Treat the drug solution with 0.025 M NaOH at room temperature for 15 minutes.[9]

  • Oxidative Degradation: Treat the drug solution with 0.05% H₂O₂ at room temperature for 30 minutes.[9]

  • Thermal Degradation: Expose the solid drug to 90°C for 48 hours.[9]

  • Photolytic Degradation: Expose the drug solution to UV light (200 watt Hr/m²) for 5 days and white fluorescent light (10 K Lux) for 120 hours.[9]

After exposure to stress conditions, the samples are diluted appropriately and analyzed by the HPLC method to check for any degradation peaks and ensure they are well-resolved from the main drug peaks.

Representative First-Order Derivative UV Spectrophotometry Method

This protocol is based on a UV-spectrophotometric assay for the determination of Imipenem and Cilastatin in pharmaceutical formulations.[7]

1. Instrument and Settings:

  • Instrument: UV-Visible Spectrophotometer capable of first-order derivative measurements.

  • Scan Range: As required to cover the absorption maxima of both drugs.

  • Measurement Wavelengths: 318 nm for Imipenem and 243 nm for Cilastatin in the first derivative spectrum.

2. Standard Solution Preparation:

  • Prepare stock solutions of Imipenem and Cilastatin reference standards in a suitable solvent (e.g., water or a buffer).

  • Prepare a series of calibration standards by diluting the stock solutions to concentrations within the linear range (e.g., 14-42 µg/mL).

3. Sample Preparation:

  • Dissolve the contents of the pharmaceutical formulation in the same solvent as the standards.

  • Dilute the sample solution to a concentration that falls within the calibration range.

4. Measurement:

  • Record the first-order derivative spectra for all standard and sample solutions.

  • Measure the trough amplitudes at 318 nm for Imipenem and 243 nm for Cilastatin.

  • Construct calibration curves by plotting the trough amplitudes against the corresponding concentrations of the standards.

  • Determine the concentrations of Imipenem and Cilastatin in the sample solutions from their respective calibration curves.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for developing a stability-indicating analytical method for Imipenem and Cilastatin.

Stability_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Forced Degradation Studies cluster_3 Phase 4: Application MD1 Literature Review & Method Selection MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD1->MD2 MD3 Optimization of Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Limit of Detection (LOD) V3->V4 V5 Limit of Quantitation (LOQ) V4->V5 V6 Robustness V5->V6 FD1 Acid & Base Hydrolysis V6->FD1 FD2 Oxidative Degradation FD1->FD2 FD3 Thermal Degradation FD2->FD3 FD4 Photolytic Degradation FD3->FD4 A1 Assay of Pharmaceutical Formulations FD4->A1 A2 Routine Quality Control A1->A2

References

Comparative In Vitro Activity of Carbapenems Against Resistant Clinical Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro antibacterial activity of four key carbapenem (B1253116) antibiotics—doripenem (B194130), ertapenem (B1671056), imipenem (B608078), and meropenem (B701)—against clinically relevant resistant Gram-negative bacteria. The data presented is intended for researchers, scientists, and drug development professionals to inform further research and development in the field of antimicrobial agents.

Comparative Antibacterial Activity

The in vitro potency of carbapenems varies against different Gram-negative pathogens, particularly those harboring resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) values for doripenem, ertapenem, imipenem, and meropenem against key resistant clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative Activity of Carbapenems against Enterobacteriaceae

Organism (Resistance Profile)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Enterobacteriaceae (ESBL-negative)Ertapenem0.006[1]0.25[1]
Imipenem0.19[1]0.5[1]
Meropenem0.032[1]0.125[1]
Enterobacteriaceae (ESBL-positive)Ertapenem0.38[1]0.5[1]
Imipenem0.25[1]0.25[1]
Meropenem0.064[1]0.125[1]

Table 2: Comparative Activity of Carbapenems against Pseudomonas aeruginosa

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible (%)
Doripenem2[2]>32[2]51.0[2]
Imipenem4[2]>32[2]47.3[2]
Meropenem16[2]>32[2]44.8[2]

Table 3: Comparative Activity of Carbapenems against Acinetobacter baumannii

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Doripenem32>32
Imipenem>32>32
Meropenem32>32

Note: Data for Acinetobacter baumannii is synthesized from a study where a subset of 390 isolates were resistant to all three tested carbapenems. Doripenem and meropenem showed comparable activity, while doripenem demonstrated greater activity than imipenem at specific MIC values.[3]

Doripenem and meropenem have demonstrated consistent potency against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp.[4] In some studies, doripenem has shown the highest in vitro activity against P. aeruginosa.[5] Ertapenem's spectrum is more limited, with reduced activity against non-fermenting Gram-negative bacilli like P. aeruginosa and Acinetobacter spp.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of carbapenem antibacterial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Carbapenem stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or appropriate broth

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of each carbapenem in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial Susceptibility Testing: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

  • Carbapenem disks (e.g., imipenem 10 µg, meropenem 10 µg, doripenem 10 µg, ertapenem 10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks: Aseptically place the carbapenem disks on the inoculated agar surface. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).[7]

Antimicrobial Susceptibility Testing: Etest®

The Etest® is a gradient diffusion method that determines the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Etest® strips for each carbapenem

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of Etest® Strips: Allow the Etest® strips to come to room temperature before opening the package. Aseptically apply the strip to the agar surface with the MIC scale facing upwards.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[8] If the intersection falls between two markings, the higher value should be reported.

Mechanisms of Carbapenem Resistance and Experimental Workflow

Carbapenem resistance in Gram-negative bacteria is primarily mediated by three main mechanisms: enzymatic degradation by carbapenemases, reduced outer membrane permeability due to porin loss, and active removal of the antibiotic by efflux pumps.

Experimental Workflow for Characterizing Carbapenem Resistance

The following diagram illustrates a typical workflow for the identification and characterization of carbapenem-resistant isolates.

Experimental_Workflow cluster_collection Sample Collection & Isolation cluster_susceptibility Susceptibility Testing cluster_phenotypic Phenotypic Confirmation cluster_genotypic Genotypic Characterization cluster_further Further Analysis ClinicalSample Clinical Sample (e.g., blood, urine, sputum) Isolate Bacterial Isolate ClinicalSample->Isolate Culture AST Antimicrobial Susceptibility Testing (Broth Microdilution, Disk Diffusion, Etest) Isolate->AST mCIM Modified Carbapenem Inactivation Method (mCIM) AST->mCIM Resistant Isolate PCR PCR for Carbapenemase Genes (e.g., blaKPC, blaNDM, blaOXA-48) mCIM->PCR Carbapenemase Producer Sequencing Whole Genome Sequencing PCR->Sequencing PorinAnalysis Porin Gene Analysis Sequencing->PorinAnalysis EffluxAnalysis Efflux Pump Gene Expression Sequencing->EffluxAnalysis

A typical workflow for identifying and characterizing carbapenem-resistant isolates.
Signaling Pathway of Carbapenem Resistance Mechanisms

The interplay of different resistance mechanisms can lead to high levels of carbapenem resistance. The following diagram illustrates the key molecular pathways.

Resistance_Mechanisms cluster_outside Outside Bacterium cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_peri Periplasm Carbapenem Carbapenem Porin Porin Channel Carbapenem->Porin Entry Carbapenemase Carbapenemase (KPC, NDM, OXA-48) Porin->Carbapenemase Hydrolysis PBP Penicillin-Binding Protein (PBP) - Target Site Porin->PBP Diffusion Efflux Efflux Pump Efflux->Carbapenem Expulsion InactiveCarbapenem Inactive Metabolite Carbapenemase->InactiveCarbapenem Degrades to PBP->Efflux Efflux InactivatedPBP Inactivated PBP PBP->InactivatedPBP Binding & Inhibition CellLysis Cell Lysis InactivatedPBP->CellLysis Leads to PorinLoss Porin Loss/ Mutation PorinLoss->Porin Blocks Entry

Molecular mechanisms of carbapenem resistance in Gram-negative bacteria.

References

A Head-to-Head Comparison of the Antibacterial Activity of Imipenem and Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antibacterial activity of imipenem (B608078) and tebipenem (B1682724), two powerful carbapenem (B1253116) antibiotics. Imipenem, a long-established intravenous agent, is benchmarked against the newer, orally available tebipenem. This comparison includes in vitro and in vivo data, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows.

Executive Summary

Imipenem and tebipenem are both broad-spectrum carbapenem antibiotics that exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).

A key differentiator is their route of administration; imipenem is administered intravenously, often in combination with cilastatin (B194054) to prevent renal degradation, while tebipenem is available as an oral prodrug, tebipenem pivoxil hydrobromide, offering a significant advantage in clinical settings where a transition from intravenous to oral therapy is desirable.

In vitro studies demonstrate that tebipenem often exhibits lower or equivalent Minimum Inhibitory Concentrations (MICs) compared to imipenem against many common pathogens, particularly Enterobacterales. Clinical trial data from the pivotal PIVOT-PO study has shown oral tebipenem to be non-inferior to intravenous imipenem-cilastatin in treating complicated urinary tract infections.

In Vitro Antibacterial Activity

The in vitro potency of imipenem and tebipenem has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Gram-Negative Pathogens
Organism (Number of Isolates)Tebipenem (MIC50/MIC90)Imipenem (MIC50/MIC90)Reference(s)
Escherichia coli≤0.015/0.030.12/0.25[1]
Escherichia coli (ESBL-producing)0.03/0.030.25/0.25[2]
Klebsiella pneumoniae0.03/0.060.25/0.5[1][2]
Klebsiella pneumoniae (ESBL-producing)0.03/0.1250.25/0.5[2]
Proteus mirabilis0.06/0.120.5/0.5[1][3]
Enterobacter cloacae1/12/2[3]
Haemophilus influenzae0.25/0.251/1[3]
Pseudomonas aeruginosa64/64128/128[3]
Acinetobacter baumannii64/64128/128[3]

MIC50: The concentration of antibiotic at which 50% of isolates are inhibited. MIC90: The concentration of antibiotic at which 90% of isolates are inhibited.

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Gram-Positive Pathogens
Organism (Number of Isolates)Tebipenem (MIC50/MIC90)Imipenem (MIC50/MIC90)Reference(s)
Staphylococcus aureus (MSSA)≤0.125/≤0.1252/2[3]
Staphylococcus aureus (MRSA)8/16128/128[3]
Streptococcus pneumoniaeData not directly comparableData not directly comparable
Enterococcus faecalis0.25/32>128/>128[3]
Enterococcus faecium64/128>128/>128[3]

In Vivo Efficacy

Clinical Data: The PIVOT-PO Trial

The PIVOT-PO trial was a global, randomized, double-blind, phase 3 clinical trial that directly compared the efficacy and safety of oral tebipenem pivoxil hydrobromide with intravenous imipenem-cilastatin in hospitalized adult patients with complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][4]

Key Findings:

  • The trial met its primary endpoint, demonstrating that oral tebipenem HBr was non-inferior to intravenous imipenem-cilastatin.[4][5]

  • The overall success rate (a composite of clinical cure and microbiological eradication) was 58.5% for the tebipenem group compared to 60.2% for the imipenem-cilastatin group.[4]

  • The safety profiles of both drugs were comparable, with the most common adverse events for tebipenem being diarrhea and headache.[4][5]

Table 3: PIVOT-PO Clinical Trial Efficacy Outcomes
OutcomeOral Tebipenem HBr (600 mg Q6H)IV Imipenem-Cilastatin (500 mg Q6H)
Overall Response Rate (Test-of-Cure) 58.5% (261/446)[4]60.2% (291/483)[4]
Clinical Cure Rate (Test-of-Cure) 93.5% (417/446)[4]95.2% (460/483)[4]
Preclinical Animal Models

In various murine infection models, tebipenem has demonstrated efficacy comparable to intravenous carbapenems.[6] Studies in murine models of soft tissue, pulmonary, and urinary tract infections have shown the in vivo efficacy of tebipenem.[5] In a murine model of anthrax, tebipenem treatment resulted in significantly higher survival rates compared to the control group.[5]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

Both imipenem and tebipenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.

Tebipenem is a potent inhibitor of multiple PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria, a characteristic it shares with imipenem.[4][7] Tebipenem also shows a high binding affinity for PBP 2 and PBP 3 in Pseudomonas aeruginosa.[7] For Staphylococcus aureus, both tebipenem and meropenem (B701) bind to all PBPs.[4] Imipenem has demonstrated very high binding affinities to PBPs 2 and 4 in E. coli and P. aeruginosa, with lower affinity for PBP 3.[8]

G Mechanism of Action: Carbapenem Inhibition of Bacterial Cell Wall Synthesis cluster_bacterium Bacterial Cell cluster_antibiotics Carbapenem Action Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) Peptidoglycan_Precursors->PBPs Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Crosslinked_Peptidoglycan Cell_Lysis Cell Lysis and Bacterial Death PBPs->Cell_Lysis Inhibition leads to Imipenem Imipenem Imipenem->PBPs Inhibition Tebipenem Tebipenem Tebipenem->PBPs Inhibition

Caption: Carbapenem antibiotics inhibit bacterial cell wall synthesis.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of imipenem and tebipenem at a concentration of 100 times the highest concentration to be tested.

  • Preparation of Microdilution Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Create serial twofold dilutions of the antibiotics by adding 50 µL of the antibiotic solution to the first well and transferring 50 µL to subsequent wells.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics Start->Prepare_Plates Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Plates->Prepare_Inoculum Inoculate Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate plates at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC as lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentrations.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation of Cultures: Grow bacterial cultures to the logarithmic phase in CAMHB.

  • Inoculum Preparation: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.

  • Addition of Antibiotics: Add imipenem or tebipenem at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. A growth control without antibiotic is also included.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.

  • Bacterial Viability Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Tebipenem demonstrates potent in vitro activity, often superior or comparable to imipenem, against a wide range of clinically relevant pathogens, particularly Enterobacterales. The key advantage of tebipenem lies in its oral bioavailability, which was confirmed to be clinically effective and safe in the PIVOT-PO trial for the treatment of complicated urinary tract infections. This positions tebipenem as a valuable oral step-down therapy option, potentially reducing the duration of hospitalization and intravenous antibiotic use. Both antibiotics share a common mechanism of action through the inhibition of essential penicillin-binding proteins. Further research will continue to define the precise clinical roles of these important carbapenem antibiotics.

References

Safety Operating Guide

Proper Disposal of Imipenem and Cilastatin Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, and cilastatin (B194054) sodium, a renal dehydropeptidase inhibitor that prevents imipenem's degradation, are crucial components in pharmaceutical research and development. Proper disposal of unused, expired, or contaminated imipenem and cilastatin sodium is paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Although not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, the combination is recognized for its potential to cause serious eye irritation, respiratory sensitization, and significant toxicity to aquatic life with long-lasting effects. Therefore, it must be managed as a hazardous chemical waste.

This guide provides a comprehensive overview of the proper disposal procedures for imipenem and cilastatin sodium, including operational plans and step-by-step guidance for laboratory personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, laboratory personnel must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle all imipenem and cilastatin sodium waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid generating dust. Clean up spills using dry methods and collect the material in a designated, sealed container for hazardous waste.

Waste Segregation and Container Management

Proper segregation of waste streams is a critical first step in the safe disposal of imipenem and cilastatin sodium.

  • Solid Waste: All solid waste contaminated with imipenem and cilastatin sodium, including unused product, contaminated labware (e.g., weighing boats, filter paper), and used PPE, should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing imipenem and cilastatin sodium should be collected in a separate, dedicated, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with imipenem and cilastatin sodium must be disposed of in a designated sharps container for hazardous waste.

All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by a licensed hazardous waste disposal company.

Chemical Inactivation: Alkaline Hydrolysis of Imipenem

For laboratories equipped to perform chemical inactivation, alkaline hydrolysis is an effective method for degrading the beta-lactam ring of imipenem, rendering it inactive. It is important to note that this procedure is specific to imipenem. Cilastatin sodium waste should be disposed of via incineration without prior chemical treatment.

Quantitative Data for Alkaline Hydrolysis of Imipenem
ParameterCondition 1Condition 2Efficacy
Reagent 1 M Sodium Hydroxide (NaOH)0.025 M Sodium Hydroxide (NaOH)Both concentrations are effective in hydrolyzing the beta-lactam ring of imipenem.[1]
Temperature Ambient Room TemperatureAmbient Room TemperatureElevated temperatures (e.g., 37°C) can increase the rate of hydrolysis.[2]
Treatment Time Overnight (for complete degradation)15 minutesShorter reaction times may be sufficient, but verification of degradation is recommended.[1][3]
Neutralization Neutralize with an appropriate acid (e.g., HCl) before final disposal.Neutralize with an appropriate acid (e.g., HCl) before final disposal.The final solution should be pH neutral before being collected as hazardous aqueous waste.
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of Imipenem Waste

This protocol outlines a procedure for the chemical inactivation of imipenem in a laboratory setting.

Materials:

  • Imipenem waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a pH meter

  • Appropriate PPE (safety glasses, gloves, lab coat)

  • Stir plate and stir bar

  • Glass beaker or flask

  • Labeled hazardous waste container for aqueous waste

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the imipenem waste solution on a stir plate and add a stir bar.

  • Alkalinization: While stirring, slowly add 1 M NaOH solution to the imipenem waste. For every 10 mL of waste, a starting point of 1 mL of 1 M NaOH can be used. The target is to achieve a pH greater than 10.

  • Hydrolysis: Continue stirring the solution at room temperature. For complete degradation, allow the reaction to proceed overnight. For a more rapid procedure, a minimum of 15 minutes of stirring is recommended, based on forced degradation studies.[3]

  • Neutralization: After the desired reaction time, slowly add 1 M HCl to the solution while continuing to stir. Monitor the pH using pH strips or a pH meter. Continue adding acid until the pH of the solution is neutral (pH 6-8).

  • Disposal: The neutralized solution should be transferred to a clearly labeled hazardous aqueous waste container for collection and disposal by a licensed waste management company.

Disposal of Cilastatin Sodium Waste

Currently, there are no widely established laboratory-scale chemical inactivation protocols for cilastatin sodium. Therefore, all waste containing cilastatin sodium, whether in solid or liquid form, must be disposed of as hazardous chemical waste. The primary method of disposal for this type of waste is incineration by a licensed hazardous waste management facility.

Regulatory Considerations

While imipenem and cilastatin sodium are not specifically listed as hazardous wastes under the EPA's Resource Conservation and Recovery Act (RCRA), their aquatic toxicity necessitates their management as hazardous waste.[4] It is the responsibility of the waste generator to properly characterize their waste and ensure compliance with all local, state, and federal regulations. Non-RCRA hazardous pharmaceutical waste should be sent for incineration.[4][5]

Visual Guidance: Disposal Workflows

The following diagrams illustrate the decision-making process for the disposal of imipenem and cilastatin sodium waste and the experimental workflow for the alkaline hydrolysis of imipenem.

G Logical Relationship: Disposal Decision-Making Start Imipenem/Cilastatin Waste Generated WasteType Identify Waste Form (Solid, Liquid, Sharps) Start->WasteType SolidWaste Solid Waste (Unused drug, contaminated labware, PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous solutions) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, syringes) WasteType->SharpsWaste Sharps SegregateSolid Segregate in Labeled Hazardous Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Hazardous Liquid Waste Container LiquidWaste->SegregateLiquid SegregateSharps Dispose in Labeled Hazardous Sharps Container SharpsWaste->SegregateSharps CollectForDisposal Collect for Professional Disposal (Incineration) SegregateSolid->CollectForDisposal InactivationDecision Chemical Inactivation of Imipenem Possible? SegregateLiquid->InactivationDecision SegregateSharps->CollectForDisposal PerformInactivation Perform Alkaline Hydrolysis of Imipenem InactivationDecision->PerformInactivation Yes InactivationDecision->CollectForDisposal No PerformInactivation->CollectForDisposal FinalDisposal Final Disposal by Licensed Waste Management CollectForDisposal->FinalDisposal

Caption: Disposal decision-making flowchart for imipenem and cilastatin sodium waste.

G Experimental Workflow: Alkaline Hydrolysis of Imipenem Start Start: Imipenem Waste Solution Step1 1. Place waste in beaker with stir bar in a fume hood. Start->Step1 Step2 2. Slowly add 1 M NaOH to reach pH > 10 while stirring. Step1->Step2 Step3 3. Stir at room temperature for at least 15 minutes (or overnight for complete degradation). Step2->Step3 Step4 4. Slowly neutralize with 1 M HCl to pH 6-8 while stirring. Step3->Step4 Step5 5. Transfer neutralized solution to a labeled hazardous aqueous waste container. Step4->Step5 End End: Waste ready for collection. Step5->End

Caption: Step-by-step workflow for the alkaline hydrolysis of imipenem waste.

References

Essential Safety and Operational Guide for Handling Imipenem and Cilastatin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054) sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Imipenem and cilastatin sodium present several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation, allergic reactions or asthma-like symptoms upon inhalation, and potential harm to an unborn child.[1] Furthermore, the powdered form of this substance can create an explosive dust-air mixture.[1][2]

Recommended Personal Protective Equipment:

Protection Type Equipment Specific Recommendations
Eye and Face Protection Safety glasses with side shields or gogglesEssential for all handling procedures.[1][3]
Face shieldRecommended when there is a potential for direct contact with dust, mists, or aerosols.[1][3]
Skin and Body Protection Work uniform or laboratory coatStandard protective clothing for laboratory work.[1][3]
Chemical-resistant glovesMaterials such as latex or neoprene are suitable.[1]
Respiratory Protection Respiratory protection (e.g., N95 respirator)Required when handling the powder, especially if dust is generated.[1]
Full-face respiratorNecessary if occupational exposure limits are exceeded or if experiencing respiratory symptoms.[1]

Occupational Exposure Limits (OELs)

Monitoring the concentration of airborne dust is a critical safety measure. The following table summarizes the established occupational exposure limits.

Substance Exposure Limit (TWA - 8-hour Time-Weighted Average) Basis
Respirable Dust 5 mg/m³FOR-2011-12-06-1358[4]
Total Dust 10 mg/m³FOR-2011-12-06-1358[4]
Imipenem 1000 µg/m³ (OEB 1)Internal[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle imipenem and cilastatin sodium in a well-ventilated area.[2]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1][2]

  • Personal Hygiene: Wash hands and skin thoroughly after handling.[1][2]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where the compound is handled. Avoid breathing dust.[2]

Storage:

  • Container Integrity: Keep containers tightly closed and properly labeled.[2]

  • Location: Store in a locked, dry, cool, and well-ventilated area.[2]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[2]

Accidental Release and Decontamination Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

Decontamination Protocol for Spills:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE, including respiratory protection, eye protection, a lab coat, and chemical-resistant gloves.

  • Contain the Spill:

    • For Powders: Gently cover the spill with a damp paper towel or absorbent material to prevent dust from becoming airborne.[2]

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.[2]

  • Clean the Spill:

    • Carefully scoop or sweep up the absorbed or dampened material. Avoid creating dust.

    • Place all contaminated materials into a clearly labeled, sealed waste container for hazardous materials.

  • Decontaminate the Area:

    • Wash the spill area with soap and water.[2]

    • For a more thorough decontamination, a 10% bleach solution can be used, followed by a rinse with 1% sodium thiosulfate (B1220275) to neutralize the bleach, and then a final water rinse.[5]

  • Dispose of Waste: Dispose of all contaminated cleaning materials and PPE as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Personal Decontamination: Remove PPE carefully, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All waste containing imipenem and cilastatin sodium must be treated as hazardous waste.

  • Waste Containers: Use designated, sealed, and clearly labeled containers for all waste materials, including contaminated PPE, cleaning materials, and any unused product.

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal facility.[1] Adhere to all applicable local, state, and federal environmental regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of imipenem and cilastatin sodium.

Safe Handling and Disposal Workflow for Imipenem and Cilastatin Sodium cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination and Disposal cluster_spill Spill Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Handle in a Well-Ventilated Area C->D E Weigh and Prepare Solutions D->E K Evacuate and Secure Area D->K F Store Properly When Not in Use E->F G Decontaminate Work Surfaces E->G H Segregate and Label Hazardous Waste G->H I Dispose of Waste via Approved Vendor H->I J Remove PPE and Wash Hands I->J L Follow Decontamination Protocol K->L L->G

Caption: Workflow for the safe handling and disposal of imipenem and cilastatin sodium.

By implementing these safety protocols, laboratories can significantly mitigate the risks associated with handling imipenem and cilastatin sodium, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.